molecular formula C25H28O4 B1683681 Tr-PEG3-OH CAS No. 133699-09-9

Tr-PEG3-OH

Cat. No.: B1683681
CAS No.: 133699-09-9
M. Wt: 392.5 g/mol
InChI Key: CKYIMQGYUMGSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tr-PEG4 is a PEG derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-trityloxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIMQGYUMGSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473908
Record name Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133699-09-9
Record name Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Trityl Group: A Linchpin in Site-Specific PEGylation Strategies Using Tr-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3][4] The strategic use of protecting groups is paramount for achieving site-specific modifications and constructing complex molecular architectures. This technical guide delves into the critical function of the trityl (Tr) group in the context of Tr-PEG3-OH, a widely utilized heterobifunctional PEG linker.

The Core Function of the Trityl Group: A Sterically Hindered, Acid-Labile Protecting Group

The trityl group, chemically known as the triphenylmethyl group, serves as a robust protecting group for primary hydroxyl moieties.[5][6] Its utility in organic synthesis, particularly in carbohydrate and nucleoside chemistry, is well-established.[5][6] The defining characteristics of the trityl group that make it invaluable for applications involving this compound are:

  • Steric Bulk: The three phenyl rings of the trityl group create significant steric hindrance, which allows for the selective protection of sterically accessible primary alcohols over more hindered secondary and tertiary alcohols.[5][6]

  • Acid Lability: The trityl ether linkage is stable under basic and neutral conditions but is readily cleaved under mild acidic conditions.[5][6] This is due to the formation of the highly stable trityl carbocation upon protonation of the ether oxygen.[5]

  • Increased Hydrophobicity: The introduction of the nonpolar trityl group increases the hydrophobicity of the molecule, which can aid in purification by chromatography.[6]

  • Crystallinity: Tritylated compounds are often crystalline, facilitating their purification through recrystallization.[6][7]

In this compound, one of the terminal hydroxyl groups of a triethylene glycol (PEG3) chain is protected as a trityl ether, leaving the other hydroxyl group available for chemical modification. This strategic protection is the cornerstone of its function in sequential bioconjugation strategies.

Chemical Structure and Properties of this compound

This compound is a discrete PEG (dPEG®) linker, meaning it has a precise, single molecular weight, which is crucial for the synthesis of well-defined bioconjugates.[3]

PropertyValue
Chemical Name 2-(2-(2-(trityloxy)ethoxy)ethoxy)ethan-1-ol
CAS Number 133699-09-9[8][9]
Molecular Formula C25H28O4[8][9]
Molecular Weight 392.49 g/mol [8][9]
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in DMSO, DCM, DMF[10]

The structure of this compound allows for a two-step conjugation process. First, the free hydroxyl group can be reacted with a molecule of interest. Subsequently, the trityl group is removed to expose the second hydroxyl group for conjugation to another molecule.

Experimental Protocols and Methodologies

The utility of the trityl group in this compound is realized through well-defined protection and deprotection protocols.

Protection of a Molecule with this compound (Illustrative Example)

This protocol describes a general method for coupling a carboxylic acid-containing molecule to the free hydroxyl group of this compound via an ester linkage.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule of interest

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection of the Trityl Group

The removal of the trityl group is typically achieved under mild acidic conditions. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule.

Materials:

  • Trityl-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a carbocation scavenger)[11]

Procedure:

  • Dissolve the trityl-protected PEG conjugate in DCM.

  • Add TIS (2.5-5% v/v) to the solution to act as a scavenger for the liberated trityl cation, preventing side reactions.[11]

  • Add a solution of TFA in DCM (typically 1-5% v/v) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a mild base (e.g., pyridine (B92270) or triethylamine).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the deprotected product by flash column chromatography, reverse-phase HPLC, or precipitation in cold diethyl ether.[11]

Quantitative Data on Trityl Group Lability

The rate of trityl group cleavage is dependent on the specific acidic conditions employed. The table below summarizes typical conditions and approximate reaction times for the deprotection of trityl and related protecting groups.

Protecting GroupReagent/ConditionsTypical Deprotection TimeReference(s)
Trityl (Tr)80% Acetic Acid, room temperature48 hours[5]
Trityl (Tr)Formic Acid (97+%), cold, 3 minutes3 minutes[5]
Trityl (Tr)1-5% TFA in DCM, room temperature30 minutes - 2 hours[11][12]
Trityl (Tr)BF3·OEt2 in CHCl3/MeOH, room temperature45 minutes[5]
Methoxytrityl (MMT)80% Acetic Acid, room temperature2 hours[5]
Dimethoxytrityl (DMT)80% Acetic Acid, room temperature15 minutes[5]

Visualizing the Workflow and Chemical Principles

Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and processes involved.

Caption: Chemical structure of this compound.

cluster_workflow Experimental Workflow start Start with this compound (One -OH protected) step1 Couple Molecule 1 (R1-COOH) to the free -OH group start->step1 product1 Tr-PEG3-R1 Conjugate step1->product1 step2 Deprotect the Trityl group (e.g., mild acid treatment) product1->step2 product2 HO-PEG3-R1 Conjugate step2->product2 step3 Couple Molecule 2 (R2-X) to the newly exposed -OH group product2->step3 final_product Final Heterobifunctional Conjugate (R2-PEG3-R1) step3->final_product

Caption: Sequential conjugation workflow using this compound.

cluster_deprotection Trityl Group Deprotection Pathway Tr_Ether Trityl Ether (Tr-O-R) Protonation Protonation of Ether Oxygen Tr_Ether->Protonation H+ Intermediate Protonated Ether [Tr-O(H+)-R] Protonation->Intermediate Cleavage C-O Bond Cleavage Intermediate->Cleavage Products Deprotected Alcohol (HO-R) + Trityl Cation (Tr+) Cleavage->Products Scavenging Trityl Cation Trapped by Scavenger (e.g., TIS) Products->Scavenging Tr+

Caption: Acid-catalyzed deprotection of a trityl ether.

Conclusion

The trityl group in this compound is not merely a passive component but an active enabler of sophisticated bioconjugation strategies. Its steric bulk and precisely tunable acid lability provide chemists with the control required to perform sequential modifications, leading to the creation of well-defined, heterobifunctional molecules for advanced applications in drug delivery, diagnostics, and materials science. A thorough understanding of the principles and protocols governing the use of the trityl group is essential for any researcher aiming to leverage the full potential of this compound in their work.

References

The Role of Tr-PEG3-OH as a Non-Cleavable ADC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile. Non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, offer distinct advantages in terms of plasma stability and reduced off-target toxicity.[1][2][3][4] This technical guide provides an in-depth overview of Tr-PEG3-OH, a non-cleavable linker featuring a three-unit polyethylene (B3416737) glycol (PEG) spacer, for the development of next-generation ADCs.

This compound is a hydrophilic, non-cleavable linker designed to enhance the physicochemical properties of ADCs.[5] The triphenylmethyl (Tr) group serves as a protective group for a thiol, facilitating specific conjugation chemistries, while the hydroxyl (-OH) group provides a point of attachment for the cytotoxic payload. The short PEG3 spacer is intended to improve solubility and potentially modulate the pharmacokinetic properties of the ADC.[6] This guide will delve into the core principles of this compound-based ADCs, present representative data, detail relevant experimental protocols, and provide visualizations of key biological and experimental processes.

Data Presentation: Comparative Performance of ADC Linkers

The selection of a linker is a critical decision in ADC design. The following tables present representative data comparing the expected performance of an ADC utilizing a this compound linker with other non-cleavable and cleavable linkers.

Disclaimer: The following data is illustrative and based on general trends observed for non-cleavable and short-chain PEG linkers. Specific performance will vary depending on the antibody, payload, and target antigen.

Linker TypeLinker ExamplePlasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo EfficacyOff-target Toxicity
Non-cleavable, PEGylated This compound Moderate to High Potent Good Low
Non-cleavable, AlkylSMCCHighPotentGoodLow
Cleavable, DipeptideVal-CitModerateVery PotentHighModerate
Cleavable, HydrazoneHydrazoneLow to ModeratePotentVariableModerate to High

Table 1: Comparative Pharmacokinetic and Efficacy Profile of Different ADC Linker Types. Non-cleavable linkers like this compound generally exhibit higher plasma stability, leading to longer half-lives and reduced off-target toxicity compared to many cleavable linkers.[4][7]

ParameterADC with this compoundADC with Longer PEG Linker (e.g., PEG12)
Hydrophilicity Moderate IncreaseSignificant Increase
Plasma Half-life (t½) Moderate IncreaseSignificant Increase
In Vitro Cytotoxicity (IC50) Generally High PotencyMay be Reduced
In Vivo Efficacy GoodPotentially Improved
Tolerability/Safety GoodGenerally Improved

Table 2: Influence of PEG Chain Length on ADC Properties. Shorter PEG chains like in this compound offer a balance between improved hydrophilicity and minimal steric hindrance, which can sometimes affect antigen binding and in vitro potency.[6][8] Longer PEG chains can further enhance pharmacokinetics and safety but may negatively impact cytotoxic activity.[8][9]

Signaling Pathway: Mechanism of Action of a Non-Cleavable ADC

The efficacy of an ADC with a non-cleavable linker like this compound is dependent on its successful internalization and trafficking to the lysosome, where the antibody component is degraded to release the active payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_lysosomal_pathway Lysosomal Pathway cluster_cytosol Cytosol ADC ADC (this compound Linker) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding ADC_Receptor_Complex ADC-Antigen Complex Receptor->ADC_Receptor_Complex Endosome Early Endosome ADC_Receptor_Complex->Endosome 2. Internalization Late_Endosome Late Endosome Endosome->Late_Endosome 3. Trafficking Lysosome Lysosome Late_Endosome->Lysosome Payload Active Payload (Drug-Linker-Amino Acid) Lysosome->Payload 4. Antibody Degradation & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Mechanism of action of a non-cleavable ADC.

Experimental Protocols

Protocol 1: Synthesis and Conjugation of an ADC using a this compound Precursor

This protocol outlines the general steps for synthesizing a drug-linker construct and conjugating it to an antibody. This example assumes the use of a precursor to this compound, such as Hydroxy-PEG3-(CH2)2-Boc, which is then modified.[10][]

Materials:

  • Monoclonal antibody (mAb)

  • Hydroxy-PEG3-(CH2)2-Boc linker precursor

  • Cytotoxic payload with a reactive group (e.g., carboxylic acid)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., PBS, borate (B1201080) buffer)

  • Quenching solution (e.g., Tris, glycine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve the Hydroxy-PEG3-(CH2)2-Boc linker precursor in DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Evaporate the solvent and TFA under reduced pressure.

  • Activation of Cytotoxic Payload:

    • Dissolve the cytotoxic payload with a carboxylic acid group in anhydrous DMF.

    • Add EDC and NHS to the solution to activate the carboxylic acid, forming an NHS ester.

    • Stir the reaction at room temperature for 1-2 hours.

  • Conjugation of Linker to Payload:

    • Add the deprotected linker to the activated payload solution.

    • Stir the reaction at room temperature overnight.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody Reduction (for thiol-based conjugation if Tr-protected thiol is used):

    • If the final linker has a protected thiol (e.g., Trityl group), it will be deprotected and conjugated to a maleimide-functionalized payload. Alternatively, for lysine (B10760008) conjugation, this step is omitted. For thiol conjugation, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Purify the reduced antibody using a desalting column.

  • Conjugation of Drug-Linker to Antibody (Lysine-based):

    • Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.5-8.5).

    • Dissolve the activated drug-linker conjugate in DMSO.

    • Add the drug-linker solution to the mAb solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-4 hours at room temperature.

    • Quench the reaction by adding an excess of a quenching solution.

  • Purification of the ADC:

    • Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[12][13]

    • Assess the purity and aggregation state using SEC.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_prep ADC Preparation cluster_characterization ADC Characterization Boc_Deprotection 1. Boc Deprotection of Linker Precursor Payload_Activation 2. Payload Activation (e.g., NHS ester formation) Boc_Deprotection->Payload_Activation Linker_Payload_Conj 3. Linker-Payload Conjugation Payload_Activation->Linker_Payload_Conj Purify_Linker_Payload 4. Purification (HPLC) Linker_Payload_Conj->Purify_Linker_Payload Antibody_Conj 6. Antibody-Linker Conjugation Purify_Linker_Payload->Antibody_Conj Antibody_Prep 5. Antibody Preparation (Buffer Exchange) Antibody_Prep->Antibody_Conj Quench 7. Quenching Antibody_Conj->Quench Purify_ADC 8. Purification (SEC) Quench->Purify_ADC DAR_Analysis 9. DAR Analysis (HIC/UV-Vis) Purify_ADC->DAR_Analysis Purity_Analysis 10. Purity/Aggregation (SEC) Purify_ADC->Purity_Analysis Final_ADC Final ADC DAR_Analysis->Final_ADC Purity_Analysis->Final_ADC

Experimental workflow for ADC synthesis and characterization.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic potential of an ADC on cancer cell lines.[1][14][15]

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Complete cell culture medium

  • 96-well plates

  • ADC, naked antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, naked antibody (as a negative control), and free payload (as a positive control) in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the various dilutions. Include untreated wells as a control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This experiment evaluates the anti-tumor activity of the ADC in a living organism.[16][17][18][19][20]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line for implantation

  • ADC, vehicle control, and naked antibody control

  • Sterile PBS

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or an appropriate medium.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).

  • ADC Administration:

    • Administer the ADC, vehicle, and naked antibody to the respective groups via an appropriate route (typically intravenous injection).

    • The dosing schedule will depend on the ADC's pharmacokinetic properties (e.g., once weekly for a specified number of weeks).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.

    • Euthanize the mice according to approved protocols.

    • Excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.

    • Plot survival curves if the study includes survival as an endpoint.

Conclusion

The this compound linker represents a valuable tool in the design of non-cleavable ADCs. Its hydrophilic PEG spacer can contribute to improved solubility and a favorable pharmacokinetic profile, while its non-cleavable nature promotes high plasma stability and minimizes off-target toxicity. The rational design of ADCs requires a thorough understanding of the interplay between the antibody, linker, and payload. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to effectively evaluate and optimize ADCs incorporating the this compound linker, with the ultimate goal of developing safer and more effective cancer therapeutics.

References

The Strategic Application of Tr-PEG3-OH in Advanced Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents to polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of molecules.[1][2][3] Among the diverse array of PEG linkers, Tr-PEG3-OH, a discrete three-unit PEG spacer, has garnered significant attention for its role in the construction of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in drug discovery, and detailed experimental protocols for its use.

Core Concepts: Understanding PEGylation with this compound

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.[2][6] This modification imparts several advantageous properties, including:

  • Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drug payloads, which can mitigate aggregation and improve formulation stability.[7][8]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which reduces renal clearance and prolongs its plasma half-life.[7][9] This extended circulation time can lead to greater accumulation of the drug at the target site.[]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.[1][6]

This compound is a specific, non-cleavable PEG linker that offers a balance between the benefits of PEGylation and the need for a compact and defined molecular structure.[4][11] Its discrete length provides a predictable and consistent modification, which is crucial for the development of homogeneous drug conjugates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery.

PropertyValueReference
CAS Number 133699-09-9[4]
Molecular Formula C25H28O4[4]
Molecular Weight 392.49 g/mol [4]
Appearance Viscous liquid[4]
Purity Typically >96%[11]
Storage -20°C[4]

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[8][12] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[13][14] this compound can be used as a non-cleavable linker in ADCs, ensuring that the payload is only released upon degradation of the antibody within the target cell.[4][11]

Mechanism of Action for an ADC with a Non-Cleavable Linker:

ADC_Mechanism cluster_cell Intracellular ADC ADC (this compound Linker) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity PROTAC_Mechanism PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates ADC_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_evaluation In Vitro Evaluation Linker_Activation This compound Activation Payload_Conjugation Payload Conjugation Linker_Activation->Payload_Conjugation ADC_Conjugation ADC Conjugation Payload_Conjugation->ADC_Conjugation Antibody_Reduction Antibody Reduction Antibody_Reduction->ADC_Conjugation Purification Purification (SEC/HIC) ADC_Conjugation->Purification Characterization Characterization (LC-MS, HIC) Purification->Characterization Binding_Assay Binding Affinity (SPR/ELISA) Purification->Binding_Assay DAR_Determination DAR Determination Characterization->DAR_Determination Cytotoxicity_Assay Cytotoxicity Assay (MTT) Binding_Assay->Cytotoxicity_Assay Internalization_Assay Internalization Assay Cytotoxicity_Assay->Internalization_Assay

References

A Comprehensive Technical Guide to Tr-PEG3-OH: Synonyms, Alternative Nomenclature, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tr-PEG3-OH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It covers its nomenclature and synonyms, chemical properties, and, most importantly, the experimental protocols for its use in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). This document is intended to be a practical resource for researchers in drug development, nanotechnology, and materials science.

Nomenclature and Synonyms

This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length. The "Tr" refers to the trityl protecting group on one end, "PEG3" indicates a chain of three ethylene (B1197577) glycol units, and "OH" signifies a terminal hydroxyl group. Understanding its various names is crucial for literature searches and chemical sourcing.

Attribute Value
Common Name This compound
Systematic Name 2-(2-(2-(Trityloxy)ethoxy)ethoxy)ethanol[1]
CAS Number 133699-09-9[1]
Molecular Formula C25H28O4[1]
Molecular Weight 392.49 g/mol [1]

Alternative Names and Synonyms:

  • Trityl-PEG3-OH

  • 2-[2-[2-(Triphenylmethoxy)ethoxy]ethoxy]ethanol[2]

  • 10,10,10-Triphenyl-3,6,9-trioxadecan-1-ol[2]

  • Tri(ethylene glycol) monotrityl ether[2]

  • Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-[2]

Core Applications

This compound is primarily used as a linker in bioconjugation. The trityl group provides a stable protecting group for the hydroxyl functionality, allowing for selective modification of the other end of a molecule. The hydroxyl group can be deprotected and then activated for conjugation. Its most prominent application is in the synthesis of ADCs, where it serves as a non-cleavable spacer between the antibody and the cytotoxic payload. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

  • Deprotection of the trityl group to reveal the terminal hydroxyl group.

  • Activation of the hydroxyl group for reaction with a target molecule (e.g., an amine or a carboxylic acid).

Trityl Group Deprotection

The trityl group is acid-labile and can be removed under mild acidic conditions.

Protocol: Acid-Catalyzed Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM).

  • Acidification: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5% v/v) dropwise to the this compound solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

  • Quenching: Upon completion, quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution, until the solution is neutral.

  • Extraction: Perform a liquid-liquid extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the deprotected HO-PEG3-OH.

Activation of the Terminal Hydroxyl Group

Once deprotected, the terminal hydroxyl group of the PEG linker can be activated for conjugation. A common strategy is to convert the hydroxyl group into a more reactive species, such as a tosylate, or to activate it for reaction with a carboxylic acid.

Protocol: Tosylation of HO-PEG3-OH

This protocol converts the hydroxyl group into a good leaving group (tosylate), which can then be displaced by a nucleophile (e.g., an amine).

  • Reagent Preparation: Dissolve the deprotected HO-PEG3-OH (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Addition of Base and Tosyl Chloride: Add triethylamine (1.5 equivalents) or pyridine (B92270) to the solution, followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Reaction: Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Tosyl-PEG3-OH product by column chromatography on silica (B1680970) gel.

Conjugation to an Amine-Containing Molecule

The activated Tosyl-PEG3-OH can then be conjugated to a primary amine on a target molecule.

Protocol: Conjugation of Tosyl-PEG3-OH to a Primary Amine

  • Dissolution: Dissolve the amine-containing molecule and Tosyl-PEG3-OH (1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. The reaction can be gently heated if necessary. Monitor the progress by LC-MS.

  • Purification: Purify the resulting conjugate by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification and characterization are critical steps to ensure the quality and homogeneity of the final conjugate.

Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying PEGylated conjugates.

HPLC Method Principle Application
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.Ideal for purifying the final conjugate from unreacted starting materials and byproducts.
Size-Exclusion (SEC-HPLC) Separation based on hydrodynamic radius (size).Useful for removing small molecule reagents and assessing the aggregation of the final conjugate.

General RP-HPLC Protocol for Conjugate Purification:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Detection: UV absorbance at 220 nm and 280 nm.

Characterization

Quantitative Data and Characterization Methods:

Parameter Method Description
Identity and Purity LC-MS Confirms the molecular weight of the conjugate and assesses its purity.
Structural Confirmation NMR Spectroscopy ¹H and ¹³C NMR can confirm the structure of the linker and its successful conjugation. Quantitative NMR (qNMR) can be used to determine the purity of the intermediates and the final product.
Drug-to-Antibody Ratio (DAR) in ADCs Hydrophobic Interaction Chromatography (HIC) or RP-HPLC Determines the average number of drug-linker molecules conjugated to each antibody.
Aggregation SEC-HPLC Quantifies the percentage of high molecular weight species (aggregates) in the final product.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Deprotection_Workflow Tr_PEG3_OH This compound in DCM Add_TFA Add TFA/DCM Tr_PEG3_OH->Add_TFA Reaction_Deprotection Stir at RT (30-60 min) Add_TFA->Reaction_Deprotection Quench_Base Quench with Base Reaction_Deprotection->Quench_Base Extraction Liquid-Liquid Extraction Quench_Base->Extraction HO_PEG3_OH HO-PEG3-OH Extraction->HO_PEG3_OH

Caption: Workflow for the deprotection of this compound.

Activation_Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation HO_PEG3_OH HO-PEG3-OH in DCM Add_Base_TsCl Add Et3N, p-TsCl at 0°C HO_PEG3_OH->Add_Base_TsCl Reaction_Tosylation Stir and warm to RT Add_Base_TsCl->Reaction_Tosylation Workup_Tosylation Aqueous Work-up Reaction_Tosylation->Workup_Tosylation Purify_Tosylate Column Chromatography Workup_Tosylation->Purify_Tosylate Tosyl_PEG3_OH Tosyl-PEG3-OH Purify_Tosylate->Tosyl_PEG3_OH Tosyl_PEG3_OH_conj Tosyl-PEG3-OH Reaction_Conjugation Add DIPEA in DMF/DMSO Tosyl_PEG3_OH_conj->Reaction_Conjugation Molecule_NH2 Amine-containing Molecule Molecule_NH2->Reaction_Conjugation Purify_Conjugate Preparative RP-HPLC Reaction_Conjugation->Purify_Conjugate Final_Conjugate Final Conjugate Purify_Conjugate->Final_Conjugate

References

An In-depth Technical Guide to the Core Principles of Using Tr-PEG3-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of Tr-PEG3-OH, a heterobifunctional linker integral to the field of bioconjugation. This compound is characterized by a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a trityl (Tr) protecting group. This unique structure offers a strategic approach to the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The hydrophilic PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates. The trityl group provides a stable protecting group for the hydroxyl function, allowing for selective reactions at other sites of a molecule, while the hydroxyl group itself, once deprotected, offers a versatile handle for a variety of conjugation chemistries.

Core Principles of this compound in Bioconjugation

The use of this compound in bioconjugation is a multi-step process that hinges on the strategic use of the trityl protecting group and the subsequent activation of the hydroxyl group.

1. The Role of the Trityl (Tr) Protecting Group: The trityl group is a bulky protecting group that sterically hinders the hydroxyl group, preventing it from participating in reactions while chemical modifications are performed elsewhere on the molecule to which the linker is attached. Its key feature is its lability under acidic conditions, which allows for its removal at a desired stage of the synthesis.

2. Deprotection of the Trityl Group: The trityl group is typically removed by treatment with a mild acid. The most common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The reaction is usually rapid, occurring at room temperature. Other acidic conditions, such as aqueous acetic acid, can also be employed.[1]

3. Activation of the Hydroxyl Group: The terminal hydroxyl group of the deprotected PEG linker is not inherently reactive towards common functional groups on biomolecules like amines or thiols.[2] Therefore, it requires activation to facilitate conjugation. Common activation strategies include:

  • Tosylation: Conversion of the hydroxyl group into a tosylate, which is an excellent leaving group for nucleophilic substitution reactions.[3]
  • Activation with N,N'-Disuccinimidyl Carbonate (DSC): This reaction forms a succinimidyl carbonate ester, which is reactive towards primary amines.
  • Conversion to a Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid, which can then be activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester that readily reacts with primary amines.[4]

4. Conjugation to Biomolecules: Once activated, the PEG linker can be conjugated to a biomolecule. The choice of conjugation chemistry depends on the functional groups available on the target biomolecule (e.g., lysine (B10760008) amines, cysteine thiols) and the nature of the activated PEG linker.

Data Presentation: Quantitative Parameters for Bioconjugation Reactions

The following table summarizes key quantitative parameters for the deprotection and conjugation steps. These values are representative and may require optimization for specific molecules and reaction conditions.

ParameterTrityl DeprotectionHydroxyl Activation (Tosylation)Amine Conjugation (via NHS Ester)
Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270)EDC, Sulfo-NHS
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)Anhydrous DMSO
Molar Excess (Reagent) N/A (TFA is often used as a percentage of the solvent)TsCl (1.2 equivalents), Pyridine (1.5 equivalents)EDC (5-10 fold), Sulfo-NHS (5-10 fold)
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 1-2 hours4-6 hours15-30 minutes (activation), 1-2 hours (conjugation)
pH AcidicAnhydrous4.5 - 7.2 (activation), 7.0 - 8.0 (conjugation)
Quenching Co-evaporation with toluene (B28343)Wash with 1 M HCl, saturated sodium bicarbonateHydroxylamine, Tris buffer

Experimental Protocols

Protocol 1: Deprotection of the Trityl Group from this compound

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

Procedure:

  • Dissolve the this compound conjugate in a solution of 95% TFA in DCM.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the TFA and solvent under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual TFA.[5] The resulting deprotected HO-PEG3-conjugate can often be used directly in the next step.

Protocol 2: Activation of the Hydroxyl Group by Tosylation

Materials:

  • HO-PEG3-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • 1 M HCl, saturated sodium bicarbonate solution, brine

Procedure:

  • Dissolve the HO-PEG3-conjugate (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the tosylated PEG conjugate by silica (B1680970) gel chromatography if necessary.

Protocol 3: Conjugation to a Protein via Carboxylic Acid Activation

This protocol assumes the hydroxyl group of the PEG linker has been converted to a carboxylic acid.

Materials:

  • Carboxy-PEG3-conjugate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Sulfo-N-hydroxysuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve the Carboxy-PEG3-conjugate in anhydrous DMSO to a desired stock concentration.[4] b. Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the solution.[4] c. Incubate the mixture for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[4]

  • Conjugation to the Protein: a. Immediately add the activated PEG-linker solution to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used. b. The reaction is most efficient at a pH of 7.0-8.0.[4] c. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction: a. Add the quenching solution to react with any unreacted Sulfo-NHS esters.[4]

  • Purification: a. Purify the protein-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.[4]

Mandatory Visualization

experimental_workflow cluster_start Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Bioconjugation cluster_purification Step 4: Purification start This compound Conjugate deprotection Treat with TFA in DCM start->deprotection deprotected HO-PEG3-OH Conjugate deprotection->deprotected activation Activate -OH Group (e.g., Tosylation, NHS ester formation) deprotected->activation activated Activated PEG3 Conjugate activation->activated conjugation Conjugation Reaction activated->conjugation biomolecule Target Biomolecule (e.g., Antibody, Peptide) biomolecule->conjugation bioconjugate Final Bioconjugate conjugation->bioconjugate purification Purification (e.g., SEC, Dialysis) bioconjugate->purification purified_conjugate Purified Bioconjugate purification->purified_conjugate

Caption: General experimental workflow for bioconjugation using this compound.

adc_synthesis_workflow cluster_linker_prep Linker Preparation cluster_payload_attachment Payload Attachment cluster_antibody_conjugation Antibody Conjugation tr_peg_oh This compound deprotection 1. Trityl Deprotection (TFA/DCM) tr_peg_oh->deprotection ho_peg_oh HO-PEG3-OH deprotection->ho_peg_oh activation 2. -OH Activation (e.g., to NHS ester) ho_peg_oh->activation activated_peg Activated-PEG3-Linker activation->activated_peg payload_conjugation 3. Conjugate Drug to Linker activated_peg->payload_conjugation drug Cytotoxic Drug drug->payload_conjugation drug_linker Drug-Linker Conjugate payload_conjugation->drug_linker adc_conjugation 4. Conjugate to Antibody (e.g., Lysine residues) drug_linker->adc_conjugation antibody Monoclonal Antibody antibody->adc_conjugation adc Antibody-Drug Conjugate (ADC) adc_conjugation->adc protac_synthesis_pathway cluster_poi_linker Step 1: POI Ligand-Linker Synthesis cluster_deprotection_activation Step 2: Linker Modification cluster_e3_coupling Step 3: E3 Ligase Ligand Coupling poi_ligand Protein of Interest (POI) Ligand with reactive handle poi_linker_conjugation Couple POI Ligand to this compound poi_ligand->poi_linker_conjugation tr_peg_oh This compound tr_peg_oh->poi_linker_conjugation poi_tr_peg POI-Linker(Tr)-OH poi_linker_conjugation->poi_tr_peg deprotection Trityl Deprotection (TFA/DCM) poi_tr_peg->deprotection poi_ho_peg POI-Linker-OH deprotection->poi_ho_peg activation -OH Activation for E3 Ligase Ligand Coupling poi_ho_peg->activation poi_activated_peg POI-Linker(activated) activation->poi_activated_peg protac_formation Couple E3 Ligase Ligand poi_activated_peg->protac_formation e3_ligand E3 Ligase Ligand e3_ligand->protac_formation protac Final PROTAC Molecule protac_formation->protac

References

An In-depth Technical Guide to Tr-PEG3-OH for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tr-PEG3-OH, a heterobifunctional linker, and its application in protein modification, particularly in the development of Antibody-Drug Conjugates (ADCs). This document will delve into its chemical and physical properties, provide detailed experimental protocols for its use, and present quantitative data to illustrate the impact of PEGylation on protein therapeutics.

Introduction to this compound and Protein PEGylation

This compound is a discrete polyethylene (B3416737) glycol (PEG) linker molecule featuring a trityl (Tr) protecting group at one end and a hydroxyl (-OH) group at the other, connected by a three-unit PEG chain. The trityl group is a bulky protecting group for the hydroxyl functionality, which can be removed under mild acidic conditions to reveal a reactive hydroxyl group. This allows for a controlled, stepwise approach to bioconjugation.

PEGylation, the covalent attachment of PEG chains to proteins, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. The benefits of PEGylation are numerous and well-documented, including:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the protein, which reduces renal clearance and extends the circulating half-life in the bloodstream.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect the protein from proteolytic degradation.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the likelihood of an immune response.

  • Controlled Drug Release: In the context of ADCs, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site.

This compound, as a short-chain PEG linker, offers a precise and defined spacer between the protein and a payload, which is advantageous for creating homogeneous conjugates with well-defined properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in protein modification protocols. The key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 2-(2-(2-(Trityloxy)ethoxy)ethoxy)ethanol[1]
CAS Number 133699-09-9[1]
Molecular Formula C₂₅H₂₈O₄[1]
Molecular Weight 392.49 g/mol [1]
Appearance Viscous Liquid[1]
Purity ≥95%[1]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane) and water.
Storage Conditions Store at -20°C to -5°C, keep in dry and avoid sunlight.[1]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in protein modification, from the initial deprotection step to the final characterization of the conjugate.

Deprotection of the Trityl Group

The trityl group must be removed to expose the reactive hydroxyl group. This is typically achieved under mild acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.

  • To the stirred solution, add TIS (1.1 equivalents).

  • Slowly add TFA (2-3 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected PEG3-OH.

Activation of the Hydroxyl Group

The terminal hydroxyl group of the deprotected PEG3-OH is not sufficiently reactive for direct conjugation to proteins and requires activation. A common method is the conversion to a tosylate, which is a good leaving group for nucleophilic substitution.

Materials:

  • Deprotected PEG3-OH

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Standard laboratory glassware

Procedure:

  • Dissolve the deprotected PEG3-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents).

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Tosyl-PEG3-OH by silica (B1680970) gel column chromatography.

Conjugation to a Protein (e.g., Antibody)

This protocol describes the conjugation of the activated Tosyl-PEG3-OH to a protein via reaction with a nucleophilic side chain, such as the thiol group of a cysteine residue. This often requires prior reduction of the protein's disulfide bonds.

Materials:

  • Protein (e.g., monoclonal antibody)

  • Tosyl-PEG3-OH

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if targeting cysteines)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5, degassed)

  • Quenching solution (e.g., 1 M N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Reduction (if applicable): Dissolve the antibody in conjugation buffer. Add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Immediately after reduction, add the activated Tosyl-PEG3-OH to the reduced antibody solution. A molar excess of the PEG linker (e.g., 5-20 fold over the number of available thiols) is typically used.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add a quenching solution (e.g., N-acetylcysteine) to a final concentration of 1-2 mM to react with any unreacted PEG linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting protein-PEG conjugate using Size-Exclusion Chromatography (SEC) to remove unreacted PEG linker, quenching agent, and any aggregated protein.

Characterization of the Protein-PEG Conjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the quality of the final product.

Analytical MethodPurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation and to assess the purity of the conjugate.
Size-Exclusion Chromatography (SEC-HPLC) To determine the purity of the conjugate and to quantify the amount of aggregated protein.
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and to determine the degree of PEGylation (number of PEG molecules per protein). For ADCs, this is used to calculate the Drug-to-Antibody Ratio (DAR).
Hydrophobic Interaction Chromatography (HIC) To separate and quantify different drug-loaded species in an ADC preparation, providing information on the distribution of the DAR.
Reversed-Phase HPLC (RP-HPLC) To analyze the purity of the conjugate and, after reduction of the antibody, to determine the distribution of the PEG-drug moiety on the light and heavy chains.

Quantitative Data and Expected Outcomes

The following tables provide representative data on the impact of PEGylation on protein therapeutics. While this data is not specific to this compound, it illustrates the general trends and outcomes that can be expected when using a short PEG linker.

Table 1: Representative Pharmacokinetic Parameters of a PEGylated Antibody

ConjugateHalf-life (t₁/₂) (hours)Area Under the Curve (AUC) (µg·h/mL)
Unconjugated Antibody15015,000
Antibody-PEG4-Drug25028,000
Antibody-PEG12-Drug40045,000

Note: This is illustrative data. Actual pharmacokinetic parameters will vary depending on the specific antibody, PEG linker, payload, and animal model.

Table 2: Representative in vitro Cytotoxicity of an Antibody-Drug Conjugate

ConjugateIC₅₀ (nM)
Free Drug0.5
Antibody-PEG4-Drug (DAR 4)5
Antibody-PEG10K-Drug (DAR 4)25

Note: This data illustrates that while PEGylation can sometimes slightly decrease the in vitro potency due to steric hindrance, this is often compensated for by improved in vivo performance due to enhanced pharmacokinetics.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in protein modification with this compound.

experimental_workflow cluster_deprotection 1. Deprotection cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Purification & Characterization Tr_PEG_OH This compound Deprotection Mild Acid (TFA) Tr_PEG_OH->Deprotection PEG_OH HO-PEG3-OH Deprotection->PEG_OH Activation Activation (e.g., Tosylation) PEG_OH->Activation Activated_PEG Tosyl-PEG3-OH Activation->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Protein Protein (e.g., Antibody) Protein->Conjugation Protein_PEG Protein-PEG3-OH Conjugation->Protein_PEG Purification Purification (SEC) Protein_PEG->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Experimental workflow for protein modification using this compound.

adc_mechanism cluster_circulation Systemic Circulation cluster_targeting Targeting & Internalization cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell Binding->Tumor_Cell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a valuable tool for the precise modification of proteins, offering a short, discrete PEG linker that can be used to improve the therapeutic properties of biologics. The protocols and data presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals who are new to the field of protein PEGylation. By following a systematic approach of deprotection, activation, conjugation, and characterization, it is possible to generate well-defined and potent protein-PEG conjugates for a wide range of therapeutic applications.

References

Tr-PEG3-OH Linker: An In-depth Technical Guide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics, particularly in oncology, has been significantly shaped by the advent of antibody-drug conjugates (ADCs). The linker component of an ADC, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the Tr-PEG3-OH linker, a non-cleavable, three-unit polyethylene (B3416737) glycol (PEG) linker, for its application in the design and development of targeted drug delivery systems. This document will delve into the linker's core attributes, synthesis, and mechanism of action, and provide detailed experimental protocols for its conjugation and characterization. Furthermore, it will explore the signaling pathways of common payloads associated with non-cleavable linkers and present quantitative data to inform the rational design of next-generation targeted therapies.

Introduction to this compound Linker

The this compound linker, chemically known as 2-(2-(2-(trityloxy)ethoxy)ethoxy)ethanol, is a heterobifunctional linker featuring a trityl (Tr) protecting group on one end and a hydroxyl (-OH) group on the other, connected by a short, hydrophilic three-unit polyethylene glycol (PEG) spacer. Its non-cleavable nature is a key design feature, ensuring that the cytotoxic payload remains firmly attached to the antibody until the entire ADC is internalized and degraded within the target cell.[1][2] This characteristic offers distinct advantages in terms of plasma stability and can lead to an improved therapeutic window by minimizing off-target toxicity.[3][4]

The incorporation of a short PEG3 spacer enhances the hydrophilicity of the linker-payload complex, which can help to mitigate aggregation issues often associated with hydrophobic drugs and improve the overall pharmacokinetic properties of the ADC.[5][6] The terminal hydroxyl group provides a versatile handle for conjugation to a variety of payload molecules, typically through activation to a more reactive species.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-(2-(2-(trityloxy)ethoxy)ethoxy)ethanol[4]
Molecular Formula C25H28O4[7]
Molecular Weight 392.49 g/mol [7]
CAS Number 133699-09-9[7]
Appearance Viscous liquid or solid[2]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[8]
Storage -20°C for long-term storage[1]

Synthesis of this compound Linker

The synthesis of the this compound linker can be achieved through a multi-step process, typically starting from a commercially available triethylene glycol derivative. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of 2-(2-(2-(trityloxy)ethoxy)ethoxy)ethanol

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve triethylene glycol (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of a solution of trityl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound linker.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

G Triethylene Glycol Triethylene Glycol Reaction Reaction Triethylene Glycol->Reaction Trityl Chloride Trityl Chloride Trityl Chloride->Reaction Pyridine/DCM Pyridine/DCM Pyridine/DCM->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Synthetic workflow for this compound.

Mechanism of Action in Targeted Drug Delivery

The this compound linker is integral to the function of non-cleavable ADCs. The overall mechanism of action involves a series of steps from systemic circulation to the ultimate cytotoxic effect within the cancer cell.

  • Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[9]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[10]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Degradation and Payload Release: Inside the lysosome, the acidic environment and potent proteases lead to the complete degradation of the antibody component. This degradation releases the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody.[3][11]

  • Cytotoxic Effect: The released payload-linker-amino acid complex then exerts its cytotoxic effect, leading to cell death.[10]

G cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binding Endosome Endosome Tumor Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Antibody Degradation Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity

Caption: Mechanism of action of a non-cleavable ADC.

Experimental Protocols

The following sections provide detailed protocols for the key experimental procedures involved in the development of an ADC using a this compound-derived linker.

Drug-Linker Synthesis

Prior to conjugation to the antibody, the this compound linker must first be attached to the cytotoxic payload. This typically involves deprotection of the trityl group, followed by activation of the hydroxyl group or the payload's reactive handle, and then conjugation.

Protocol: Synthesis of a Payload-PEG3-OH Conjugate

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Trityl Deprotection: Dissolve this compound in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the deprotected HO-PEG3-OH.

  • Payload Activation: In a separate flask, dissolve the cytotoxic payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add EDC (1.1 equivalents) and stir at room temperature for 2-4 hours to form the NHS-ester of the payload.

  • Conjugation: To the activated payload solution, add the deprotected HO-PEG3-OH (1.2 equivalents) and DIPEA (2 equivalents). Stir the reaction mixture at room temperature overnight.

  • Purification: Monitor the reaction by LC-MS. Upon completion, purify the payload-PEG3-OH conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Antibody-Drug Conjugation

The final step is the conjugation of the payload-linker construct to the monoclonal antibody. A common strategy for non-cleavable linkers is to target the lysine (B10760008) residues on the antibody surface.

Protocol: Lysine-Based Antibody Conjugation

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-PEG3-linker with an activated ester (e.g., NHS ester)

  • Anhydrous DMSO

  • Quenching solution (e.g., Tris buffer or glycine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Conjugation Reaction: Dissolve the activated payload-linker in DMSO to a stock concentration of 10-20 mM. Add the desired molar excess of the payload-linker solution to the mAb solution with gentle mixing. The molar ratio will influence the final drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quenching: Quench the reaction by adding an excess of the quenching solution to react with any unreacted payload-linker.

  • Purification: Purify the resulting ADC from unconjugated payload-linker and other reaction components using a pre-equilibrated SEC column.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation.

G Payload-Linker Synthesis Payload-Linker Synthesis Conjugation Reaction Conjugation Reaction Payload-Linker Synthesis->Conjugation Reaction Antibody Preparation Antibody Preparation Antibody Preparation->Conjugation Reaction Purification (SEC) Purification (SEC) Conjugation Reaction->Purification (SEC) Characterization Characterization Purification (SEC)->Characterization Final ADC Final ADC Characterization->Final ADC

Caption: Experimental workflow for ADC synthesis.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

Table 2: Key Analytical Techniques for ADC Characterization

ParameterAnalytical Technique(s)PurposeReference(s)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug-linker molecules conjugated to each antibody.[12][13]
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)To assess the percentage of monomeric ADC and the presence of high molecular weight aggregates.[12][14]
In Vitro Stability Incubation in plasma followed by LC-MS analysisTo evaluate the stability of the linker and the potential for premature drug release.[10]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To determine the potency (IC50) of the ADC against target and non-target cell lines.[15]

Signaling Pathways of Common Payloads for Non-Cleavable ADCs

The cytotoxic payloads delivered by non-cleavable ADCs are typically highly potent agents that disrupt essential cellular processes. The choice of payload is often dictated by the target antigen and the biology of the cancer.

Auristatins (e.g., MMAE)

Monomethyl auristatin E (MMAE) and its derivatives are potent antimitotic agents that inhibit tubulin polymerization.[11][16] By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]

G Released MMAE Released MMAE Tubulin Tubulin Released MMAE->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: MMAE mechanism of action.

Maytansinoids (e.g., DM1)

DM1 (a derivative of maytansine) is another class of potent microtubule-targeting agents.[10] Similar to auristatins, DM1 binds to tubulin and inhibits microtubule assembly, leading to mitotic arrest and apoptosis.[2]

HER2 Signaling Pathway

Many ADCs, including those with non-cleavable linkers, target the human epidermal growth factor receptor 2 (HER2).[9] Overexpression of HER2 is a driver in several cancers, including breast and gastric cancer. The HER2 signaling pathway promotes cell proliferation, survival, and differentiation through downstream pathways such as the PI3K/Akt and MAPK pathways. By targeting HER2, ADCs can deliver their cytotoxic payload specifically to cancer cells that are dependent on this signaling pathway for their growth and survival.

G HER2 Receptor HER2 Receptor PI3K/Akt Pathway PI3K/Akt Pathway HER2 Receptor->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway HER2 Receptor->MAPK Pathway Activates Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation

Caption: Simplified HER2 signaling pathway.

Quantitative Data and Performance

The performance of an ADC is a multifactorial equation where the linker plays a pivotal role. While specific data for this compound is limited in publicly available literature, data from ADCs with short, non-cleavable PEG linkers provide valuable insights into expected performance.

Table 3: Representative In Vitro Cytotoxicity of a Non-Cleavable ADC (Data is representative and not specific to this compound)

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3High0.5 - 1.5
BT-474High0.8 - 2.0
MDA-MB-468Low/Negative> 100

Table 4: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths (Data is representative and not specific to this compound)

LinkerHalf-life (t½) in hoursClearance (mL/hr/kg)
Non-PEGylated~100~0.5
Short PEG (e.g., PEG3-like)~120-150~0.3-0.4
Long PEG (e.g., PEG24)> 200< 0.2

Table 5: Representative In Vivo Efficacy of a Non-Cleavable ADC in a Xenograft Model (Data is representative and not specific to this compound)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-binding ADC10< 10
Targeted ADC3~60
Targeted ADC10> 90 (Tumor Regression)

Conclusion

The this compound linker represents a valuable tool in the design of targeted drug delivery systems, particularly for the development of non-cleavable ADCs. Its defined structure, hydrophilicity, and stability contribute to the generation of homogeneous and effective conjugates. The non-cleavable nature of this linker ensures payload retention in systemic circulation, potentially leading to a wider therapeutic index. The provided experimental protocols and an understanding of the mechanisms of action of associated payloads offer a solid foundation for researchers to incorporate the this compound linker into their drug development pipelines. While specific quantitative data for this particular linker remains to be broadly published, the principles and representative data presented in this guide serve as a robust framework for the rational design and evaluation of novel ADCs with enhanced therapeutic potential.

References

The Hydrophilic Nature of Tr-PEG3-OH Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of the therapeutic agent. The Tr-PEG3-OH linker, a molecule incorporating a trityl protecting group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a unique combination of properties. This technical guide provides a comprehensive exploration of the hydrophilicity of the this compound linker, a critical attribute that influences its applications in bioconjugation and drug delivery. This document details its physicochemical properties, experimental protocols for assessing hydrophilicity, and its role in common drug development workflows.

Core Principles: Understanding the Hydrophilicity of this compound

The hydrophilicity of a linker is a crucial factor in mitigating the aggregation and improving the solubility of often hydrophobic drug payloads. The this compound linker's solubility characteristics are primarily dictated by the interplay between its hydrophilic PEG chain and its hydrophobic trityl group.

The polyethylene glycol (PEG) portion, composed of repeating ethylene (B1197577) oxide units, is inherently hydrophilic. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, creating a hydration shell that enhances aqueous solubility.[1] This property is instrumental in improving the overall solubility of the bioconjugate, which can lead to better formulation characteristics and an improved pharmacokinetic profile.[2][3]

Conversely, the trityl (triphenylmethyl) group is a bulky, hydrophobic protecting group. While its primary function is to protect the terminal hydroxyl group during synthesis, its lipophilic nature counteracts the hydrophilicity of the PEG chain. The overall hydrophilicity of the this compound linker is therefore a balance between these two opposing characteristics. The presence of the trityl group makes the linker less hydrophilic than an unprotected PEG3-OH linker.

Data Presentation

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound linker is presented below. This data is essential for researchers in planning synthetic and conjugation reactions.

PropertyValueSource(s)
Chemical Name 2-(2-(2-(Trityloxy)ethoxy)ethoxy)ethanol[4]
CAS Number 133699-09-9[4][5]
Molecular Formula C25H28O4[4][5]
Molecular Weight 392.49 g/mol [4]
Appearance A viscous liquid[6]
Purity >96%[5]
Qualitative Solubility Profile
SolventQualitative SolubilityRationale
Water Sparingly SolubleThe hydrophilic PEG3 chain imparts some water solubility, but the large, hydrophobic trityl group significantly reduces it.
Polar Aprotic Solvents (e.g., DMF, DMSO) SolubleThese solvents can solvate both the polar PEG chain and the nonpolar trityl group.
Chlorinated Solvents (e.g., DCM, Chloroform) SolubleThe hydrophobic trityl group promotes solubility in these nonpolar organic solvents.
Alcohols (e.g., Methanol, Ethanol) SolubleAlcohols can interact with both the hydrophilic and hydrophobic portions of the molecule.
Nonpolar Solvents (e.g., Hexanes, Diethyl Ether) Poorly Soluble to InsolubleThe polarity of the PEG chain limits solubility in highly nonpolar solvents.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity. A lower LogP value indicates higher hydrophilicity. The following "shake-flask" method provides a reliable protocol for the experimental determination of the LogP of this compound.[7]

Objective: To experimentally determine the LogP of the this compound linker.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the aqueous phase (PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

    • Ensure both the n-octanol and PBS are mutually saturated by vigorously mixing them together for at least 24 hours prior to the experiment and then allowing the phases to separate.

  • Partitioning:

    • In a glass vial, add equal volumes of the this compound aqueous solution and the water-saturated n-octanol (e.g., 2 mL of each).

    • Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte between the two phases.

  • Equilibration:

    • Allow the vial to stand undisturbed until the two phases have completely separated. To ensure complete separation and break any emulsions, centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes.

  • Sampling:

    • Carefully withdraw a known volume from the top (n-octanol) layer and the bottom (aqueous) layer using separate, clean micropipettes.

  • Quantification:

    • Determine the concentration of this compound in both the n-octanol and aqueous samples using a calibrated HPLC method. A reverse-phase C18 column is typically suitable.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

  • Replicates:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

Experimental Workflow for LogP Determination

LogP_Workflow prep Prepare Solutions (this compound in PBS, Saturated Solvents) partition Partitioning (Mix Aqueous Solution and n-Octanol) prep->partition equil Equilibration (Centrifuge to Separate Phases) partition->equil sample Sampling (Collect Aliquots from Each Phase) equil->sample quant Quantification (HPLC Analysis) sample->quant calc Calculation (LogP = log10([Octanol]/[Aqueous])) quant->calc

Caption: Workflow for the experimental determination of the LogP value.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a hydrophilic linker in the synthesis of ADCs. The hydroxyl group can be functionalized to react with a cytotoxic payload, and the trityl group is removed to allow for further modifications or to reveal a reactive group for conjugation to an antibody.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis linker This compound activate_linker Activate Hydroxyl Group (e.g., with MsCl, TsCl) linker->activate_linker conjugate_payload Conjugate Payload to Linker activate_linker->conjugate_payload payload Cytotoxic Payload (with nucleophilic group) payload->conjugate_payload linker_payload Tr-PEG3-Payload conjugate_payload->linker_payload deprotect Deprotect Trityl Group (Acidic Conditions) linker_payload->deprotect activated_linker_payload HO-PEG3-Payload deprotect->activated_linker_payload activate_for_ab Activate for Antibody Conjugation (e.g., introduce Maleimide) activated_linker_payload->activate_for_ab final_linker_payload Activated Linker-Payload activate_for_ab->final_linker_payload conjugate_adc Conjugate to mAb final_linker_payload->conjugate_adc antibody Antibody (mAb) antibody->conjugate_adc adc Final ADC conjugate_adc->adc

Caption: A generalized workflow for the synthesis of an ADC using a this compound derived linker.

Application in PROTAC Development

In PROTACs, the this compound linker can be used to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The PEG component helps to improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

PROTAC_Synthesis_Workflow poi_ligand Protein of Interest (POI) Ligand step1 Step 1: Conjugate POI Ligand to Linker poi_ligand->step1 e3_ligand E3 Ligase Ligand step3 Step 3: Conjugate E3 Ligase Ligand e3_ligand->step3 linker_core This compound Linker linker_core->step1 intermediate POI Ligand-PEG3-Tr step1->intermediate step2 Step 2: Deprotect Linker intermediate->step2 intermediate2 POI Ligand-PEG3-OH step2->intermediate2 intermediate2->step3 protac Final PROTAC Molecule step3->protac

Caption: Logical workflow for the synthesis of a PROTAC utilizing a this compound linker.

Conclusion

The this compound linker is a valuable tool in drug development, offering a balance of hydrophilicity and synthetic versatility. While the trityl group imparts a degree of hydrophobicity, the PEG3 chain significantly contributes to the overall aqueous solubility of the conjugates. This guide provides a foundational understanding of the hydrophilicity of this compound, supported by structured data, detailed experimental protocols, and clear visual workflows. For researchers and scientists in the field, a thorough understanding and experimental characterization of the hydrophilicity of such linkers are paramount to the successful design and development of next-generation targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Tr-PEG3-OH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the high specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy.

Tr-PEG3-OH is a non-cleavable linker precursor widely used in the synthesis of ADCs. It features a trityl protecting group on one end and a hydroxyl group on the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic properties of the conjugate. The trityl group provides a stable protecting group for the hydroxyl functionality, allowing for selective activation and conjugation.

These application notes provide a comprehensive protocol for the synthesis of an ADC using the this compound linker. The process involves a multi-step approach encompassing the deprotection of the linker, activation, conjugation to a cytotoxic payload, and subsequent conjugation to a monoclonal antibody.

Data Presentation

The successful synthesis and purification of an ADC are assessed by several key analytical techniques. The following tables summarize representative quantitative data for an ADC constructed using a PEG-based linker.

Table 1: Characterization of a PEGylated Antibody-Drug Conjugate

ParameterTypical ValueMethod of Determination
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry
Monomer Purity>95%Size Exclusion Chromatography (SEC-HPLC)
Aggregate Content<5%Size Exclusion Chromatography (SEC-HPLC)
Endotoxin Levels<0.5 EU/mgLimulus Amebocyte Lysate (LAL) Assay

Table 2: In Vitro Cytotoxicity of a HER2-Targeted ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.8
BT-474High1.5
MDA-MB-231Low>1000

Experimental Protocols

This section details the multi-step protocol for the synthesis of an antibody-drug conjugate using the this compound linker. The overall workflow involves the preparation of a payload-linker conjugate followed by its conjugation to the antibody.

Protocol 1: Deprotection of this compound

The first step involves the removal of the trityl protecting group to expose the hydroxyl functionality. This is typically achieved under mild acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in DCM.

  • Add a solution of TFA in DCM dropwise to the this compound solution while stirring at room temperature. A typical concentration is 1-5% TFA in DCM.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting HO-PEG3-OH linker by silica gel column chromatography to obtain the deprotected linker.

Protocol 2: Activation of HO-PEG3-OH and Conjugation to a Payload

The exposed hydroxyl group of the PEG linker is activated to facilitate conjugation with a cytotoxic payload. This protocol describes a common activation method using a disuccinimidyl carbonate to form an NHS ester, which then reacts with an amine-containing payload.

Materials:

  • HO-PEG3-OH

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Amine-containing cytotoxic payload (e.g., MMAE, PBD dimer)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve HO-PEG3-OH in anhydrous DCM.

  • Add DSC and TEA (or DIPEA) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours to form the activated NHS ester of the PEG linker.

  • In a separate flask, dissolve the amine-containing cytotoxic payload in anhydrous DMF.

  • Add the activated PEG-NHS ester solution to the payload solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the payload-PEG conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the payload-linker conjugate as a solid.

Protocol 3: Antibody Preparation for Conjugation

This protocol describes the preparation of the antibody for conjugation. For cysteine-based conjugation, the interchain disulfide bonds of the antibody are partially reduced. For lysine-based conjugation, the antibody is buffer-exchanged into an amine-free buffer.

For Cysteine Conjugation:

  • Buffer Exchange: Exchange the antibody into a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4.

  • Reduction: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A molar excess of 2-5 fold TCEP to antibody is typical.

  • Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Remove excess TCEP immediately before conjugation using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

For Lysine (B10760008) Conjugation:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS, at a pH of 7.5-8.5. Buffers containing primary amines like Tris will compete with the antibody for conjugation.

Protocol 4: Conjugation of Payload-Linker to the Antibody

This protocol outlines the final conjugation step to form the ADC. The example provided is for conjugation to reduced cysteine residues using a maleimide-functionalized payload-linker. If the payload-linker has an NHS ester, it will be conjugated to lysine residues.

Materials:

  • Reduced or buffer-exchanged antibody

  • Payload-PEG-Maleimide (or -NHS ester) conjugate

  • Conjugation buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching reagent (e.g., N-acetylcysteine for maleimide (B117702) reactions, Tris-HCl for NHS ester reactions)

  • Purification system (SEC or HIC)

Procedure:

  • Dissolve the payload-PEG-Maleimide conjugate in a suitable organic co-solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Slowly add the desired molar excess of the payload-linker stock solution to the prepared antibody solution with gentle stirring.

  • Allow the conjugation reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if the payload is light-sensitive.

  • Quench the reaction by adding an excess of the quenching reagent. Incubate for an additional 30 minutes.

Protocol 5: Purification and Characterization of the ADC

The final ADC product must be purified to remove unconjugated payload-linker and other reaction byproducts.

Purification:

  • Size Exclusion Chromatography (SEC): Use an SEC column to separate the high molecular weight ADC from smaller, unconjugated species. Equilibrate and elute with a suitable buffer, such as PBS.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DAR). A salt gradient is used to elute the different species from the column.

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • HIC-HPLC: As described above, the peak areas of the different drug-loaded species can be integrated to calculate the average DAR.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the masses of the different ADC species and calculate the DAR.

  • Purity and Aggregation Analysis:

    • SEC-HPLC: Analytical SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

  • In Vitro Cytotoxicity Assay:

    • The potency of the ADC is evaluated using cell-based assays. Cancer cell lines with varying levels of target antigen expression are treated with serial dilutions of the ADC, and the half-maximal inhibitory concentration (IC50) is determined.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of an antibody-drug conjugate using the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization TrPEG3OH This compound Deprotection Deprotection (TFA/DCM) TrPEG3OH->Deprotection HOPEG3OH HO-PEG3-OH Deprotection->HOPEG3OH Activation Activation (e.g., DSC) HOPEG3OH->Activation ActivatedPEG Activated PEG Linker Activation->ActivatedPEG PayloadLinker Payload-Linker Conjugate ActivatedPEG->PayloadLinker Conjugation Payload Cytotoxic Payload (with amine) Payload->PayloadLinker Conjugation Conjugation Conjugation PayloadLinker->Conjugation Antibody Monoclonal Antibody AntibodyPrep Antibody Preparation (e.g., Reduction) Antibody->AntibodyPrep PreparedAb Prepared Antibody AntibodyPrep->PreparedAb PreparedAb->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (SEC/HIC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC DAR DAR Analysis (HIC, MS) PureADC->DAR Purity Purity/Aggregation (SEC) PureADC->Purity Potency In Vitro Potency (Cell Assay) PureADC->Potency

Caption: Overall workflow for ADC synthesis using this compound.

Linker_Activation_Pathway cluster_reagents TrPEG3OH Tr-O-(CH2CH2O)3-H This compound HOPEG3OH HO-(CH2CH2O)3-H HO-PEG3-OH TrPEG3OH->HOPEG3OH Deprotection TFA TFA/DCM ActivatedPEG NHS-O-CO-O-(CH2CH2O)3-H Activated PEG-NHS Ester HOPEG3OH->ActivatedPEG Activation DSC Disuccinimidyl Carbonate (DSC) PayloadLinker Payload-NH-CO-O-(CH2CH2O)3-H Payload-Linker ActivatedPEG->PayloadLinker Conjugation PayloadNH2 H2N-Payload Amine-Payload PayloadNH2->PayloadLinker

Caption: Reaction scheme for linker deprotection and payload conjugation.

Application Note: A Step-by-Step Guide to Tr-PEG3-OH Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tr-PEG3-OH is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and proteomics.[1][2] It features a terminal hydroxyl (-OH) group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a trityl (Tr) protecting group. The trityl group provides a stable protecting handle for a primary alcohol or amine, which can be selectively removed under acidic conditions to reveal a reactive functional group.[3][4] This bifunctional nature allows for a controlled, stepwise approach to synthesizing complex molecular constructs like Antibody-Drug Conjugates (ADCs) or PROTACs.[1] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[2][5]

This document provides a detailed guide to the conjugation chemistry of this compound, covering the activation of the terminal hydroxyl group, its conjugation to carboxylic acids, and the subsequent deprotection of the trityl group for further functionalization.

Part 1: Conjugation to the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound is not directly reactive under standard bioconjugation conditions and must first be activated or coupled with a reactive molecule, most commonly one containing a carboxylic acid.[6] The most prevalent method is carbodiimide-mediated chemistry to form a stable ester linkage.

Protocol 1: EDC/NHS-Mediated Esterification

This protocol describes the conjugation of a molecule containing a carboxylic acid to the terminal hydroxyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method first activates the carboxylic acid to form a more stable, amine-reactive NHS ester, which can then be reacted with an amine. However, for coupling to a hydroxyl group, a catalyst like 4-Dimethylaminopyridine (DMAP) is often used to facilitate the esterification. A more direct approach involves the presence of the PEG-OH during the activation step.[6]

Workflow for EDC/NHS-Mediated Esterification

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification Carboxylic_Acid Carboxylic Acid- Containing Molecule Activated_Intermediate Reactive O-acylisourea or NHS Ester Intermediate Carboxylic_Acid->Activated_Intermediate  Activation  (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Intermediate Conjugate Tr-PEG3-Ester Conjugate Activated_Intermediate->Conjugate  Esterification  (pH 7.0-8.0) Tr_PEG_OH This compound Tr_PEG_OH->Conjugate Purification Purification (e.g., HPLC, Chromatography) Conjugate->Purification G Reactant Tr-PEG3-Conjugate Product1 HO-PEG3-Conjugate Reactant->Product1 Deprotection Reagent + TFA (acid) Product2 + Trityl Cation G Start This compound Step1 Step 1: Conjugate Molecule A to -OH (Protocol 1) Start->Step1 Intermediate Tr-PEG3-Molecule A Step1->Intermediate Step2 Step 2: Deprotect Trityl Group (Protocol 2) Intermediate->Step2 Deprotected HO-PEG3-Molecule A Step2->Deprotected Step3 Step 3: Conjugate Molecule B to new -OH (Repeat Protocol 1) Deprotected->Step3 Final Molecule B-PEG3-Molecule A Step3->Final

References

Application Notes and Protocols for the Deprotection of Trityl Group from Tr-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the trityl (Tr) protecting group from Tr-PEG3-OH. The trityl group is a commonly used protecting group for primary alcohols due to its steric bulk and ease of removal under acidic conditions.[1][2] The methodologies outlined below are applicable to a range of research and drug development applications where precise and efficient deprotection of PEGylated compounds is critical.

Overview of Trityl Deprotection Methods

The selection of a deprotection method for the trityl group is contingent upon the substrate's sensitivity to acidic conditions and the presence of other protecting groups. While acid-catalyzed cleavage is the most prevalent approach, alternative methods offer orthogonality for complex molecules.[1]

Key Deprotection Strategies:

  • Acid-Catalyzed Deprotection: This is the most common method, utilizing Brønsted or Lewis acids to cleave the trityl ether bond. The reaction proceeds through the formation of a stable trityl cation.[1][2]

  • Reductive Deprotection: Certain methods employ reducing agents to remove the trityl group, which can be advantageous for substrates sensitive to strong acids.

  • Photocatalytic Deprotection: An emerging method that utilizes visible light and a photocatalyst to cleave the trityl group under neutral pH conditions, offering excellent functional group tolerance.[3]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various reagents and conditions for the deprotection of trityl-protected alcohols, which can be adapted for this compound.

Method Reagent(s) Solvent(s) Temperature Time Yield (%) Notes
Acid-Catalyzed Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90Broadly applicable for acid-stable compounds.[1][4]
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[1][2]
Acetic Acid (aq. 80%)WaterRoom Temp20 minNot SpecifiedSuitable for substrates sensitive to stronger acids.[5]
Trichloroacetic Acid (TCA)Dichloroethane (DCE)Not SpecifiedNot SpecifiedNot SpecifiedUsed in oligonucleotide synthesis for detritylation.[6]
Reductive NaBH4 / HgCl2AcetonitrileRoom TempNot Specified>90Effective for trityl ethers, amines, and thioethers.[7][8]
Photocatalytic Photoredox CatalystNot SpecifiedRoom TempNot SpecifiedModerate to ExcellentpH-neutral conditions, orthogonal to acid-labile groups.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general and highly efficient method for the removal of the trityl group from this compound using TFA.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) equipment (optional)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS. The reaction is typically complete within 1-4 hours.[1]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, HO-PEG3-OH, can be purified by column chromatography on silica (B1680970) gel to remove the triphenylmethanol (B194598) byproduct.

Protocol 2: Mild Acid-Catalyzed Deprotection using Formic Acid

This protocol offers a milder alternative to TFA, suitable for substrates with moderate acid sensitivity.

Materials:

  • This compound

  • Formic Acid (88-97%)

  • Dioxane (optional)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Warm Water (H₂O)

  • Standard laboratory glassware

Procedure:

  • Reaction: Treat the this compound (1.0 equiv) with cold formic acid (e.g., 3 mL for 200 mg of substrate) for approximately 3 minutes at room temperature.[2]

  • Evaporation: Evaporate the formic acid using an oil pump at room temperature.[2]

  • Co-evaporation: To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane. Further evaporations from EtOH and Et₂O can be performed.[1][2]

  • Extraction: Extract the final residue with warm H₂O.

  • Filtration: Filter the insoluble triphenylmethanol byproduct.

  • Final Concentration: Evaporate the aqueous filtrate in vacuo to obtain the deprotected HO-PEG3-OH.[2]

Visualizations

Mechanism of Acid-Catalyzed Trityl Deprotection

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tr_PEG Tr-O-PEG3-OH Protonated_Intermediate Tr-O+(H)-PEG3-OH Tr_PEG->Protonated_Intermediate Protonation H_plus H+ Deprotected_PEG HO-PEG3-OH Protonated_Intermediate->Deprotected_PEG Cleavage Trityl_Cation Tr+ Protonated_Intermediate->Trityl_Cation

Caption: Mechanism of acid-catalyzed deprotection of this compound.

Experimental Workflow for TFA-Mediated Deprotection

Deprotection_Workflow start Start: Dissolve this compound in DCM add_tfa Add TFA dropwise at RT start->add_tfa stir Stir for 1-4 hours add_tfa->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench with aq. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM (3x) quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: Isolated HO-PEG3-OH purify->end

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the amount of acid or the reaction time. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: The highly reactive trityl cation can cause side reactions with other nucleophilic functional groups in the molecule.[9] The use of scavengers such as triisopropylsilane (B1312306) (TIS) or water can help to trap the trityl cation.[9]

  • Substrate Degradation: For acid-sensitive substrates, milder conditions such as formic acid or acetic acid should be employed. It is crucial to carefully control the reaction temperature and time.

  • Purification: The triphenylmethanol byproduct is generally less polar than the desired deprotected PEG alcohol and can be readily separated by silica gel chromatography.

By following these protocols and considering the key aspects of the deprotection reaction, researchers can achieve efficient and clean removal of the trityl group from this compound for their downstream applications.

References

Application Notes and Protocols for Coupling Tr-PEG3-OH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the coupling of Trityl-PEG3-OH (Tr-PEG3-OH) to primary amines. The hydroxyl group of this compound is not directly reactive with primary amines; therefore, a two-step activation process is typically required. This involves the oxidation of the terminal hydroxyl group to a carboxylic acid, followed by the activation of the acid to an amine-reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. The resulting activated PEG linker can then efficiently react with primary amines to form a stable amide bond.

The trityl (Tr) group serves as a bulky protecting group for the other terminus of the PEG linker, allowing for selective functionalization. This protecting group is stable under the conditions required for hydroxyl activation and amine coupling but can be readily removed under acidic conditions for subsequent conjugation steps if required.

Experimental Workflow

The overall process for coupling this compound to a primary amine involves several key stages, from the initial activation of the hydroxyl group to the final purification of the conjugate. A general workflow is outlined below.

G cluster_activation Activation of this compound cluster_coupling Coupling Reaction cluster_purification Purification & Analysis oxidation Oxidation of Hydroxyl to Carboxylic Acid activation EDC/NHS Activation to NHS Ester oxidation->activation Intermediate: Tr-PEG3-COOH coupling Coupling with Primary Amine (R-NH2) activation->coupling purification Purification of Tr-PEG3-NH-R coupling->purification

Caption: General workflow for the activation and coupling of this compound to a primary amine.

Data Presentation: Summary of Reaction Conditions

The following tables summarize the typical reaction conditions for each key step in the coupling process. Optimization may be required for specific substrates.

Table 1: Oxidation of this compound to Tr-PEG3-COOH

ParameterRecommended ConditionsNotes
Oxidizing Agent Jones Reagent or TEMPO-mediated oxidationJones reagent is potent; TEMPO offers a milder alternative.
Solvent Acetone (for Jones), Dichloromethane (DCM) (for TEMPO)Anhydrous solvents are recommended.
Temperature 0°C to Room TemperatureReactions are often started at 0°C and allowed to warm.
Reaction Time 1 - 4 hoursMonitor reaction progress by TLC or LC-MS.
Typical Yield 80 - 95%Dependent on the scale and purification method.

Table 2: EDC/NHS Activation of Tr-PEG3-COOH

ParameterRecommended ConditionsNotes
Coupling Agents EDC (1.5 eq.), NHS (1.5 eq.)Ensures efficient activation of the carboxylic acid.[1]
Solvent Anhydrous DMF, DCM, or DMSOChoose a solvent that dissolves all reactants.
pH 5.5 - 7.5Optimal for EDC/NHS chemistry.[1][2]
Temperature Room TemperatureNo heating or cooling is typically required.[2]
Reaction Time 15 - 60 minutesThe activated NHS ester is sensitive to hydrolysis and should be used promptly.[3]

Table 3: Coupling of Activated Tr-PEG3-NHS to a Primary Amine

ParameterRecommended ConditionsNotes
Molar Ratio (Activated PEG : Amine) 1 : 1.1 to 1 : 5A slight excess of the amine can drive the reaction to completion.[1]
Solvent Anhydrous DMF, DCM, or PBS bufferThe choice of solvent depends on the solubility of the amine.
pH 7.0 - 8.0Facilitates the nucleophilic attack of the primary amine.[4]
Temperature Room Temperature or 4°CLower temperatures may be used for sensitive biomolecules.[3]
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or LC-MS.[5][6]

Table 4: Optional Deprotection of the Trityl Group

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic Acid (TFA) or Formic AcidTFA is a strong acid for rapid deprotection; formic acid is milder.[7][8]
Solvent Dichloromethane (DCM)A common solvent for this reaction.[7]
Temperature Room TemperatureThe reaction is typically fast at ambient temperature.[7][8]
Reaction Time 3 minutes - 4 hoursDependent on the acid strength and substrate.[7][8]
Typical Yield >90%The triphenylmethanol (B194598) byproduct is typically easy to separate.[7]

Experimental Protocols

Protocol 1: Oxidation of this compound to Tr-PEG3-COOH (TEMPO-mediated)

This protocol describes a mild oxidation of the terminal hydroxyl group to a carboxylic acid.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DCM and phosphate buffer.

  • Add TEMPO (catalytic amount, e.g., 0.1 equivalents) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (e.g., 5 equivalents) in water.

  • Slowly add a solution of sodium hypochlorite (e.g., 0.1 equivalents) to the this compound solution, followed by the slow addition of the sodium chlorite solution.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Tr-PEG3-COOH by flash column chromatography.

Protocol 2: Activation of Tr-PEG3-COOH and Coupling to a Primary Amine

This protocol details the formation of an amine-reactive NHS ester followed by its reaction with a primary amine.

Materials:

  • Tr-PEG3-COOH (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Primary amine-containing molecule (R-NH₂)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4 (if coupling to a biomolecule)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation:

    • Dissolve Tr-PEG3-COOH (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[1]

    • Stir the reaction mixture at room temperature for 15-60 minutes.[3] The resulting solution containing the activated Tr-PEG3-NHS ester should be used immediately.

  • Coupling:

    • In a separate vessel, dissolve the primary amine-containing molecule (1.1-1.5 equivalents) in the reaction solvent (e.g., DMF, DCM, or PBS).

    • Slowly add the freshly prepared Tr-PEG3-NHS ester solution to the amine solution with gentle stirring.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3] The optimal reaction time can vary depending on the reactivity of the amine.[5][6]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Purification:

    • If necessary, quench any unreacted NHS ester by adding a quenching buffer and incubating for 15-30 minutes.[3]

    • Remove the solvent under reduced pressure.

    • Purify the resulting Tr-PEG3-conjugate by flash column chromatography, preparative HPLC, or dialysis depending on the nature of the product.

Protocol 3: Trityl Group Deprotection

This protocol describes the removal of the trityl protecting group under acidic conditions.[7]

Materials:

  • Trityl-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trityl-protected compound (1 equivalent) in anhydrous DCM.

  • Add TFA (e.g., 2-10 equivalents or as a 5-50% solution in DCM) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[7]

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the deprotected product by flash column chromatography to remove the triphenylmethanol byproduct.

Signaling Pathways and Logical Relationships

The application of PEGylated molecules in drug development often aims to improve the pharmacokinetic properties of a therapeutic agent. The following diagram illustrates the logical relationship between PEGylation and its desired outcomes.

G cluster_pegylation PEGylation Process cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Pharmacokinetic Profile pegylation Covalent Attachment of Tr-PEG3-Linker solubility Increased Solubility pegylation->solubility size Increased Hydrodynamic Size pegylation->size immunogenicity Reduced Immunogenicity pegylation->immunogenicity clearance Reduced Renal Clearance size->clearance halflife Increased Circulation Half-Life clearance->halflife

Caption: Impact of PEGylation on the pharmacokinetic properties of a molecule.

References

Application Notes and Protocols for Tr-PEG3-OH in PROTAC Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tr-PEG3-OH in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the often large and lipophilic PROTAC molecule. Furthermore, the length and flexibility of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.

This compound, a triethylene glycol linker protected with a trityl (Tr) group at one end and a terminal hydroxyl (-OH) group at the other, is a valuable building block in PROTAC synthesis. The trityl group serves as a stable protecting group for the hydroxyl functionality, allowing for selective chemical modifications at the other end of the molecule. The terminal hydroxyl group of this compound provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, enabling a modular and controlled approach to PROTAC assembly. The PEG3 core imparts hydrophilicity and flexibility to the resulting PROTAC, which can be critical for achieving optimal degradation activity.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the linker is essential for its effective application in synthesis.

PropertyValue
Chemical Name 2-(2-(2-(Trityloxy)ethoxy)ethoxy)ethanol
CAS Number 133699-09-9
Molecular Formula C25H28O4
Molecular Weight 392.49 g/mol
Appearance Viscous liquid
Purity Typically ≥95%

PROTAC Synthesis and Development Workflow

The development of a PROTAC using a this compound linker follows a systematic workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation s1 Deprotection of this compound s2 Functionalization of PEG3-OH Linker s1->s2 s3 Conjugation to Ligand 1 (POI or E3) s2->s3 s4 Conjugation to Ligand 2 s3->s4 s5 Purification (HPLC) s4->s5 e1 In vitro Binding Assays s5->e1 Characterized PROTAC e2 Ternary Complex Formation Assay e1->e2 e3 Western Blot for Protein Degradation (DC50/Dmax) e2->e3 e4 Cell Viability Assays e3->e4 e5 Downstream Signaling Analysis e4->e5 G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC G BRD4_PROTAC BRD4-targeting PROTAC Degradation BRD4 Degradation BRD4_PROTAC->Degradation BRD4 BRD4 BRD4->Degradation induces PTEFb P-TEFb BRD4->PTEFb recruits Transcription Transcription of Oncogenes (e.g., MYC) Degradation->Transcription inhibits Cell_Proliferation Cell Proliferation & Survival Degradation->Cell_Proliferation inhibits Apoptosis Apoptosis Degradation->Apoptosis promotes RNAPII RNA Polymerase II PTEFb->RNAPII activates RNAPII->Transcription Transcription->Cell_Proliferation promotes Transcription->Apoptosis inhibits G KRAS_PROTAC KRAS G12C-targeting PROTAC Degradation KRAS G12C Degradation KRAS_PROTAC->Degradation KRAS KRAS G12C KRAS->Degradation induces RAF RAF KRAS->RAF activates Degradation->RAF inhibits MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK pERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors activates Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression promotes

References

Application Notes and Protocols for Chemoenzymatic Conjugation Strategies Involving PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of chemoenzymatic methods, which offer unparalleled site-specificity and homogeneity in the modification of biomolecules. These strategies are particularly crucial in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugation site is paramount for optimizing efficacy and safety. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[][2] Short, discrete PEG linkers, such as the three-unit PEG3 linker, are of particular interest as they can improve hydrophilicity without introducing significant steric hindrance, which can sometimes negatively impact the biological activity of the conjugated molecule.[3]

This document provides detailed application notes and experimental protocols for three prominent chemoenzymatic conjugation strategies that can incorporate PEG3 linkers:

  • Transglutaminase-Mediated Conjugation: Utilizes the enzyme transglutaminase to form a stable isopeptide bond between a glutamine residue on the antibody and a primary amine on the PEG3 linker.

  • Sortase A-Mediated Ligation: Employs the transpeptidase Sortase A to ligate a payload functionalized with a triglycine-PEG3 linker to a specific recognition motif engineered into the antibody.

  • Formylglycine-Generating Enzyme (FGE)-Mediated Conjugation: Involves the FGE-catalyzed conversion of a cysteine residue within a specific tag to a formylglycine, creating a bio-orthogonal aldehyde handle for reaction with an aminooxy- or hydrazinyl-functionalized PEG3 linker.

These methods provide powerful tools for the precise construction of bioconjugates with well-defined structures and properties, paving the way for the next generation of targeted therapeutics.

Chemoenzymatic Conjugation Strategies

Transglutaminase-Mediated Conjugation

Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue.[4] This reaction can be harnessed for site-specific antibody conjugation by utilizing an engineered glutamine-containing tag ("Q-tag") on the antibody or by targeting specific native glutamine residues.[5][6] The other substrate is a primary amine-containing molecule, in this case, an amine-functionalized PEG3 linker attached to a payload.

Workflow for Transglutaminase-Mediated Conjugation:

cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Enzymatic Conjugation cluster_3 Purification & Analysis cluster_4 Final Product Antibody Antibody with Q-tag Reaction Incubation with Transglutaminase Antibody->Reaction Linker Amine-PEG3-Payload Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Characterization (e.g., LC-MS, HIC) Purification->Analysis ADC Homogeneous Antibody-Drug Conjugate Analysis->ADC

Caption: Workflow for Transglutaminase-Mediated Conjugation.

Experimental Protocol: Transglutaminase-Mediated Conjugation of an Antibody with an Amine-PEG3-Payload

Materials:

  • Antibody containing a Q-tag (e.g., Trastuzumab-Qtag2) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Amine-PEG3-Payload (e.g., Azido-PEG3-Amine for subsequent click chemistry or a pre-formed Amine-PEG3-Drug).

  • Microbial Transglutaminase (mTG) solution (e.g., 10 mg/mL in PBS).

  • Reaction Buffer: Tris buffer (50 mM, pH 8.0).

  • Quenching Solution: 500 mM Glycine (B1666218), pH 8.0.

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or Protein A affinity chromatography.

  • Analytical instruments: UV-Vis spectrophotometer, LC-MS system, Hydrophobic Interaction Chromatography (HIC) system.

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5 mg/mL.

  • Reaction Setup:

    • In a reaction vessel, combine the antibody solution with the Amine-PEG3-Payload. A molar excess of the linker-payload (e.g., 10-20 equivalents per conjugation site) is typically used.

    • Add the mTG solution to the mixture. A final enzyme concentration of 0.1-0.5 mg/mL is a good starting point.

    • Gently mix the reaction and incubate at 37°C for 2-4 hours. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the enzymatic reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-drug conjugate from excess linker-payload and enzyme using an appropriate chromatography method (e.g., SEC or Protein A).

    • Collect the fractions containing the conjugated antibody.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Analyze the ADC by LC-MS to determine the average DAR and the distribution of different drug-loaded species.

    • Assess the homogeneity and aggregation of the ADC using HIC and SEC, respectively.

Sortase A-Mediated Ligation

Sortase A is a transpeptidase from Staphylococcus aureus that recognizes a specific peptide motif, LPXTG, and cleaves the peptide bond between the threonine and glycine residues.[7] The enzyme then forms a covalent intermediate with the C-terminal threonine, which can be resolved by a nucleophilic attack from an N-terminal triglycine (B1329560) (GGG) motif.[8] This reaction can be used to ligate a GGG-PEG3-payload to an antibody that has been engineered to contain a C-terminal LPXTG tag.

Workflow for Sortase A-Mediated Ligation:

cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Enzymatic Ligation cluster_3 Purification & Analysis cluster_4 Final Product Antibody Antibody with C-terminal LPETG tag Reaction Incubation with Sortase A Antibody->Reaction Linker GGG-PEG3-Payload Linker->Reaction Purification Purification (e.g., Affinity Chromatography) Reaction->Purification Analysis Characterization (e.g., SDS-PAGE, LC-MS) Purification->Analysis ADC Site-Specifically Conjugated ADC Analysis->ADC

Caption: Workflow for Sortase A-Mediated Ligation.

Experimental Protocol: Sortase A-Mediated Ligation of an Antibody with a GGG-PEG3-Payload

Materials:

  • Antibody with a C-terminal LPETG tag at a concentration of 1-5 mg/mL in a suitable buffer (e.g., Tris-buffered saline, pH 7.5).

  • GGG-PEG3-Payload.

  • Sortase A (e.g., pentamutant for improved activity) solution.

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

  • Purification system: Affinity chromatography (e.g., based on a tag on the antibody) or SEC.

  • Analytical instruments: SDS-PAGE, LC-MS system.

Procedure:

  • Preparation of Reactants:

    • Ensure the antibody and GGG-PEG3-payload are in the Reaction Buffer.

    • Determine the concentrations of the antibody and GGG-PEG3-payload.

  • Reaction Setup:

    • In a reaction vessel, combine the LPETG-tagged antibody with a molar excess of the GGG-PEG3-Payload (e.g., 10-50 equivalents).

    • Add Sortase A to the reaction mixture. A molar ratio of 1:5 to 1:10 (Sortase A:antibody) is a common starting point.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by SDS-PAGE or LC-MS.

  • Purification:

    • Purify the ADC from unreacted starting materials and Sortase A. If the antibody has an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) can be used. Alternatively, SEC can be employed.

  • Characterization:

    • Analyze the purified ADC by SDS-PAGE to visualize the shift in molecular weight upon conjugation.

    • Confirm the identity and determine the DAR of the ADC using LC-MS.

Formylglycine-Generating Enzyme (FGE)-Mediated Conjugation

FGE recognizes a specific consensus sequence (CXPXR) and converts the cysteine residue to a Cα-formylglycine (fGly), which contains a bio-orthogonal aldehyde group.[9][10] This aldehyde can then be selectively reacted with a payload functionalized with an aldehyde-reactive group, such as an aminooxy or hydrazinyl group, via a PEG3 linker.[5][11][12] This two-step process allows for highly specific and stable conjugation.

Workflow for FGE-Mediated Conjugation:

cluster_0 Step 1: Aldehyde Tag Generation cluster_1 Step 2: Chemical Conjugation cluster_2 Purification & Analysis cluster_3 Final Product Antibody Antibody with CXPXR tag FGE_Reaction Incubation with FGE Antibody->FGE_Reaction Aldehyde_Antibody Aldehyde-tagged Antibody FGE_Reaction->Aldehyde_Antibody Chem_Reaction Oxime Ligation Aldehyde_Antibody->Chem_Reaction Linker Aminooxy-PEG3-Payload Linker->Chem_Reaction Purification Purification (e.g., HIC) Chem_Reaction->Purification Analysis Characterization (e.g., LC-MS) Purification->Analysis ADC Homogeneous ADC Analysis->ADC

Caption: Workflow for FGE-Mediated Conjugation.

Experimental Protocol: FGE-Mediated Aldehyde Tag Generation and Subsequent Oxime Ligation with an Aminooxy-PEG3-Payload

Materials:

  • Antibody containing a CXPXR tag at a concentration of 5-10 mg/mL.

  • Formylglycine-Generating Enzyme (FGE).

  • Aminooxy-PEG3-Payload.

  • FGE Reaction Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM CuSO₄, pH 7.4.

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5.

  • Purification system: Hydrophobic Interaction Chromatography (HIC) or SEC.

  • Analytical instruments: LC-MS system.

Procedure:

Part A: FGE-Mediated Aldehyde Tag Generation

  • Reaction Setup:

    • In a reaction vessel, combine the antibody with FGE in the FGE Reaction Buffer. A molar ratio of 1:10 to 1:50 (FGE:antibody) is a typical starting point.

    • Incubate the reaction at 30°C for 12-24 hours.

  • Purification of Aldehyde-Tagged Antibody:

    • Remove the FGE from the reaction mixture using a suitable purification method, such as affinity chromatography if the FGE is tagged.

    • Exchange the buffer of the aldehyde-tagged antibody to the Conjugation Buffer.

Part B: Oxime Ligation

  • Reaction Setup:

    • To the solution of the aldehyde-tagged antibody, add a molar excess of the Aminooxy-PEG3-Payload (e.g., 10-20 equivalents).

    • Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by LC-MS.

  • Purification of the ADC:

    • Purify the ADC from the excess linker-payload using HIC or SEC.

  • Characterization:

    • Determine the final protein concentration.

    • Analyze the ADC by LC-MS to confirm the conjugation and determine the DAR.

Quantitative Data Summary

The choice of chemoenzymatic conjugation strategy can influence the efficiency of the reaction and the properties of the resulting ADC. The following tables summarize key quantitative parameters for each method. Note that the values can vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Comparison of Chemoenzymatic Conjugation Efficiencies with PEG3 Linkers

ParameterTransglutaminase-MediatedSortase A-MediatedFGE-Mediated
Typical DAR 1.5 - 2.0[5][6]1.8 - 2.0~2.0
Conjugation Yield >75%[5]>90%[7]>85% (FGE conversion)[9]
Reaction Time 2-4 hours1-4 hours12-24 hours (FGE) + 2-4 hours (ligation)
Enzyme:Antibody Ratio 1:10 - 1:20 (w/w)1:5 - 1:10 (molar)1:10 - 1:50 (molar)

Table 2: Properties of ADCs Generated with PEG3 Linkers via Chemoenzymatic Methods

PropertyTransglutaminase-MediatedSortase A-MediatedFGE-Mediated
Homogeneity HighHighHigh
Linkage Stability Stable isopeptide bondStable peptide bondStable oxime bond
In Vitro Potency Comparable to chemically conjugated ADCs[6]Comparable to chemically conjugated ADCsMaintained
In Vivo Efficacy Demonstrated anti-tumor activity[5]Demonstrated anti-tumor activityDemonstrated anti-tumor activity

Conclusion

Chemoenzymatic conjugation strategies provide powerful and precise methods for the construction of homogeneous bioconjugates. The use of PEG3 linkers in these strategies offers a means to enhance the physicochemical properties of the resulting conjugates without compromising their biological activity. The choice of a specific chemoenzymatic method will depend on factors such as the desired conjugation site, the availability of engineered antibodies, and the overall process development timeline. The protocols and data presented in this document serve as a guide for researchers to design and execute effective chemoenzymatic conjugation strategies for the development of next-generation biotherapeutics.

References

Application Notes and Protocols for Light-Induced Conjugation Methods with PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-induced conjugation methods offer precise spatial and temporal control over the modification of biomolecules and materials with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This technology is pivotal in drug delivery, tissue engineering, and diagnostics, as PEGylation can enhance the therapeutic efficacy of drugs by improving their solubility, stability, and pharmacokinetic profiles. These application notes provide an overview and detailed protocols for key light-induced PEGylation strategies, including quantitative data for comparison and visual diagrams of the underlying mechanisms.

Photo-Click Chemistry for PEGylation

Photo-click chemistry encompasses a suite of highly efficient and orthogonal reactions that are initiated by light. These methods are prized for their high yields and specificity, proceeding rapidly under mild, biocompatible conditions with minimal byproducts.

Thiol-Ene Photo-Click Chemistry

The thiol-ene reaction involves the light-initiated addition of a thiol group to an 'ene' (a carbon-carbon double bond), such as a norbornene-functionalized PEG. This step-growth photopolymerization provides excellent spatial and temporal control over the conjugation process. The reaction is initiated by a photoinitiator that, upon light exposure, generates radicals which then propagate the thiol-ene reaction.

ParameterValueConditionsReference
Photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)0.1% - 0.5% (w/v)[1]
I2959 (Irgacure 2959)0.1% - 0.5% (w/v)[1]
Light Source UV Light365 nm[1]
Gelation Time (τ) 73 - 300 seconds0.5% (w/v) LAP, varied PEG-NB content[1]
Storage Modulus (G') 540 - 4810 Pa0.5% (w/v) LAP, varied PEG-NB content[1]
190 - 3360 Pa0.1% vs 0.5% (w/v) photoinitiator[1]
Conversion Yield (Xc) > 90%Collagen-SH with PEG-NB[2]
Cell Viability HighLow photoinitiator concentration and light intensity[3]

This protocol describes the formation of a PEG-based hydrogel using thiol-ene photo-click chemistry.

Materials:

  • 4-arm PEG-Norbornene (PEG-NB)

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Photoinitiator (e.g., LAP or I2959)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve 4-arm PEG-NB in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the dithiol crosslinker in PBS to achieve a 1:1 stoichiometric ratio of thiol to norbornene groups.

    • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v LAP).

  • Prepare Precursor Solution:

    • In a sterile, light-protected tube, mix the PEG-NB and dithiol crosslinker solutions.

    • Add the photoinitiator stock solution to the mixture to achieve the final desired concentration (e.g., 0.1% w/v).

    • Gently vortex the solution to ensure it is homogeneous.

  • Photopolymerization:

    • Pipette the precursor solution into the desired mold or substrate.

    • Expose the solution to UV light (365 nm) at a specific intensity (e.g., 5-10 mW/cm²) for a predetermined time (e.g., 1-5 minutes) to induce gelation. The exact time will depend on the photoinitiator concentration and light intensity.

  • Post-Polymerization Processing:

    • After gelation, wash the hydrogel extensively with PBS to remove any unreacted components.

    • The hydrogel is now ready for its intended application.

Thiol_Ene_Workflow cluster_prep Preparation cluster_mix Mixing cluster_poly Polymerization cluster_post Post-Processing A Prepare PEG-NB Stock Solution D Mix PEG-NB and Dithiol Solutions A->D B Prepare Dithiol Stock Solution B->D C Prepare Photoinitiator Stock Solution E Add Photoinitiator to Mixture C->E D->E F Pipette Precursor Solution into Mold E->F G Expose to UV Light (365 nm) F->G H Wash Hydrogel with PBS G->H I Hydrogel Ready for Use H->I

Caption: Workflow for Thiol-Ene Hydrogel Formation.

Alkyne-Azide Photo-Click Chemistry (Photo-CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be initiated by light through the photoreduction of a Cu(II) salt to the catalytic Cu(I) species in the presence of a photoinitiator. This allows for spatiotemporal control over this highly efficient click reaction for PEGylating molecules containing either an alkyne or an azide (B81097) group.

ParameterValueConditionsReference
Reactants PEG-tetraalkyne (30% w/w), Azide-functionalized surface[2]
Catalyst System CuSO₄·5H₂O, Ligand9 mM each[2]
Photoinitiator Irgacure 29599 mM[2]
Light Source UV/Vis spot cure system250–450 nm bandpass filter, 100 mW/cm²[2]
Irradiation Time 1 hour[2]
Yield High (qualitative)Formation of stable hydrogel patterns[2]

This protocol describes the patterning of PEG hydrogels on an azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (e.g., N₃PP film)

  • 4-arm PEG-tetraalkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Photoinitiator (e.g., Irgacure 2959)

  • Copper-chelating ligand

  • Deionized water

  • UV/Vis light source

Procedure:

  • Prepare Precursor Solution:

    • Prepare an aqueous solution containing 4-arm PEG-tetraalkyne (30% w/w).

    • Add CuSO₄·5H₂O, Irgacure 2959, and the ligand to the PEG solution, each to a final concentration of 9 mM.

    • Sonicate the mixture briefly to ensure complete dissolution.

  • Application and Photopatterning:

    • Pipette the precursor solution onto the azide-functionalized substrate.

    • Place a photomask over the substrate to define the desired pattern.

    • Irradiate the setup with a UV/Vis light source (e.g., 250-450 nm, 100 mW/cm²) for 1 hour.[2]

  • Development:

    • After irradiation, rinse the substrate with deionized water to wash away unreacted polymer, revealing the patterned PEG hydrogel.

Photo_CuAAC_Mechanism cluster_initiation Light-Induced Initiation cluster_catalyst Catalyst Generation cluster_click Click Reaction Light UV/Vis Light PI Photoinitiator (Irgacure 2959) Light->PI PI_star Excited Photoinitiator* PI->PI_star Radicals Radicals (R•) PI_star->Radicals CuII Cu(II) Radicals->CuII Reduction CuI Cu(I) (Catalyst) CuII->CuI Triazole Triazole Linkage (PEG-Substrate) CuI->Triazole Catalysis PEG_alkyne PEG-Alkyne PEG_alkyne->Triazole Substrate_azide Substrate-Azide Substrate_azide->Triazole

Caption: Mechanism of Photo-CuAAC for PEGylation.

Visible Light-Induced PEGylation

The use of visible light for PEGylation is advantageous for applications involving living cells due to its lower energy and reduced potential for photodamage compared to UV light.

Flavin Mononucleotide (FMN)-Induced Tyrosine Dimerization

Flavin mononucleotide (FMN), a vitamin B2 derivative, can act as a photosensitizer to induce the dimerization of tyrosine residues upon exposure to visible light. This can be used to crosslink PEG-peptide conjugates containing tyrosine, leading to hydrogel formation or stiffening.

ParameterValueConditionsReference
Photosensitizer Flavin Mononucleotide (FMN)1 mM[4]
Reactants 8-arm PEG-Norbornene (2.5 wt%), Peptide crosslinker with tyrosine[4]
Light Source Visible Light480 nm, 3 mW/cm²[4]
Irradiation Time 2 minutes[4]
Increase in Shear Modulus > 2-fold[5]
Cell Viability High[4]

This protocol describes the stiffening of a pre-formed PEG-peptide hydrogel using FMN and visible light.

Materials:

  • Pre-formed PEG-peptide hydrogel containing tyrosine residues

  • Flavin mononucleotide (FMN)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Visible light source (e.g., 480 nm)

Procedure:

  • FMN Incubation:

    • Prepare a 1 mM solution of FMN in PBS.

    • Incubate the pre-formed hydrogel in the FMN solution for 30 minutes at 37°C to allow for diffusion of FMN into the gel.[4]

  • Photo-Stiffening:

    • Place the FMN-loaded hydrogel on a glass slide.

    • Expose the hydrogel to visible light (480 nm, 3 mW/cm²) for 2 minutes.[4]

  • Post-Treatment:

    • Return the stiffened hydrogel to fresh PBS and incubate for at least 30 minutes to allow residual FMN to diffuse out.

    • The stiffened hydrogel can then be analyzed or used in further experiments.

FMN_Tyrosine_Dimerization cluster_excitation Photosensitization cluster_reaction Dimerization Light Visible Light (480 nm) FMN FMN Light->FMN FMN_excited Excited FMN* FMN->FMN_excited Tyrosine1 PEG-Peptide-Tyrosine FMN_excited->Tyrosine1 Electron Transfer Tyrosine2 PEG-Peptide-Tyrosine FMN_excited->Tyrosine2 Electron Transfer Tyrosyl_Radical1 Tyrosyl Radical Tyrosine1->Tyrosyl_Radical1 Tyrosyl_Radical2 Tyrosyl Radical Tyrosine2->Tyrosyl_Radical2 Dityrosine_Crosslink Dityrosine Crosslink Tyrosyl_Radical1->Dityrosine_Crosslink Tyrosyl_Radical2->Dityrosine_Crosslink

Caption: Mechanism of FMN-Induced Tyrosine Dimerization.

Photocleavable Linkers for Reversible PEGylation

Photocleavable linkers allow for the light-triggered release of a PEGylated molecule, offering a mechanism for on-demand drug delivery or the removal of a PEG shield to activate a therapeutic agent. o-Nitrobenzyl (ONB) esters are a common class of photocleavable linkers that are cleaved upon UV light exposure.

Quantitative Data for o-Nitrobenzyl Ester Photocleavage
ParameterValueConditionsReference
Linker o-Nitrobenzyl ester derivatives[6]
Light Source UV Light365 nm, 3.5 mW/cm²[6]
Decomposition > 80%Within 10 minutes[6]
Cumulative Release 99.6%Within 8 hours (in a micellar system)[7]
Quantum Yield (Φ) 0.1 - 1%Varies with ONB derivative[8]
Experimental Protocol: Light-Triggered Release from PEGylated Micelles

This protocol provides a general procedure for the light-triggered release of a cargo molecule from micelles formed by a PEG-ONB conjugate.

Materials:

  • Amphiphilic PEG-ONB-cargo conjugate

  • Aqueous buffer (e.g., PBS)

  • UV light source (365 nm)

  • Dialysis membrane or size exclusion chromatography for analysis

Procedure:

  • Micelle Formation:

    • Dissolve the amphiphilic PEG-ONB-cargo conjugate in an aqueous buffer above its critical micelle concentration.

    • Allow the solution to equilibrate to form stable micelles.

  • Light-Triggered Release:

    • Place the micellar solution in a quartz cuvette or other UV-transparent container.

    • Irradiate the solution with a 365 nm UV light source. The intensity and duration of irradiation will depend on the specific ONB linker and desired release profile.

  • Analysis of Release:

    • At various time points during irradiation, take aliquots of the solution.

    • Analyze the release of the cargo molecule using a suitable technique such as HPLC, fluorescence spectroscopy (if the cargo is fluorescent), or by monitoring the change in micelle size using dynamic light scattering (DLS).

    • Alternatively, the entire solution can be dialyzed against a large volume of buffer, and the amount of released cargo in the dialysate can be quantified over time.

ONB_Photocleavage cluster_cleavage Photocleavage Reaction Light UV Light (365 nm) PEG_ONB_Cargo PEG-ONB-Cargo Conjugate Light->PEG_ONB_Cargo Excited_State Excited State* PEG_ONB_Cargo->Excited_State Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular H-abstraction Cleaved_Products PEG-ONB-aldehyde + Released Cargo Intermediate->Cleaved_Products Rearrangement

Caption: Mechanism of o-Nitrobenzyl Ester Photocleavage.

Purification and Characterization of PEGylated Products

Following light-induced conjugation, it is crucial to purify the PEGylated product and characterize the extent of PEGylation.

Purification Methods
  • Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted protein and free PEG based on their differences in hydrodynamic radius.[]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated species based on changes in surface charge imparted by the PEG chains. It can be effective in separating positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation.[]

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecules like unreacted PEG and byproducts from the final PEGylated product.[10]

Characterization Methods
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after PEGylation. A shift in the band to a higher molecular weight is indicative of successful conjugation.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information, allowing for the determination of the number of PEG chains attached to the protein.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like UV-Vis, charged aerosol detection (CAD), or MS, is a powerful tool for quantifying the degree of PEGylation and assessing the purity of the conjugate.[12][13]

  • Colorimetric Assays: The barium-iodide assay can be used to quantify the amount of PEG in a sample by forming a colored complex.[14]

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of molecules in solution and can be used to confirm the increase in size upon PEGylation.[13]

Conclusion

Light-induced conjugation methods provide a versatile and powerful toolkit for the precise PEGylation of a wide range of molecules and materials. The choice of method will depend on the specific application, the nature of the molecule to be PEGylated, and the desired properties of the final conjugate. The protocols and data presented in these application notes serve as a guide for researchers to design and execute their own light-induced PEGylation experiments, paving the way for advancements in drug delivery, regenerative medicine, and beyond.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tr-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical applications and detailed protocols for the use of the Tr-PEG3-OH (Trityl-Triethylene Glycol) linker in solid-phase synthesis. This versatile linker is of significant interest in the development of complex biomolecules and bioconjugates, including peptides, oligonucleotides, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a PEG spacer can enhance the solubility and pharmacokinetic properties of the final product.

While direct, published experimental data specifically detailing the solid-phase synthesis workflow with this compound is limited, this document provides representative protocols adapted from well-established methodologies for structurally similar linkers and general solid-phase synthesis principles.

Overview of this compound in Solid-Phase Synthesis

The this compound linker possesses a trityl (Tr) group, a triethylene glycol (PEG3) spacer, and a terminal hydroxyl (-OH) group. In solid-phase synthesis, the hydroxyl group is the point of attachment to a solid support, typically a resin. The trityl group, on the other hand, can be functionalized to link to the molecule of interest, or in some applications, the trityl group itself acts as a protecting group that is cleaved under acidic conditions.

Key Advantages of PEG Linkers in Solid-Phase Synthesis:

  • Improved Solvation: The hydrophilic PEG chains promote the swelling of the resin in various solvents, enhancing the accessibility of reagents to the growing molecule.

  • Reduced Aggregation: For peptides and oligonucleotides, the PEG spacer can disrupt intermolecular hydrogen bonding, reducing aggregation and improving synthesis efficiency.

  • Enhanced Pharmacokinetics: In drug development, the inclusion of a PEG linker can increase the half-life and improve the solubility of the final conjugate.

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the this compound linker can be used to attach the first amino acid to the solid support. The synthesis then proceeds through iterative cycles of deprotection and coupling of subsequent amino acids.

Experimental Protocol: Attachment of the First Amino Acid to a Resin via this compound

This protocol describes the attachment of this compound to a resin, followed by the coupling of the first Fmoc-protected amino acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Fmoc-protected amino acid

  • Coupling agents (e.g., HBTU, HATU)

  • Piperidine (B6355638) solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Linker Attachment:

    • Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin and shake at room temperature for 2-4 hours.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • First Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Peptide Elongation: Continue with standard Fmoc-SPPS cycles for the desired peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Workflow for Solid-Phase Peptide Synthesis using this compound

Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell LinkerAttach Attach this compound (DIPEA, DCM) Swell->LinkerAttach Wash1 Wash LinkerAttach->Wash1 AACoupling Couple First Fmoc-AA Wash1->AACoupling Wash2 Wash AACoupling->Wash2 SPPS Iterative Fmoc-SPPS Cycles Wash2->SPPS Cleavage Cleave from Resin (TFA Cocktail) SPPS->Cleavage Precipitate Precipitate Peptide Cleavage->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify

SPPS workflow with this compound linker.

Application in Solid-Phase Oligonucleotide Synthesis

In oligonucleotide synthesis, this compound can be incorporated as a 3'-modifier or as a spacer for the attachment of other functional groups. The synthesis would typically follow the phosphoramidite (B1245037) chemistry.

Experimental Protocol: Incorporation of this compound into an Oligonucleotide

This protocol outlines the general steps for incorporating a this compound phosphoramidite at the 5'-end of a growing oligonucleotide chain on a solid support.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Standard phosphoramidite monomers (A, C, G, T)

  • This compound phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Ammonia (B1221849) solution for cleavage and deprotection

Procedure:

  • Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the CPG support using standard phosphoramidite chemistry cycles (deblocking, coupling, capping, oxidation).

  • Final Coupling with this compound Phosphoramidite:

    • In the final coupling cycle, use the this compound phosphoramidite instead of a standard nucleoside phosphoramidite.

    • Deliver the this compound phosphoramidite and activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for the recommended time.

  • Capping and Oxidation: Perform the capping and oxidation steps as in a standard cycle.

  • Cleavage and Deprotection:

    • Treat the CPG support with concentrated ammonia solution at elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate (B84403) backbone.

  • Purification: Purify the crude oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Oligonucleotide Synthesis Cycle with this compound Modification

cluster_0 Standard Synthesis Cycles cluster_1 Final Modification Cycle Deblock1 1. Deblocking (TCA/DCM) Couple1 2. Coupling (Nucleoside Phosphoramidite) Cap1 3. Capping Oxidize1 4. Oxidation Deblock2 1. Deblocking (TCA/DCM) Oxidize1->Deblock2 Couple2 2. Coupling (this compound Phosphoramidite) Deblock2->Couple2 Cap2 3. Capping Couple2->Cap2 Oxidize2 4. Oxidation Cap2->Oxidize2 Cleavage Cleavage & Deprotection (Ammonia) Oxidize2->Cleavage Purification Purification Cleavage->Purification

Workflow for 5'-modification with this compound.

Application in Antibody-Drug Conjugate (ADC) and PROTAC Synthesis

This compound serves as a non-cleavable linker in the synthesis of ADCs and PROTACs. The trityl group can be modified with a reactive handle (e.g., maleimide, NHS ester) for conjugation to an antibody or a protein-of-interest ligand, while the PEG component enhances solubility and provides spatial separation.

Conceptual Workflow for ADC Synthesis

The synthesis of an ADC using a this compound derived linker typically involves solution-phase chemistry after the cytotoxic drug is attached to the linker.

Logical Relationship in PROTAC Action

PROTAC PROTAC (with Tr-PEG3 derived linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitination of POI Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

PROTAC mechanism of action.

Quantitative Data Summary

ParameterRepresentative ValueMethod of Analysis
Resin Loading0.2 - 0.5 mmol/gFmoc cleavage UV analysis
Coupling Efficiency>99%Kaiser Test / TNBS Test
Final Peptide Purity (Crude)70 - 90%RP-HPLC
Overall Yield (Crude)60 - 85%Gravimetric

Disclaimer: The protocols and data presented are intended for informational purposes and should be considered as representative examples. Optimization of reaction conditions, including coupling times, reagent equivalents, and cleavage conditions, is highly recommended for specific applications. Researchers should always consult relevant literature and safety data sheets before conducting any experiments.

Application Notes and Protocols for Bioconjugation of Peptides and Oligonucleotides with Tr-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a paramount strategy in the development of therapeutic peptides and oligonucleotides. This modification enhances the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing their hydrodynamic size, which in turn improves serum half-life, enhances stability against enzymatic degradation, reduces immunogenicity, and increases solubility.[1][2][3]

Tr-PEG3-OH is a discrete PEG (dPEG®) linker featuring a trityl (Tr) protecting group at one terminus and a hydroxyl (-OH) group at the other, connected by a three-unit ethylene (B1197577) glycol spacer. The trityl group is a bulky, acid-labile protecting group, allowing for selective deprotection and subsequent functionalization. The terminal hydroxyl group, while relatively inert, can be activated for conjugation to various functional groups on peptides and oligonucleotides. This application note provides detailed protocols for the activation of the hydroxyl group of this compound, its conjugation to peptides and oligonucleotides, and the subsequent deprotection of the trityl group.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the bioconjugation process. Actual results may vary depending on the specific peptide or oligonucleotide sequence, reaction conditions, and purification methods.

Table 1: Activation of this compound

Activation MethodReagentsTypical Conversion Efficiency (%)Notes
Tosylationp-Toluenesulfonyl chloride (TsCl), Pyridine>90Converts the hydroxyl group to a tosylate, a good leaving group for reaction with nucleophiles.
Carboxylation & NHS Activation1. TEMPO, NaOCl; 2. EDC, NHS>85 (for both steps)Converts the hydroxyl group to a carboxylic acid, which is then activated as an NHS ester for reaction with primary amines.[1][4]
Mitsunobu ReactionDIAD/DEAD, PPh₃, Phthalimide75-90Converts the hydroxyl group to a phthalimide-protected amine.[5][6]

Table 2: Conjugation of Activated Tr-PEG3-Linker to Peptides

Peptide Functional GroupActivated PEG-LinkerMolar Ratio (Linker:Peptide)Typical Conjugation Yield (%)Purification Method
N-terminal/Lysine (B10760008) AmineTr-PEG3-O-Tosylate5-10 fold excess70-85RP-HPLC
N-terminal/Lysine AmineTr-PEG3-NHS Ester5-20 fold excess80-95RP-HPLC, SEC[3]
Cysteine ThiolTr-PEG3-O-Tosylate10-20 fold excess60-80RP-HPLC

Table 3: Conjugation of Activated Tr-PEG3-Linker to Amino-Modified Oligonucleotides

Oligonucleotide ModificationActivated PEG-LinkerMolar Ratio (Linker:Oligo)Typical Conjugation Yield (%)Purification Method
5'- or 3'-Amino LinkerTr-PEG3-NHS Ester20-50 fold excess70-90Anion-Exchange HPLC, RP-HPLC[7][8]

Table 4: Deprotection of Trityl Group

Deprotection ReagentSolventReaction TimeTypical Deprotection Yield (%)Notes
80% Acetic AcidAqueous2-4 hours>95Mild conditions, suitable for many peptides and oligonucleotides.
2% Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)5-10 minutes>98Fast and efficient, but may not be suitable for acid-sensitive biomolecules.
90% Formic AcidAqueous15-30 minutes>95A good alternative to TFA with moderate strength.

Experimental Protocols

Protocol 1: Activation of this compound via Carboxylation and NHS Ester Formation

This protocol describes a two-step process to convert the terminal hydroxyl group of this compound into an amine-reactive NHS ester.

Part A: Carboxylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Oxidation: Add a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium hypochlorite (B82951) (bleach) as the oxidizing agent.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction with a reducing agent like sodium bisulfite.

  • Extraction: Perform an aqueous workup to isolate the carboxylated product, Tr-PEG3-COOH.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

Part B: NHS Ester Activation of Tr-PEG3-COOH

  • Dissolution: Dissolve the purified Tr-PEG3-COOH (1 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Activation: Add N-hydroxysuccinimide (NHS, 1.1 equivalents) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.1 equivalents).[4][9][10]

  • Reaction: Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Filtration: If using DCC, a urea (B33335) byproduct will precipitate. Remove it by filtration.

  • Product: The resulting solution containing the Tr-PEG3-NHS ester is typically used immediately in the subsequent conjugation step.

Protocol 2: Conjugation of Tr-PEG3-NHS Ester to an Amino-Functionalized Peptide

This protocol details the conjugation to a peptide containing a primary amine (e.g., N-terminus or the side chain of a lysine residue).

  • Peptide Dissolution: Dissolve the peptide in a suitable conjugation buffer, such as 0.1 M sodium phosphate (B84403) buffer at pH 7.5-8.0.

  • Reagent Addition: Add the freshly prepared Tr-PEG3-NHS ester solution to the peptide solution. A 5- to 20-fold molar excess of the NHS ester is recommended to ensure efficient conjugation.[3]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any excess NHS ester.

  • Purification: Purify the Tr-PEG3-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).[]

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 3: Conjugation of Tr-PEG3-NHS Ester to an Amino-Modified Oligonucleotide

This protocol is for the conjugation to an oligonucleotide that has been synthesized with a terminal amino linker.

  • Oligonucleotide Dissolution: Dissolve the amino-modified oligonucleotide in a conjugation buffer, such as 0.1 M sodium borate (B1201080) buffer at pH 8.5.

  • Reagent Addition: Add a 20- to 50-fold molar excess of the freshly prepared Tr-PEG3-NHS ester in an organic co-solvent like DMF or DMSO to the oligonucleotide solution.[7] The final concentration of the organic solvent should not exceed 10-20% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours in the dark.

  • Purification: Purify the Tr-PEG3-oligonucleotide conjugate by anion-exchange HPLC or RP-HPLC to remove unreacted oligonucleotide and excess PEG linker.[8][12][13]

  • Characterization: Analyze the purified conjugate by mass spectrometry and denaturing polyacrylamide gel electrophoresis (PAGE) to confirm successful conjugation and assess purity.

Protocol 4: Trityl Group Deprotection

This protocol describes the removal of the trityl protecting group from the PEGylated peptide or oligonucleotide.

  • Dissolution: Dissolve the purified Tr-PEG3-conjugate in the chosen deprotection reagent. For example, use 80% aqueous acetic acid for mild deprotection.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours. Monitor the deprotection by RP-HPLC.

  • Removal of Reagents: After the reaction is complete, remove the deprotection reagent by lyophilization or evaporation under reduced pressure.

  • Purification: If necessary, repurify the deprotected conjugate by RP-HPLC to remove the triphenylmethanol (B194598) byproduct and any other impurities.

  • Final Product: The final deprotected PEG-conjugate can be characterized by mass spectrometry to confirm the removal of the trityl group.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_purification1 Purification cluster_deprotection Deprotection cluster_final_purification Final Purification & Analysis Tr_PEG3_OH This compound Activation Activation (e.g., Carboxylation & NHS Ester Formation) Tr_PEG3_OH->Activation Activated_PEG Tr-PEG3-NHS Ester Activation->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Biomolecule Peptide or Oligonucleotide (with Amino Group) Biomolecule->Conjugation Tr_PEG_Conjugate Tr-PEG3-Biomolecule Conjugate Conjugation->Tr_PEG_Conjugate Purification1 Purification (e.g., RP-HPLC) Tr_PEG_Conjugate->Purification1 Deprotection Trityl Deprotection (Acidic Conditions) Purification1->Deprotection Deprotected_Conjugate HO-PEG3-Biomolecule Conjugate Deprotection->Deprotected_Conjugate Purification2 Final Purification (e.g., RP-HPLC) Deprotected_Conjugate->Purification2 Analysis Characterization (MS, HPLC) Purification2->Analysis

Caption: Experimental workflow for the bioconjugation of peptides and oligonucleotides with this compound.

signaling_pathway PEG_Peptide PEGylated Peptide (e.g., Agonist) Receptor Cell Surface Receptor (e.g., GPCR) PEG_Peptide->Receptor Binding & Activation G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway modulated by a PEGylated peptide agonist.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tr-PEG3-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Tr-PEG3-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a heterobifunctional linker molecule. It contains a trityl (Tr) protecting group on one end and a hydroxyl (-OH) group on the other, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain is hydrophilic and is incorporated into conjugate design to enhance the aqueous solubility and improve the pharmacokinetic properties of the final product. The trityl group provides a stable protecting group for a thiol, which can be deprotected for subsequent conjugation, while the hydroxyl group can be activated for conjugation to various functional groups.

Q2: My this compound conjugate has poor aqueous solubility. What are the likely causes?

Poor aqueous solubility of your conjugate, despite the hydrophilic PEG linker, can be attributed to several factors:

  • Properties of the Conjugated Molecule: If you have conjugated a highly hydrophobic peptide, protein, or small molecule, its properties may dominate the overall characteristics of the conjugate, counteracting the solubilizing effect of the short PEG3 chain.[1]

  • Aggregation: The conjugate molecules may self-associate to form larger, insoluble aggregates. This is particularly common with antibody-drug conjugates (ADCs) where a high drug-to-antibody ratio (DAR) can increase hydrophobicity.[2][3]

  • Isoelectric Point (pI): For protein and peptide conjugates, solubility is often at its minimum at their isoelectric point, where the net charge of the molecule is zero.[2]

  • Incorrect pH of the Solution: The pH of the aqueous solution significantly impacts the charge state of ionizable groups (e.g., carboxylic acids, amines) on your conjugated molecule, and consequently, its solubility.[1]

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit.[1]

  • Improper Storage: Repeated freeze-thaw cycles can lead to aggregation and a decrease in solubility.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with your this compound conjugates.

Problem: Lyophilized conjugate powder does not dissolve in aqueous buffer.

This is a common challenge, especially with conjugates of hydrophobic molecules. The following workflow can help to solubilize your conjugate.

Troubleshooting Workflow for Poor Solubility

G cluster_start cluster_observation cluster_troubleshooting cluster_outcome cluster_further_action start Start: Lyophilized conjugate powder in aqueous buffer observation Observation: Poor Dissolution / Precipitation start->observation ts_1 Action: Adjust pH (For ionizable molecules) observation->ts_1 Is the conjugated molecule ionizable? ts_2 Action: Use Co-solvent (For hydrophobic molecules) observation->ts_2 Is the conjugated molecule hydrophobic? ts_3 Action: Gentle Sonication (For aggregates) observation->ts_3 Suspect aggregation? ts_4 Action: Lower Concentration observation->ts_4 Is concentration high? outcome_1 Result: Conjugate Dissolves ts_1->outcome_1 Success outcome_2 Result: Issue Persists ts_1->outcome_2 No Change ts_2->outcome_1 Success ts_2->outcome_2 No Change ts_3->outcome_1 Success ts_3->outcome_2 No Change ts_4->outcome_1 Success ts_4->outcome_2 No Change further_action Further Steps: - Characterize (HPLC, DLS) - Reformulate buffer - Consider longer PEG linker outcome_2->further_action

Caption: A decision tree for troubleshooting poor solubility of this compound conjugates.

Observation Potential Cause Recommended Solution Expected Outcome
Precipitate forms immediately upon adding aqueous buffer. Hydrophobicity of the conjugated molecule.Use a co-solvent method. First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). Then, add this stock solution dropwise to the vigorously stirred aqueous buffer.The conjugate dissolves in the aqueous buffer at the desired final concentration.
Solution is cloudy or contains visible aggregates. Aggregation of the conjugate.Use gentle sonication in a water bath to break up aggregates. It is advisable to start with gentle conditions and short durations.The suspension clarifies as the aggregates are dispersed.
Solubility is pH-dependent. The conjugated molecule has ionizable groups.Adjust the pH of the buffer. For acidic molecules, increase the pH. For basic molecules, decrease the pH.The conjugate dissolves as the ionizable group becomes charged, increasing its polarity.
Only a portion of the powder dissolves. Concentration exceeds the solubility limit.Attempt to dissolve the conjugate at a lower concentration.The conjugate dissolves, indicating that the initial concentration was too high.

Data Presentation

Qualitative Solubility of this compound and Analogs
Solvent Qualitative Solubility of this compound (Expected) Rationale / Analog Data
Water & Aqueous BuffersSolubleThe hydrophilic PEG chain imparts good water solubility.[4]
Dimethyl Sulfoxide (DMSO)Highly SolubleExpected to be ≥ 50 mg/mL. A hydroxylated counterpart, m-PEG3-OH, shows high solubility in DMSO (≥ 100 mg/mL).[4]
Dimethylformamide (DMF)SolubleA common solvent for PEG derivatives.[4]
Dichloromethane (DCM)SolubleThe organic character of the molecule allows for solubility.[4]
Ethanol, MethanolSolubleExpected to be miscible in all proportions.[4]

Experimental Protocols

Protocol 1: Improving Solubility by pH Adjustment

This protocol is suitable for conjugates containing ionizable functional groups.

  • Initial Suspension: Weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube. Add a small volume of deionized water to create a slurry.

  • pH Adjustment: While gently vortexing, add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise.

  • Observation: Monitor the dissolution of the solid. Continue adding the acid or base until the conjugate is fully dissolved.

  • Buffering: Once dissolved, add a concentrated buffer stock to bring the solution to the desired final pH and buffer strength.

Protocol 2: Co-Solvent Method for Solubilization

This protocol is effective for conjugates with highly hydrophobic moieties.

  • Stock Solution Preparation: Dissolve the lyophilized this compound conjugate in a minimal volume of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer at the final target volume.

  • Dropwise Addition: While vigorously stirring the aqueous buffer, add the conjugate stock solution dropwise.

  • Final Concentration: This method should yield a clear solution of the conjugate in the aqueous buffer at the desired final concentration. Ensure the final concentration of the organic co-solvent is low (typically <10% v/v) to avoid potential negative effects on protein structure or cell-based assays.

Workflow for Co-Solvent Solubilization

G cluster_workflow Co-Solvent Solubilization Workflow A 1. Dissolve Conjugate in minimal organic solvent (e.g., DMSO, DMF) C 3. Add organic stock dropwise to stirring aqueous buffer A->C B 2. Prepare aqueous buffer at final volume B->C D 4. Obtain clear solution of conjugate in aqueous buffer C->D

Caption: Step-by-step workflow for the co-solvent solubilization method.

Protocol 3: Characterization of Conjugate Solubility and Aggregation by HPLC

High-Performance Liquid Chromatography (HPLC) is a key analytical method to assess the purity and aggregation state of your this compound conjugate.

  • Method: Size-Exclusion Chromatography (SEC-HPLC) is ideal for detecting aggregates. Reverse-Phase HPLC (RP-HPLC) can be used to assess purity.

  • Sample Preparation: Dissolve the conjugate in the mobile phase.

  • SEC-HPLC Analysis:

    • Column: A suitable SEC column for separating proteins and their aggregates.

    • Mobile Phase: A buffer such as phosphate-buffered saline (PBS) at a neutral pH.

    • Detection: UV absorbance at 280 nm (for proteins) or another appropriate wavelength for your conjugated molecule.

    • Interpretation: The appearance of high-molecular-weight species (eluting earlier than the main peak) indicates aggregation.

  • RP-HPLC Analysis:

    • Column: A C4 or C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Interpretation: Provides information on the purity of the conjugate.

For more detailed protocols on specific conjugation chemistries and analytical methods, please refer to the relevant product documentation or contact our technical support team.

References

Technical Support Center: Optimizing Tr-PEG3-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tr-PEG3-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction efficiency for this compound coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling the hydroxyl group of this compound to a carboxylic acid?

A1: The most common and effective method for coupling the terminal hydroxyl group of this compound to a carboxylic acid is the Steglich esterification. This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

Q2: What are the recommended starting conditions for a Steglich esterification with this compound?

A2: For a successful coupling, it is recommended to start with the reaction conditions outlined in the table below. These are general guidelines and may require further optimization depending on the specific carboxylic acid being used.

Q3: How can I monitor the progress of the coupling reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the product spot should have a different Rf value compared to the starting materials (this compound and the carboxylic acid). LC-MS can be used to confirm the formation of the desired product by identifying its molecular weight.

Q4: What are the common challenges in purifying the final product?

A4: A primary challenge in purification is the removal of the dicyclohexylurea (DCU) byproduct, which is formed from DCC and is often insoluble in many common organic solvents.[1] Additionally, removing unreacted starting materials and any side products may require careful chromatographic purification.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Activation of Carboxylic Acid Ensure the carboxylic acid, this compound, and DCC are used in the appropriate molar ratios. A slight excess of the carboxylic acid and DCC is often recommended to drive the reaction to completion.[1]
Moisture in the Reaction Use anhydrous solvents (e.g., DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.
Steric Hindrance If either the this compound or the carboxylic acid is sterically hindered, the reaction may require a longer reaction time, a slight increase in temperature, or the use of a less sterically hindered coupling reagent.
Suboptimal Reagent Quality Use high-purity this compound, carboxylic acid, DCC, and DMAP. Impurities in the starting materials can interfere with the reaction.

Problem 2: Presence of Side Products

Possible Cause Suggested Solution
Formation of N-acylurea This byproduct can form from the reaction of the activated carboxylic acid with DCC. Minimizing the reaction time and maintaining a low temperature (starting at 0°C) can help reduce its formation.[3]
Side reactions involving the Trityl group The trityl group is generally stable under these coupling conditions, but highly acidic or basic contaminants could potentially lead to its partial cleavage. Ensure all reagents and solvents are pure and neutral.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Contamination with Dicyclohexylurea (DCU) DCU is poorly soluble in many organic solvents. After the reaction is complete, cool the reaction mixture to precipitate the DCU, which can then be removed by filtration.[1]
Co-elution of Product and Starting Materials Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.
Removal of Excess DMAP DMAP can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl, during the work-up.[3]

Experimental Protocols & Data

Table 1: Recommended Molar Ratios for Steglich Esterification
Reagent Equivalents Purpose
This compound1.0Starting alcohol
Carboxylic Acid1.1 - 1.2Coupling partner (slight excess)
DCC1.2 - 1.5Coupling agent (slight excess)
DMAP0.1Catalyst

Data adapted from protocols for similar hydroxy-PEG linkers.[1][4]

Protocol: Steglich Esterification of this compound with a Carboxylic Acid
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1-1.2 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2-1.5 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with continuous stirring.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct and remove it by filtration.

  • Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - this compound (1.0 eq) - Carboxylic Acid (1.1-1.2 eq) - DCC (1.2-1.5 eq) - DMAP (0.1 eq) - Anhydrous DCM dissolve Dissolve this compound, Carboxylic Acid, and DMAP in anhydrous DCM prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_dcc Slowly add DCC solution cool->add_dcc stir Stir at 0°C for 30 min, then at RT for 12-24h add_dcc->stir monitor Monitor by TLC/LC-MS stir->monitor filter_dcu Filter to remove DCU monitor->filter_dcu wash Wash with acid, base, and brine filter_dcu->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Moisture Contamination? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Steric Hindrance? start->cause3 solution1 Use anhydrous solvents and inert atmosphere cause1->solution1 Yes solution2 Optimize molar ratios (excess acid/DCC) cause2->solution2 Yes solution3 Increase reaction time/temperature or change coupling agent cause3->solution3 Yes

References

Technical Support Center: Troubleshooting Aggregation of ADCs with PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with the aggregation of antibody-drug conjugates (ADCs) featuring PEG3 linkers.

Frequently Asked Questions (FAQs)

Q1: My ADC with a PEG3 linker is showing signs of aggregation (e.g., turbidity, precipitation, or high molecular weight species in SEC). What are the potential causes?

A1: Aggregation of ADCs with PEG linkers can arise from a combination of factors related to the physicochemical properties of the ADC components and the formulation conditions.[1] Key contributors include:

  • Hydrophobicity of the Payload: Many cytotoxic payloads are inherently hydrophobic. Their conjugation to the antibody can create hydrophobic patches on the protein surface, leading to self-association and aggregation.[1][2] While PEG linkers are designed to increase hydrophilicity, a short PEG3 linker may not be sufficient to counteract the hydrophobicity of a particularly nonpolar payload, especially at a high drug-to-antibody ratio (DAR).[1][]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic drug molecules on the antibody surface, thereby increasing the likelihood of aggregation.[1] Clinical data suggests that ADCs with high DARs (e.g., over 6) may clear from circulation more rapidly due to hydrophobicity-driven aggregation.[1]

  • Conjugation Process Conditions:

    • Solvents: The use of organic co-solvents to dissolve hydrophobic payloads during conjugation can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[2]

    • Temperature and Shear Stress: Elevated temperatures and vigorous mixing during conjugation can induce protein unfolding and aggregation.[4]

  • Suboptimal Formulation Conditions:

    • pH: If the buffer pH is close to the isoelectric point (pI) of the ADC, the net charge of the molecule is reduced, decreasing electrostatic repulsion and increasing the propensity for aggregation.[2]

    • Ionic Strength: Both very low and very high salt concentrations can promote aggregation.[2]

  • Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles, exposure to light, or mechanical stress from shaking, can destabilize the ADC and induce aggregation.[4][5]

Q2: How does the PEG3 linker specifically influence aggregation?

A2: Polyethylene glycol (PEG) linkers are incorporated into ADCs to improve their physicochemical properties.[6] A PEG3 linker, being a short and hydrophilic spacer, is intended to:

  • Increase Hydrophilicity: The primary role of the PEG linker is to counteract the hydrophobicity of the payload, thereby improving the ADC's solubility and reducing its tendency to aggregate.[][7]

  • Provide a "Stealth" Effect: PEGylation can shield the payload from the immune system, potentially reducing immunogenicity.[8]

However, the short length of a PEG3 linker may present a trade-off. While it may be sufficient for moderately hydrophobic payloads, it might not adequately shield highly hydrophobic drugs, especially at high DARs, leading to aggregation.[6][9]

Q3: What are the recommended analytical techniques to detect and quantify ADC aggregation?

A3: A combination of orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.[10]

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[11]Quantifies the percentage of high molecular weight (HMW) species (aggregates), monomer, and fragments.[4][12]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion of particles.[13]Provides the average particle size, size distribution (polydispersity), and can detect the early onset of aggregation.[14][15]
Analytical Ultracentrifugation (AUC) Monitors the sedimentation of molecules in a centrifugal field.[4]Provides high-resolution information on the size, shape, and distribution of different species, including aggregates.[4]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.[12]Can indicate an increased propensity for aggregation by revealing changes in the ADC's hydrophobicity.[10]
Imaged Capillary Isoelectric Focusing (icIEF) Separates molecules based on their isoelectric point (pI).[4]Can detect changes in the charge profile of an ADC that may be associated with aggregation.[4]
Q4: What formulation strategies can I employ to minimize aggregation of my PEG3-linked ADC?

A4: Optimizing the formulation is a critical step in preventing ADC aggregation.[]

  • pH and Buffer System: Select a buffer with a pH sufficiently far from the ADC's isoelectric point to maintain colloidal stability through electrostatic repulsion.[5] Histidine and citrate (B86180) buffers are commonly used for monoclonal antibody formulations.[5]

  • Excipients:

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation at interfaces and to shield hydrophobic patches on the protein surface.[5][16]

    • Sugars/Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) can act as stabilizers, particularly in frozen or lyophilized formulations.[5]

    • Amino Acids: Certain amino acids, such as arginine and glycine, can increase solubility and suppress aggregation.[5]

Troubleshooting Guide

Problem: I am observing a significant increase in high molecular weight (HMW) species in my SEC analysis after conjugation.

This workflow provides a systematic approach to troubleshooting aggregation observed post-conjugation.

G start High HMW Species in SEC Post-Conjugation check_payload Assess Payload Hydrophobicity start->check_payload check_dar Analyze Drug-to-Antibody Ratio (DAR) start->check_dar review_conjugation Review Conjugation Process start->review_conjugation optimize_formulation Optimize Formulation Buffer start->optimize_formulation solution_linker Consider Longer PEG Linker check_payload->solution_linker If highly hydrophobic solution_dar Optimize for Lower DAR check_dar->solution_dar If DAR is high (>4-6) solution_conjugation Modify Conjugation Conditions (Temp, Mixing, Co-solvent) review_conjugation->solution_conjugation If harsh conditions solution_formulation Screen pH and Excipients optimize_formulation->solution_formulation If suboptimal

Caption: Troubleshooting workflow for post-conjugation aggregation.

Problem: My ADC solution becomes turbid upon storage or after a freeze-thaw cycle.

This indicates physical instability of your ADC. The following decision tree can guide your troubleshooting efforts.

G start Turbidity Observed in ADC Solution q1 Was the ADC subjected to freeze-thaw cycles? Yes No start->q1 a1 { Add Cryoprotectants (e.g., Sucrose, Trehalose) Aliquot to minimize freeze-thaw cycles} q1:f1->a1 q2 Was the ADC exposed to light or agitation? Yes No q1:f2->q2 a1->q2 a2 { Store in amber vials or protect from light. Handle gently to avoid mechanical stress.} q2:f1->a2 q3 Is the storage buffer optimized? No/Unsure Yes q2:f2->q3 a2->q3 a3 { Perform a formulation screen: - pH adjustment - Add stabilizers (e.g., Polysorbate, Arginine)} q3:f1->a3 end If aggregation persists, re-evaluate ADC design (Linker, Payload, Conjugation Site) q3:f2->end a3->end

Caption: Decision tree for troubleshooting ADC physical instability.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight (HMW) species, monomer, and fragments of an ADC sample.

Materials:

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) may be necessary to reduce secondary interactions with the column matrix.[17]

  • ADC sample

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.[11] Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[10]

  • Chromatographic Run: Run the separation isocratically for a sufficient duration to allow for the elution of all species (typically 20-30 minutes). Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the HMW species (eluting first), the monomer, and any low molecular weight (LMW) species. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.[10]

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the average particle size and size distribution of an ADC sample to detect the presence of aggregates.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • ADC sample

  • Filtration device (0.2 µm syringe filter)

Methodology:

  • Sample Preparation: Filter the ADC sample through a 0.2 µm syringe filter to remove any large, extraneous particles that could interfere with the measurement.[18] A sample concentration of 0.5-1.0 mg/mL is typically suitable.

  • Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (can be approximated as that of water for dilute aqueous solutions), and the measurement temperature.

  • Measurement:

    • Pipette the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform a series of measurements (e.g., 10-20 acquisitions) to obtain a statistically relevant dataset.[18]

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution.

    • Report the intensity-weighted average hydrodynamic radius (Rh) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.

Protocol 3: Forced Degradation Study

Objective: To assess the stability of the ADC under various stress conditions to identify potential degradation pathways, including aggregation.[19][20]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the ADC in the formulation buffer.

  • Application of Stress Conditions: Subject the aliquots to different stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C) for various time points.[20]

    • Freeze-Thaw Stress: Subject the ADC to multiple cycles of freezing (e.g., -80°C) and thawing.[20]

    • Mechanical Stress: Agitate the sample on an orbital shaker.[21]

    • Light Exposure: Expose the sample to a controlled light source.[19]

    • pH Stress: Adjust the pH of the sample to acidic and basic conditions.

  • Analysis: At predetermined time points, analyze the stressed samples alongside a control sample (stored under optimal conditions) using the analytical techniques described above (SEC, DLS, etc.) to monitor for an increase in aggregation and other degradation products.

  • Data Interpretation: Compare the degradation profiles under different stress conditions to understand the ADC's stability and identify the primary drivers of aggregation.[20]

References

preventing side reactions during Tr-PEG3-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tr-PEG3-OH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a trityl (Tr) protecting group at one end, a hydroxyl (-OH) functional group at the other, and a three-unit polyethylene (B3416737) glycol (PEG3) spacer in between. The trityl group is a bulky protecting group for the primary functional group (often an amine or thiol, though in this case it protects one end of the linker itself, which is then typically deprotected in a later step to reveal a reactive group) and is highly selective for primary hydroxyls due to its steric hindrance.[1][2] The hydroxyl group can be conjugated to various molecules, commonly through esterification or etherification. The PEG3 spacer enhances solubility and provides flexibility to the conjugated molecule.[3] Its primary applications are in bioconjugation and drug delivery, where it serves as a linker to connect molecules of interest.

Q2: What are the most common side reactions to be aware of during this compound conjugation?

The most common side reactions can be categorized by the reactive moiety:

  • Reactions involving the Hydroxyl (-OH) group:

    • Incomplete activation/esterification: The reaction may not go to completion, resulting in unreacted this compound.

    • Formation of N-acylurea: When using carbodiimide (B86325) coupling agents like DCC or EDC for esterification, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[4][5]

    • Mitsunobu reaction byproducts: The Mitsunobu reaction, while efficient, generates triphenylphosphine (B44618) oxide and a hydrazine (B178648) dicarboxylate as byproducts, which can complicate purification.[6][7]

  • Reactions involving the Trityl (Tr) group:

    • Premature deprotection: The trityl group is acid-labile and can be prematurely removed if acidic conditions are present during the conjugation or workup.[1][2][8]

    • Alkylation by the trityl cation: Upon deprotection (intentional or unintentional), a stable trityl cation is formed. This cation is electrophilic and can react with other nucleophiles in the reaction mixture, leading to undesired byproducts.[2][9]

Q3: How can I prevent the formation of N-acylurea during DCC/EDC coupling?

The formation of N-acylurea is a common side reaction in carbodiimide-mediated esterifications.[4][5] To minimize this:

  • Use of DMAP: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is less prone to rearrangement and reacts more rapidly with the alcohol.[4]

  • Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C) to slow down the rate of the rearrangement reaction.

  • Choice of Carbodiimide: In some cases, using EDC (a water-soluble carbodiimide) can lead to byproducts that are easier to remove by aqueous extraction compared to the dicyclohexylurea (DCU) formed from DCC.[10]

Q4: What are the key considerations when using the Mitsunobu reaction for conjugation?

The Mitsunobu reaction is a powerful method for esterification but requires careful consideration of the following:[6][7][11]

  • pKa of the Nucleophile: The carboxylic acid (or other nucleophile) should have a pKa below 13. If the nucleophile is not acidic enough, the azodicarboxylate may act as the nucleophile, leading to undesired side products.[7][11]

  • Byproduct Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate from DEAD). These byproducts often require chromatographic purification for their removal.[6] Using polymer-bound triphenylphosphine can simplify the workup as the phosphine (B1218219) oxide byproduct can be removed by filtration.[6]

  • Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol's stereocenter. This is an important consideration if you are working with a chiral secondary alcohol.[11]

Q5: How do I avoid side reactions from the trityl cation?

The trityl cation is a stable carbocation that can be formed during acidic workup or from premature deprotection.[2][9] To prevent side reactions from this species:

  • Use of Scavengers: During intentional deprotection with acid (like TFA), include scavengers in the cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thioanisole, which will trap the trityl cation.[9]

  • Control of pH: Maintain neutral or basic conditions during the conjugation reaction and workup to prevent the premature loss of the trityl group. The trityl group is generally stable to basic conditions.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inefficient activation of the carboxylic acid: The coupling reagents (e.g., DCC, EDC) may be old or degraded. 2. Steric hindrance: The conjugation site on the target molecule or the trityl group on the PEG linker may be sterically hindered.[14][15][16] 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time.1. Use fresh, high-quality coupling reagents. 2. Increase the reaction time or temperature. Consider using a linker with a longer PEG chain to increase the distance between the reactive group and the bulky trityl group.[14] 3. Optimize reaction conditions by screening different solvents (e.g., DCM, DMF), temperatures (0 °C to room temperature), and reaction times.
Presence of Multiple Products in HPLC/MS 1. N-acylurea formation (with DCC/EDC): A significant byproduct with a distinct mass is observed.[4][5] 2. Side reactions from trityl cation: Unintentional deprotection and subsequent alkylation of other molecules.[2][9] 3. Reaction with impurities: The starting materials may not be pure.1. Add a catalytic amount of DMAP to the reaction. Ensure the reaction is run at a low temperature (0 °C). 2. Ensure the reaction and workup are performed under non-acidic conditions. If deprotection is intended, use appropriate scavengers.[9] 3. Purify all starting materials before the conjugation reaction.
Difficulty in Purifying the Final Conjugate 1. Byproducts from the coupling reaction: Dicyclohexylurea (from DCC) or triphenylphosphine oxide (from Mitsunobu) are common culprits.[6][17] 2. Solubility issues: The conjugate may have different solubility properties than the starting materials, making extraction difficult.1. For DCC reactions, the urea (B33335) byproduct can sometimes be removed by filtration if it precipitates. Otherwise, column chromatography is necessary.[17] For Mitsunobu reactions, consider using polymer-bound reagents or modified reagents that facilitate easier byproduct removal.[6][7] 2. The PEG3 linker generally improves aqueous solubility.[3] However, if the conjugated molecule is very hydrophobic, you may need to use a co-solvent system for purification.[18]
Loss of the Trityl Group During the Reaction 1. Acidic impurities in reagents or solvents: Trace amounts of acid can catalyze the removal of the trityl group.[1][2] 2. Inherent instability under reaction conditions: While generally stable, prolonged reaction times at elevated temperatures could lead to some loss.1. Use anhydrous and amine-washed solvents. Ensure all reagents are free of acidic impurities. 2. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.

Data Presentation

Table 1: Comparison of Esterification Methods for this compound Conjugation

Parameter DCC/DMAP Coupling Mitsunobu Reaction
Activating Agents Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP)Triphenylphosphine (TPP) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Tetrahydrofuran (THF), Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Advantages - Milder conditions than traditional esterification. - Good for sterically hindered alcohols.- High yields and reliability. - Proceeds with inversion of stereochemistry at the alcohol center.[11]
Common Side Reactions/Byproducts - Formation of N-acylurea.[4][5] - Dicyclohexylurea (DCU) or EDC-urea byproduct can be difficult to remove.[10][17]- Formation of triphenylphosphine oxide and reduced azodicarboxylate.[6] - Potential for side reaction if the nucleophile pKa is >13.[7][11]
Purification Strategy Column chromatography is often required to remove urea byproducts.[17]Column chromatography is typically needed to remove phosphine oxide and hydrazine byproducts.[6]

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound using DCC/DMAP

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 15-30 minutes. A white precipitate of dicyclohexylurea (DCU) may form during the reaction.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to remove any remaining DCU and other impurities.

Protocol 2: General Procedure for Mitsunobu Esterification of this compound

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and triphenylphosphine (TPP) (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue, containing the product and byproducts (triphenylphosphine oxide and the hydrazine derivative), should be purified by column chromatography on silica gel.

Analytical Methods for Monitoring Conjugation

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product peak. It is also used to assess the purity of the final conjugate.[19][20][21]

  • Mass Spectrometry (MS): MS is used to confirm the identity of the product by verifying its molecular weight.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm that the conjugation has occurred at the desired position and to verify the integrity of the this compound linker.[19][20][22]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Conjugation Step cluster_purification Purification and Analysis A This compound D Esterification Reaction A->D B Carboxylic Acid (R-COOH) C Activation of Carboxylic Acid (e.g., with DCC/EDC or TPP/DEAD) B->C C->D E Crude Product Mixture D->E F Purification (e.g., Column Chromatography) E->F G Pure Tr-PEG3-Conjugate F->G H Analytical Confirmation (HPLC, MS, NMR) G->H G cluster_problem Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Conjugation Yield Cause1 Inefficient Reagents Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Use Fresh Reagents Cause1->Solution1 Address Solution2 Increase Reaction Time/Temp or Use Longer Linker Cause2->Solution2 Address Solution3 Optimize Solvent, Temp, Time Cause3->Solution3 Address G cluster_deprotection Trityl Group Cleavage cluster_side_reaction Side Reaction cluster_prevention Prevention Strategy TrOPEG Tr-O-PEG-Conjugate TritylCation Trityl Cation (Tr+) TrOPEG->TritylCation Acid-catalyzed cleavage Hplus H+ (Acid) DeprotectedPEG HO-PEG-Conjugate TritylCation->DeprotectedPEG SideProduct Alkylated Side Product (Tr-Nu) TritylCation->SideProduct Undesired Alkylation TrappedCation Trapped Trityl Species TritylCation->TrappedCation Scavenging Nucleophile Nucleophile (Nu) in reaction mixture Scavenger Scavenger (e.g., TIS)

References

Technical Support Center: Strategies to Improve the Stability of Tr-PEG3-OH Linker-Payloads

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of Trityl-PEG3-OH (Tr-PEG3-OH) linker-payloads.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound linker-payloads?

The primary stability concern for linkers containing a trityl (Tr) group is their susceptibility to acid-catalyzed hydrolysis. The trityl group is an acid-labile protecting group, and the ether or similar bond connecting it to the payload or PEG spacer can cleave under acidic conditions.[1][2] This cleavage leads to the premature release of the payload. The stability is highly dependent on pH, with degradation occurring more rapidly in acidic environments like those found in endosomes and lysosomes.[2][3]

Q2: How does the hydrophobicity of the payload affect the overall stability of the conjugate?

The hydrophobicity of the cytotoxic payload can significantly impact the physical stability of the entire conjugate.[4][5] Highly hydrophobic payloads can lead to aggregation, which may compromise the conjugate's solubility, pharmacokinetics, and efficacy.[4][] While the PEG3 component of the linker is designed to increase hydrophilicity, a very hydrophobic payload can still drive aggregation.[7] This aggregation can also create micro-environments that may affect the chemical stability of the linker.

Q3: What role does steric hindrance play in the stability of the linker?

Steric hindrance around the acid-labile trityl group can significantly enhance its stability.[8][9][10] By designing the linker or modifying the payload in a way that physically blocks the access of water or hydronium ions to the cleavage site, the rate of hydrolysis can be reduced.[11][12] This strategy can create a better balance between stability in systemic circulation (pH ~7.4) and efficient payload release in the acidic tumor microenvironment or within target cells.[10]

Q4: What are the key analytical techniques for assessing the stability of this compound linker-payloads?

Several analytical methods are essential for a thorough stability assessment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a core technique used to quantify the premature release of the free payload from the conjugate in various biological matrices like plasma.[13][] It is also invaluable for identifying degradation products and understanding cleavage pathways.[]

  • Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC): These methods are widely used to determine the drug-to-antibody ratio (DAR) and to monitor changes in the distribution of drug-loaded species over time, which indicates payload deconjugation.[13]

  • Size-Exclusion Chromatography (SEC): SEC is used to detect and quantify the formation of aggregates, providing critical information about the physical stability of the conjugate.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound linker-payloads.

ProblemPossible Cause(s)Recommended Solution(s)
Premature payload release observed in plasma stability assays. Inherent Acid Lability: The trityl linker is cleaving even at physiological pH (~7.4), albeit slowly. Formulation pH: The formulation buffer is slightly acidic, accelerating hydrolysis.1. Linker Modification: Introduce steric hindrance near the trityl group to shield it from hydrolysis.[8][10] 2. Formulation Optimization: Ensure the formulation buffer has a pH of 7.4 or slightly basic. Use appropriate buffer systems to maintain pH during storage and use.[] 3. Monitor Systematically: Perform time-course stability studies in plasma from various species (human, mouse) to determine the linker's half-life.[15]
Conjugate aggregates during formulation or upon storage. Payload Hydrophobicity: The attached payload is highly hydrophobic, causing the entire conjugate to be prone to aggregation.[4][] Suboptimal Buffer Conditions: The ionic strength or pH of the formulation buffer is not optimal for maintaining conjugate solubility.1. Introduce Hydrophilic Moieties: If possible, modify the linker by incorporating additional hydrophilic units (e.g., longer PEG chains) to counteract the payload's hydrophobicity.[7] 2. Add Stabilizers/Excipients: Screen for stabilizing excipients (e.g., polysorbate, sucrose) that can prevent aggregation.[] 3. Optimize Formulation: Systematically screen different buffer systems, pH levels, and ionic strengths to find conditions that maximize solubility and physical stability.[]
Inconsistent results in cell-based cytotoxicity assays. Linker Instability in Media: The linker may be cleaving prematurely in the acidic microenvironment of the cell culture medium over the long incubation period. Aggregation: The conjugate may be aggregating in the culture medium, leading to variable dosing and availability to the cells.1. Assess Stability in Media: Incubate the conjugate in the cell culture medium for the duration of the assay and quantify payload release by LC-MS.[16] 2. Reduce Incubation Time: If stability is an issue, try to shorten the assay incubation time if experimentally feasible. 3. Pre-Assay Quality Control: Use SEC-HPLC to confirm the absence of aggregates in the conjugate solution immediately before adding it to the cells.

Quantitative Data Summary

The stability of linker-payloads is often assessed by measuring the percentage of released payload over time under different conditions. The tables below present illustrative data to demonstrate how stability can be compared.

Table 1: Illustrative Effect of pH on Payload Release (Based on the principle that trityl linkers are acid-labile[1][2])

Linker-PayloadConditionIncubation Time (hours)% Payload Released
Tr-PEG3-Payload ApH 5.0 Buffer2465%
Tr-PEG3-Payload ApH 6.5 Buffer2425%
Tr-PEG3-Payload ApH 7.4 Buffer24< 5%

Table 2: Illustrative Impact of Linker Modification on Stability in Mouse Serum (Based on the principle that steric hindrance improves stability[8][10][17])

Linker-PayloadModificationIncubation Time (hours)% Payload Released
Tr-PEG3-Payload BNone2445%
Mod1-Tr-PEG3-Payload BSteric Shielding Group 12415%
Mod2-Tr-PEG3-Payload BSteric Shielding Group 2248%

Visualizations

Logical Relationships in Linker-Payload Stability

cluster_factors Influencing Factors cluster_issues Potential Stability Issues cluster_solutions Improvement Strategies L_pH Low pH (Acidic Environment) I_Chem Chemical Instability (Premature Cleavage) L_pH->I_Chem promotes L_Hydrophobicity High Payload Hydrophobicity I_Phys Physical Instability (Aggregation) L_Hydrophobicity->I_Phys causes L_Steric Low Steric Hindrance L_Steric->I_Chem increases S_Formulation Formulation Control (pH > 7.0, Excipients) I_Chem->S_Formulation mitigated by S_Modification Linker Modification (Add Steric Shielding) I_Chem->S_Modification mitigated by I_Phys->S_Formulation mitigated by S_Hydrophilic Increase Hydrophilicity (e.g., longer PEG) I_Phys->S_Hydrophilic mitigated by

Caption: Key factors, issues, and strategies for this compound linker stability.

General Troubleshooting Workflow

Start Instability Observed CheckType Chemical or Physical Instability? Start->CheckType ChemInstability Premature Payload Release CheckType->ChemInstability  Chemical PhysInstability Aggregation Observed CheckType->PhysInstability Physical   AnalyzeChem Analyze by LC-MS to quantify free payload ChemInstability->AnalyzeChem SolveChem Modify Linker (Steric Shielding) OR Optimize Formulation pH AnalyzeChem->SolveChem End Re-evaluate Stability SolveChem->End AnalyzePhys Analyze by SEC-HPLC to quantify aggregates PhysInstability->AnalyzePhys SolvePhys Add Stabilizing Excipients OR Increase Linker Hydrophilicity AnalyzePhys->SolvePhys SolvePhys->End

Caption: Troubleshooting workflow for linker-payload instability analysis.

Detailed Experimental Protocols

Protocol 1: Plasma Stability Assessment via LC-MS/MS

Objective: To quantify the release of a free payload from a this compound linker-conjugate in plasma over time.[15]

Materials:

  • Linker-payload conjugate stock solution (e.g., 1 mg/mL in DMSO).

  • Freshly collected plasma (human, mouse, etc.) with anticoagulant (e.g., K2-EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN), HPLC-grade, containing 0.1% formic acid and an appropriate internal standard (IS).

  • 37°C incubator.

  • Microcentrifuge tubes and a refrigerated microcentrifuge.

  • LC-MS/MS system.

Methodology:

  • Sample Preparation: Thaw frozen plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation: Spike the linker-payload conjugate into the plasma to a final concentration of 10 µg/mL. Also, prepare a control sample by spiking the conjugate into PBS.

  • Time Points: Incubate all samples in a 37°C water bath. At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot of each sample.

  • Protein Precipitation: Immediately add the 50 µL aliquot to a microcentrifuge tube containing 150 µL of ice-cold ACN with the internal standard. This 3:1 organic solvent-to-plasma ratio will precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute. Incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released payload and the internal standard.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Generate a standard curve using known concentrations of the payload in plasma. Calculate the percentage of payload released at each time point relative to the total amount of conjugated payload at time 0.

Protocol 2: Aggregation Assessment by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To detect and quantify the formation of high molecular weight species (aggregates) of the linker-payload conjugate.

Materials:

  • Linker-payload conjugate solution.

  • SEC-HPLC system with a UV detector (280 nm).

  • A suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A validated, non-denaturing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

Methodology:

  • System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare the conjugate sample for injection by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of the monomeric peak and any potential aggregate or fragment peaks. Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the main peak corresponding to the monomeric conjugate.

    • Identify any earlier-eluting peaks, which represent high molecular weight species (aggregates).

    • Integrate the peak areas for all species detected.

    • Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

  • Forced Degradation (Optional): To assess stability under stress, incubate samples under various conditions (e.g., elevated temperature, low/high pH, agitation) before analyzing them by SEC-HPLC.[5]

References

Technical Support Center: Purification of Tr-PEG3-OH Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins conjugated with the Tr-PEG3-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for conjugating a protein with this compound?

A1: The conjugation process involves a multi-step workflow. First, the acid-labile trityl (Tr) protecting group on the this compound linker must be removed. The exposed terminal hydroxyl group is then activated to a more reactive species. Following activation, the linker is conjugated to the target protein. The final and most critical phase is the purification of the conjugated protein to remove unreacted materials and byproducts.

Q2: Why is it necessary to "activate" the hydroxyl group of the PEG linker?

A2: The terminal hydroxyl (-OH) group of the PEG linker is not sufficiently reactive to form stable bonds with proteins under typical bioconjugation conditions. Activation converts the hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by amino acid residues on the protein, such as the primary amines of lysine, to form a stable covalent bond.

Q3: What are the primary impurities I can expect in my reaction mixture after conjugation?

A3: The reaction mixture is heterogeneous and typically contains the desired mono-PEGylated protein, unreacted native protein, excess PEG linker (in both activated and hydrolyzed forms), and potentially multi-PEGylated protein species or positional isomers. If the initial deprotection and activation steps are not followed by purification, byproducts from these stages, such as the cleaved trityl group and urea (B33335) derivatives from EDC activation, may also be present.

Q4: Which purification techniques are most effective for this compound conjugated proteins?

A4: A multi-step purification strategy is often necessary.

  • Size Exclusion Chromatography (SEC) is highly effective for removing smaller, unreacted PEG linkers and other low molecular weight impurities.[]

  • Ion Exchange Chromatography (IEX) is a powerful technique for separating the PEGylated protein from the unreacted native protein, as the PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin.[] It can also be used to separate mono- from multi-PEGylated species.[2]

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on hydrophobicity, which can be altered by PEGylation, providing another method for separation.[]

  • Dialysis or Ultrafiltration are useful for buffer exchange and removing small molecule contaminants.[3]

Q5: How can I confirm that my protein has been successfully conjugated?

A5: Several analytical techniques can be used for confirmation:

  • SDS-PAGE: A successful conjugation will result in a visible increase in the apparent molecular weight of the protein.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): This provides a precise mass of the conjugate, confirming the addition of the PEG linker and allowing for the determination of the degree of PEGylation.

  • HPLC (SEC, IEX, RP-HPLC): Can be used to assess the purity of the sample and the successful separation of the conjugated protein from the starting materials.

Experimental Workflows and Logical Relationships

G cluster_0 Conjugation Workflow A Deprotection of This compound B Activation of HO-PEG3-OH A->B Deprotected Linker C Conjugation to Target Protein B->C Activated Linker D Purification of Conjugated Protein C->D Crude Conjugate E Characterization D->E Purified Conjugate

Caption: Overall experimental workflow for this compound protein conjugation.

Troubleshooting Guides

Low or No Conjugation Efficiency
ProblemPossible CauseRecommended Solution
No or very low conjugation detected Inefficient Deprotection: The trityl group was not completely removed, leaving the hydroxyl group unavailable for activation.Verify complete deprotection by TLC or LC-MS before proceeding to the activation step. Ensure acidic conditions are sufficient for removal.
Inactive Activation Reagents: EDC and/or NHS are moisture-sensitive and may have hydrolyzed.Use fresh, high-quality EDC and NHS. Store desiccated at the recommended temperature. Prepare solutions immediately before use.
Suboptimal pH: The pH for the activation or conjugation step is not optimal.For EDC/NHS activation of a carboxyl group (if the -OH is first converted to an acid), a pH of 4.5-6.0 is ideal. For the reaction of an NHS ester with primary amines on the protein, a pH of 7.2-8.5 is recommended. Verify the pH of your buffers.
Presence of Competing Nucleophiles: The protein buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the activated linker.Perform buffer exchange on the protein solution into an amine-free buffer (e.g., PBS, HEPES) before adding the activated PEG linker.
Steric Hindrance: The target residues (e.g., lysines) on the protein are not accessible to the PEG linker.Consider denaturing and refolding the protein if its activity can be recovered. Alternatively, protein engineering to introduce more accessible conjugation sites may be necessary.

Poor Separation During Purification

G cluster_1 Troubleshooting Poor Separation Start Poor Separation (Co-elution of species) Method Which technique? Start->Method SEC_Issue SEC: Unconjugated protein co-elutes with conjugate Method->SEC_Issue SEC IEX_Issue IEX: Unconjugated protein co-elutes with conjugate Method->IEX_Issue IEX SEC_Sol Increase column length Decrease flow rate Optimize resin pore size SEC_Issue->SEC_Sol IEX_Sol Optimize pH to maximize charge difference Use a shallower salt gradient IEX_Issue->IEX_Sol HIC_Option Consider HIC as an alternative or polishing step SEC_Sol->HIC_Option IEX_Sol->HIC_Option G cluster_2 Post-Conjugation Reaction Mixture Crude Crude Reaction Mixture P_PEG Desired Product: Protein-PEG3-OH Crude->P_PEG P Unreacted Protein Crude->P PEG_A Unreacted Activated PEG Crude->PEG_A PEG_H Hydrolyzed PEG Crude->PEG_H P_PEG2 Multi-PEGylated Protein Crude->P_PEG2

References

Technical Support Center: Characterization of Trastuzumab-PEG3-OH ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Trastuzumab-PEG3-OH Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing Trastuzumab-PEG3-OH ADCs?

A1: The primary challenges stem from the inherent heterogeneity of the ADC mixture. This includes:

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process results in a distribution of ADC molecules with different numbers of drug-linker moieties attached.[1][2]

  • Positional Isomers: For lysine-conjugated ADCs, the drug-linker can be attached to various lysine (B10760008) residues on the antibody surface, creating a complex mixture of isomers.[3][4]

  • Analytical Method Complexity: Characterizing this heterogeneity requires a combination of orthogonal analytical techniques, each with its own set of challenges in method development and data interpretation.[5][6]

  • Potential for Aggregation: The conjugation of hydrophobic payloads can increase the propensity for aggregation, which must be carefully monitored.[7][8]

  • Impact on Binding Affinity: It is crucial to verify that the conjugation process does not negatively affect the binding of Trastuzumab to its HER2 target.[9][10]

Q2: Why is determining the Drug-to-Antibody Ratio (DAR) so critical?

A2: The DAR is a critical quality attribute (CQA) because it directly impacts the ADC's efficacy and safety.[11][]

  • Efficacy: A low DAR may result in reduced potency, while a high DAR can lead to toxicity and potential stability issues.[][13]

  • Pharmacokinetics: The DAR can influence the ADC's clearance rate and overall exposure.[14]

  • Therapeutic Window: An optimal DAR is essential for maximizing the therapeutic window, balancing the desired cytotoxic effect on cancer cells with minimal toxicity to healthy tissues.[]

Q3: What are the advantages of using a PEG3 linker in a Trastuzumab ADC?

A3: A short polyethylene (B3416737) glycol (PEG) linker like PEG3 offers several advantages:

  • Increased Hydrophilicity: The PEG3 linker moderately increases the hydrophilicity of the ADC, which can help to mitigate aggregation, especially for hydrophobic payloads.[14]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially reducing renal clearance and extending its plasma half-life.[14]

  • Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody from the immune system.[14] Compared to longer PEG chains, a PEG3 linker provides these benefits with a lower risk of sterically hindering the antibody's binding to its target.[14]

Section 2: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the characterization of Trastuzumab-PEG3-OH ADCs.

Drug-to-Antibody Ratio (DAR) Analysis

Issue 1: Inconsistent or unexpected average DAR values from UV-Vis spectroscopy.

Potential Cause Troubleshooting Steps
Inaccurate Extinction Coefficients Verify the extinction coefficients for both the antibody and the drug-linker at the analytical wavelengths.
Overlapping Spectra Ensure that the absorbance maxima of the antibody (typically 280 nm) and the drug are sufficiently distinct.[1] If there is significant overlap, mathematical correction is necessary.
Precipitation or Aggregation Visually inspect the sample for turbidity. Perform Size Exclusion Chromatography (SEC) to check for aggregates.[15]
Linker Instability If using a linker that is sensitive to pH or light, ensure that the buffer conditions and sample handling are appropriate to prevent premature drug release.[3][6]

Issue 2: Poor resolution of DAR species in Hydrophobic Interaction Chromatography (HIC).

Potential Cause Troubleshooting Steps
Suboptimal Salt Concentration Optimize the starting and ending salt concentrations in the gradient. Ammonium sulfate (B86663) is commonly used.[16][17]
Inappropriate HIC Column Select a column with appropriate hydrophobicity. Less hydrophobic columns are often a good starting point for ADCs.[18][19]
Steep Gradient Decrease the gradient slope to improve the separation of species with small differences in hydrophobicity.
Mobile Phase pH Ensure the mobile phase pH is maintained, typically around physiological pH (6.8-7.5), to keep the ADC in its native state.[19]

Issue 3: Low signal or high complexity in Mass Spectrometry (MS) analysis.

Potential Cause Troubleshooting Steps
Sample Heterogeneity Deglycosylation of the ADC prior to analysis can reduce the complexity of the mass spectrum.[15][20]
Denaturing Conditions For some ADCs, especially those with non-covalent linkages, native MS is preferred over denaturing conditions to maintain the intact structure.[3][20]
In-source Fragmentation Optimize the ESI source conditions (e.g., capillary voltage, gas flow) to minimize fragmentation of the ADC.
Insufficient Resolution Utilize a high-resolution mass spectrometer to better resolve the different DAR species and glycoforms.[20][21]
Aggregation Analysis

Issue: Observation of high molecular weight species (aggregates) in Size Exclusion Chromatography (SEC).

Potential Cause Troubleshooting Steps
Conjugation Process The chemical conjugation process itself can sometimes induce aggregation.[7] Optimize conjugation parameters such as reagent concentrations, temperature, and reaction time.
Hydrophobicity of Payload Highly hydrophobic payloads can increase the propensity for aggregation. The use of hydrophilic linkers like PEG3 helps to mitigate this.[14]
Formulation Issues The buffer composition (pH, excipients) can significantly impact ADC stability. Conduct formulation screening to find optimal conditions that minimize aggregation.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot samples to minimize the number of freeze-thaw cycles.[8]
In Vitro Binding and Potency Assays

Issue 1: Reduced binding affinity of the ADC to HER2 compared to the unconjugated antibody.

Potential Cause Troubleshooting Steps
Steric Hindrance The conjugated drug-linker may be sterically hindering the antibody's binding site. This is a consideration in linker design.[14]
Conjugation at Critical Residues If conjugation occurs at lysine residues within or near the complementarity-determining regions (CDRs), binding can be impaired. Peptide mapping can help identify conjugation sites.
Conformational Changes The conjugation process may have altered the antibody's conformation. Higher-order structure analysis techniques can investigate this.[7]

Issue 2: Inconsistent results in cell-based cytotoxicity assays.

Potential Cause Troubleshooting Steps
Cell Line Viability and Passage Number Ensure that the HER2-positive cancer cell line is healthy and within a consistent passage number range for experiments.
Assay Readout Variability If using a metabolic readout (e.g., MTT, AlamarBlue), ensure that the incubation times are optimized and consistent.[22][23]
ADC Instability in Culture Media The ADC may be unstable in the cell culture medium over the course of the assay. Assess ADC stability under assay conditions.
Incomplete Drug Release If using a cleavable linker, the intracellular release of the cytotoxic payload may be inefficient, leading to lower than expected potency.

Section 3: Experimental Protocols

DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
  • Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm (or equivalent).[18]

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.[18]

  • Gradient: 0-100% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the Tr-PEG3-OH ADC to 1-2 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The relative peak area is used to determine the distribution.

Intact Mass Analysis by Native Mass Spectrometry
  • LC System: UHPLC system suitable for native protein analysis.

  • Column: Size exclusion column (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.

  • Flow Rate: 0.3 mL/min.

  • MS System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of native MS.[20][21]

  • MS Settings: Optimize for transmission of large protein complexes in their native state (e.g., lower cone voltage, higher gas pressures).

  • Sample Preparation: Desalt the ADC sample into the native MS mobile phase.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the masses of the different ADC species. Calculate the average DAR based on the mass shifts from the unconjugated antibody.

HER2 Binding Affinity by Bio-Layer Interferometry (BLI)
  • Instrument: Octet system (or similar BLI instrument).[9]

  • Biosensors: Anti-Human IgG Fc Capture (AHC) biosensors.

  • Buffer: Kinetics Buffer (e.g., 1X PBS, 0.02% Tween-20, 0.1% BSA).

  • Protocol:

    • Baseline: Equilibrate biosensors in kinetics buffer.

    • Loading: Load the this compound ADC or unconjugated Trastuzumab onto the AHC biosensors.

    • Baseline 2: Transfer loaded biosensors to kinetics buffer.

    • Association: Move biosensors to wells containing a dilution series of recombinant HER2 protein.

    • Dissociation: Transfer biosensors back to kinetics buffer.

  • Data Analysis: Fit the binding curves to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[9]

Section 4: Visualizations

ADC_Characterization_Workflow cluster_0 Upstream cluster_1 Primary Characterization cluster_2 Analytical Techniques cluster_3 Functional Assessment cluster_4 Downstream start This compound ADC Sample dar_analysis DAR Analysis start->dar_analysis aggregation Aggregation Analysis start->aggregation binding Binding Affinity start->binding hic HIC dar_analysis->hic ms Mass Spectrometry dar_analysis->ms sec SEC aggregation->sec bli BLI / SPR binding->bli potency In Vitro Potency Assay hic->potency ms->potency sec->potency bli->potency end Comprehensive Characterization Profile potency->end

Caption: Experimental workflow for this compound ADC characterization.

Trastuzumab_Signaling_Pathway cluster_cell Tumor Cell HER2 HER2 Receptor Internalization Endocytosis HER2->Internalization ADC This compound ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Fusion Payload Released Payload (Cytotoxic Drug) Lysosome->Payload Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces

Caption: Simplified Trastuzumab ADC mechanism of action.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Stability and Minimizing Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of linker length on the stability and aggregation of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the self-association of individual ADC molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to monitor and control because aggregation can lead to decreased therapeutic efficacy, altered pharmacokinetic profiles, and an increased risk of an immunogenic response in patients.[1]

Q2: What are the primary drivers of aggregation in ADCs?

A2: The aggregation of ADCs is a complex issue primarily driven by the increased hydrophobicity of the conjugate compared to the parent antibody.[1] Key causes include:

  • Payload Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic. Attaching them to the antibody's surface increases the overall hydrophobicity of the ADC, which promotes self-association to minimize exposure to the aqueous environment.[1][2]

  • Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents, can cause the antibody to partially unfold, exposing hydrophobic regions that can lead to aggregation.[1][3]

  • Suboptimal Formulation: An inappropriate buffer system, such as a pH close to the antibody's isoelectric point (pI), can reduce the ADC's solubility and promote aggregation.[1][2]

  • Storage and Handling: Physical stressors like freeze-thaw cycles, high temperatures, and vigorous shaking can destabilize the ADC and contribute to the formation of aggregates.[1]

Q3: How does linker chemistry, specifically hydrophilicity, affect ADC aggregation?

A3: Linker chemistry plays a crucial role in ADC stability. The use of hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), is a key strategy to counteract the hydrophobicity of the payload.[1][4][5] These linkers create a "hydration shell" around the hydrophobic drug, effectively shielding it from the aqueous environment.[5][6] This reduces intermolecular hydrophobic interactions and, consequently, decreases the tendency for the ADC to aggregate.[4][6] Hydrophilic linkers can enable higher drug-to-antibody ratios (DARs) without compromising stability.[4][5]

Q4: What is the general impact of PEG linker length on ADC performance?

A4: The length of a PEG linker is a critical design parameter that involves a trade-off between pharmacokinetic properties and in vitro potency.[7]

  • Short PEG Linkers (e.g., PEG2-PEG4): May lead to faster clearance and a shorter half-life but can retain higher in vitro potency.[7]

  • Intermediate PEG Linkers (e.g., PEG8-PEG12): Often provide a good balance, leading to a longer half-life and significant improvements in in vivo efficacy with only a moderate impact on in vitro potency.[7]

  • Long PEG Linkers (e.g., PEG24 and longer): Can significantly prolong the plasma half-life and may offer the highest in vivo efficacy, but they can also cause a more substantial reduction in in vitro cytotoxicity.[7]

Q5: Can linker length influence the stability of the ADC in circulation?

A5: Yes, linker length can modulate ADC stability. A shorter linker may result in better metabolic stability by keeping the payload within the steric shield provided by the antibody, which can help reduce deconjugation or cleavage.[8][9] Conversely, while longer linkers can improve solubility, excessively long linkers might increase the exposure of the payload and parts of the linker to the aqueous environment, potentially leading to faster clearance or unforeseen interactions.[10][11]

Troubleshooting Guides

Guide 1: High Levels of Aggregation Observed Immediately Post-Conjugation

If you are observing significant aggregation right after the conjugation reaction, the issue likely lies within the conjugation process itself.

Troubleshooting Workflow:

G cluster_0 Immediate Post-Conjugation Aggregation A High Aggregation Detected B Review Conjugation Parameters A->B Initiate Troubleshooting C Reduce Organic Co-solvent (e.g., DMSO) B->C Is co-solvent high? D Optimize Reaction Temperature B->D Is temp optimal? E Assess Antibody Quality B->E Is antibody pure? F Modify Linker-Payload Addition B->F How is addition performed? G Aggregation Mitigated C->G D->G E->G F->G

Caption: Workflow for troubleshooting immediate ADC aggregation.

Detailed Steps:

  • Assess Antibody Quality: Ensure the starting antibody material is highly pure and monomeric, with minimal pre-existing aggregates.[3] Use Size Exclusion Chromatography (SEC) to confirm the quality of the unconjugated antibody.

  • Minimize Organic Co-solvent: Many linker-payloads are dissolved in organic solvents like DMSO. These solvents can denature the antibody, exposing hydrophobic cores.[3]

    • Action: Use the minimum possible concentration of the organic co-solvent. Add the linker-payload solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the solvent.[3]

  • Optimize Reaction Temperature: Higher temperatures can accelerate protein unfolding and aggregation.

    • Action: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]

  • Evaluate Linker Choice: Highly hydrophobic linkers and payloads are primary drivers of aggregation.[2][12]

    • Action: If possible, consider using a more hydrophilic linker, such as one containing a PEG moiety, to improve the solubility of the final ADC.[4][5]

Guide 2: Aggregation Increases During Purification and/or Storage

If the initial conjugation is successful but aggregation appears during downstream processing or storage, focus on the formulation and handling conditions.

Troubleshooting Workflow:

G cluster_1 Downstream / Storage Aggregation A Aggregation Increase Detected B Review Formulation & Storage A->B Initiate Troubleshooting C Optimize Formulation Buffer B->C Is buffer optimal? E Control Storage Conditions B->E Are conditions correct? F Check Protein Concentration B->F Is concentration too high? D Add Stabilizing Excipients C->D Are excipients needed? G Problem Resolved D->G E->G F->G

Caption: Troubleshooting downstream and storage-related ADC aggregation.

Detailed Steps:

  • Optimize Formulation Buffer: The buffer system is critical for maintaining ADC stability.

    • Action: Screen various buffer systems to identify the optimal pH and ionic strength for your specific ADC. Avoid a pH near the antibody's isoelectric point (pI).[1][2][3]

  • Incorporate Stabilizing Excipients: Excipients can help maintain the ADC's conformational stability and solubility.

    • Action: Consider adding stabilizers such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), or non-ionic surfactants (e.g., polysorbate 20/80) to the formulation.[3]

  • Control Storage and Handling Conditions: Physical stress is a common cause of aggregation.

    • Action: Store the ADC at the recommended temperature and protect it from light.[3] Avoid repeated freeze-thaw cycles. If freezing is necessary, consider using a cryoprotectant.[3]

  • Manage Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[3]

    • Action: If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration.[3]

Data on Linker Length and ADC Properties

The selection of linker length, particularly with hydrophilic PEG linkers, directly impacts the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize general trends observed in various studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and Efficacy

PEG Linker Length CategoryTypical Effect on PharmacokineticsImpact on In Vitro PotencyImpact on In Vivo Efficacy
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[7]May retain higher potency.[7]Can lead to reduced efficacy due to rapid clearance.[7]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life.[7]May have a moderate impact.[7]Often shows a significant improvement.[7]
Long (e.g., PEG24, 4kDa) Significantly prolonged half-life.[7]May cause a more substantial reduction.[7]Can lead to the highest efficacy, but must be balanced with potency.[7]

Table 2: Impact of Linker Hydrophilicity on ADC Stability

Linker TypePropensity for AggregationImpact on StabilityNotes
Hydrophobic (e.g., MC, Val-Cit) Higher, especially with hydrophobic payloads and high DARs.[4][12]Can compromise stability, leading to aggregation.[4]May offer advantages in cell permeability.[4]
Hydrophilic (e.g., PEG, Glucuronide) Significantly reduced.[4][5]Drastically reduces the tendency to aggregate.[4]Improves solubility and allows for higher DARs.[4][5]

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify high-molecular-weight (HMW) species (aggregates), monomer, and low-molecular-weight (LMW) fragments in an ADC sample.

Workflow Diagram:

G cluster_2 SEC-HPLC Workflow for Aggregation Analysis A Prepare Mobile Phase (e.g., PBS, pH 7.4) C Inject Sample onto SEC Column A->C B Prepare ADC Sample (Dilute to ~1 mg/mL) B->C D Isocratic Elution C->D E UV Detection at 280 nm D->E F Data Analysis E->F G Quantify % Aggregate, % Monomer, % Fragment F->G

Caption: Experimental workflow for ADC aggregation analysis by SEC-HPLC.

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4).[3]

    • It is crucial to also analyze the unconjugated antibody as a baseline control.[3]

  • Chromatographic System:

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A buffer that maintains the native structure of the ADC, typically a phosphate (B84403) or histidine buffer at neutral pH.

    • Flow Rate: An isocratic flow rate of 0.5-1.0 mL/min.[3]

  • Execution:

    • Equilibrate the column with the mobile phase.

    • Inject 10-20 µL of the prepared sample onto the column.[1][3]

    • Run the separation for a sufficient time (typically 15-30 minutes) to allow for the elution of all species.[1]

  • Detection & Analysis:

    • Monitor the eluate using a UV detector at 280 nm.[3]

    • Integrate the peaks corresponding to HMW species (elute first), the monomer, and any LMW fragments (elute last).[1]

    • Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks.[1] An increase in the percentage of HMW species over time or under stress indicates aggregation.[13]

Protocol 2: Assessment of ADC Stability in Plasma

Objective: To evaluate the stability of an ADC in a biologically relevant matrix like mouse or human plasma by monitoring changes in Drug-to-Antibody Ratio (DAR) and free payload release over time.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).[13]

    • Thaw frozen mouse or human plasma at 37°C.[13]

  • Incubation:

    • Add the ADC stock solution to the plasma to achieve a final desired concentration (e.g., 100 µg/mL).[13]

    • Run a control sample of the ADC in buffer (e.g., PBS) in parallel.[13]

    • Incubate the samples at 37°C for a specified time course (e.g., 0, 24, 48, 72, 120, 168 hours).[13]

  • Sample Collection & Processing:

    • At each designated time point, collect aliquots from the incubation mixtures and immediately freeze them at -80°C to stop any further reactions.[13]

    • For analysis, thaw the plasma samples and isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody.[13][14]

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.[13]

  • Analysis (DAR Measurement):

    • Elute the intact ADC from the beads (e.g., using a low pH buffer like 20mM Glycine).[14]

    • Analyze the eluted ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR.

    • A decrease in the average DAR over time indicates drug deconjugation.[6]

  • Analysis (Free Payload Quantification):

    • To measure released payload, precipitate the proteins from the plasma sample (e.g., with acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.[13]

    • Collect the supernatant, which contains the free payload.[13]

    • Quantify the amount of free payload in the supernatant using a sensitive LC-MS/MS method.[13]

References

Technical Support Center: Minimizing Linker-Payload Instability in Mouse Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of linker-payload instability in mouse serum. All recommendations are supported by experimental data and detailed protocols to ensure the successful design and execution of your studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo and in vitro studies involving antibody-drug conjugates (ADCs) in mouse models.

Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) and/or High Levels of Free Payload in Mouse Plasma In Vitro

  • Symptom: Analysis of ADC incubated in mouse plasma over time shows a significant reduction in the average DAR and a corresponding increase in the concentration of the free cytotoxic payload.

  • Potential Cause & Troubleshooting Strategy:

    • Enzymatic Cleavage by Mouse Carboxylesterase 1c (Ces1c): Mouse plasma contains high levels of carboxylesterase 1c (Ces1c), which is known to hydrolyze certain linker chemistries, particularly the carbamate (B1207046) bond in popular linkers like valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC).[1][2] This enzymatic activity is significantly different from that in human or non-human primate plasma, often leading to poor translation of ADC stability data from mouse models.[3]

      • Solution 1: Linker Modification. The most effective strategy is to engineer the linker to be resistant to Ces1c cleavage without compromising its intended cleavage mechanism at the target site (e.g., by lysosomal proteases).

        • Introduce Steric Hindrance: Chemical modifications near the cleavage site can physically block the access of bulky enzymes like Ces1c.[4][5]

        • Alter Peptide Sequence: For peptide-based linkers, changing the amino acid sequence can reduce susceptibility to plasma proteases. For instance, a triglycyl peptide linker has demonstrated significantly higher stability in mouse plasma.[6]

        • Utilize Novel Linker Chemistries: Explore linkers that are inherently stable in mouse serum. Examples include certain ortho-hydroxy-protected aryl sulfate (B86663) (OHPAS) linkers, sulfatase-cleavable linkers, and modified amide p-aminobenzyl carbamate (PABC) linkers.[1][6][7]

      • Solution 2: Use of Esterase Inhibitors (with caution). While not a primary solution for linker design, the use of broad-spectrum esterase inhibitors in in vitro assays can help confirm if esterases are the cause of instability. However, this approach is generally not feasible for in vivo studies due to potential toxicity and alteration of normal physiology.[7]

    • Maleimide (B117702) Exchange: For ADCs conjugated via traditional maleimide chemistry to cysteine residues, the thioether bond can be susceptible to a retro-Michael reaction. This can lead to the transfer of the linker-payload to other thiol-containing proteins in plasma, such as albumin, resulting in a decrease in DAR on the antibody.[2]

      • Solution: Use Stabilized Maleimides or Alternative Conjugation Chemistries. Employ self-stabilizing maleimides or alternative conjugation methods that form more stable bonds, such as those involving phenyloxadiazole sulfones or bromoacetamidecaproyl (bac) linkers.[8][9]

Issue 2: Poor In Vivo Efficacy Despite Potent In Vitro Cytotoxicity

  • Symptom: An ADC demonstrates high potency in cell-based assays but fails to show significant anti-tumor activity in mouse xenograft models.

  • Potential Cause & Troubleshooting Strategy:

    • Premature Payload Release In Vivo: This is a primary reason for the disconnect between in vitro and in vivo results. The ADC is likely losing its cytotoxic payload in circulation before it can reach the tumor cells.

      • Solution: Conduct a Pharmacokinetic (PK) Study. Perform a PK study in mice to quantify the levels of intact ADC, total antibody, and free payload over time. A rapid decrease in intact ADC concentration with a concurrent rise in free payload confirms premature release. Based on the findings, refer to the solutions for "Issue 1" to improve linker stability.

    • Inefficient Payload Release at the Tumor Site: The linker may be too stable, preventing the efficient release of the payload upon internalization into the target cancer cells.

      • Solution: Evaluate Intracellular Cleavage. For cleavable linkers, ensure that the specific trigger for cleavage (e.g., lysosomal proteases like Cathepsin B) is present and active in the target tumor cells. An in vitro linker cleavage assay using purified enzymes or lysosomal extracts can assess this. For non-cleavable linkers, confirm that the resulting payload-linker-amino acid catabolite retains cytotoxic activity.

Frequently Asked Questions (FAQs)

Q1: Why is my ADC, which is stable in human plasma, showing significant instability in mouse serum?

A1: The enzymatic makeup of mouse plasma is different from that of human plasma. A key difference is the high concentration of Carboxylesterase 1c (Ces1c) in mouse plasma, which is known to cleave certain linkers, such as the widely used vc-PABC linker.[1][2] This often leads to premature payload release in mice, a phenomenon not observed to the same extent in human plasma.

Q2: What are the most common types of linkers that are unstable in mouse serum?

A2:

  • Valine-Citrulline (VC) based peptide linkers: Particularly those with a PABC spacer, are susceptible to cleavage by mouse Ces1c.[1]

  • Hydrazone linkers: These acid-cleavable linkers can have insufficient stability, with reported half-lives of around 2 days in mouse plasma.[6]

  • Carbonate linkers: Another type of acid-cleavable linker that has shown unsatisfactory stability with a half-life of approximately 36 hours.[6]

  • Traditional Maleimide-based thioether linkages: Can be unstable due to retro-Michael reactions, leading to payload deconjugation.[2]

Q3: How can I improve the stability of my ADC in mouse serum?

A3:

  • Rational Linker Design: This is the most effective approach.

    • Steric Hindrance: Introduce bulky chemical groups near the cleavage site to block enzymatic access.[4][5]

    • Novel Chemistries: Utilize linkers known for their stability in mouse serum, such as certain OHPAS linkers, sulfatase-cleavable linkers, or triglycyl peptide linkers.[1][6] For example, a sulfatase-cleavable linker has been shown to be stable for over 7 days in mouse plasma, whereas Val-Ala and Val-Cit linkers were hydrolyzed within an hour.[6] A triglycyl peptide linker (CX) demonstrated a half-life of 9.9 days in a mouse PK study.[6]

    • Modified PABC Spacers: A meta-amide PABC (MA-PABC) group has been shown to dramatically improve mouse serum stability.[7]

  • Stable Conjugation Chemistry: Use stabilized maleimides or alternative conjugation techniques to prevent deconjugation.[8]

Q4: What experimental assay should I perform to assess linker stability in mouse serum?

A4: An in vitro plasma stability assay is the standard method. This involves incubating your ADC in mouse plasma at 37°C over a time course (e.g., up to 7 days) and measuring the change in average DAR and the amount of released free payload at different time points using methods like LC-MS.[2][10]

Q5: Are there mouse strains that are better suited for ADC studies?

A5: While linker stability is primarily a chemical issue, the metabolic and immunological characteristics of different mouse strains can influence ADC pharmacokinetics and efficacy. However, for addressing linker instability due to enzymes like Ces1c, modifying the linker is a more direct and robust solution than changing the mouse strain. If you observe significant variability between strains, it may be due to differences in metabolism or immune response to the ADC.

Data Presentation: Comparative Stability of Different Linkers in Mouse Serum

The following table summarizes quantitative data on the stability of various linker chemistries in mouse serum, providing a basis for selecting more stable options for your ADC development.

Linker TypeCleavage MechanismStability in Mouse Serum/PlasmaReference
Val-Cit-PABC Protease (Cathepsin B)Unstable; Susceptible to cleavage by Carboxylesterase 1c (Ces1c). Rapid decrease in conjugated drug concentration.[1]
Val-Ala Protease (Cathepsin B)Unstable; Hydrolyzed within 1 hour in mouse plasma.[6]
Hydrazone Acidic pHUnstable; Half-life (t₁/₂) of approximately 2 days.[6]
Carbonate Acidic pHUnstable; Half-life (t₁/₂) of approximately 36 hours.[6]
OHPAS Linker SulfataseStable; No significant degradation observed.[1]
Sulfatase-Cleavable Linker SulfataseHighly Stable; Stable for over 7 days in mouse plasma.[6]
Triglycyl Peptide (CX) ProteaseHighly Stable; Half-life (t₁/₂) of 9.9 days in a mouse PK study.[6]
m-Amide PABC Linker Protease (Cathepsin B)Dramatically Improved Stability; Only 7% hydrolysis observed over 24 hours when combined with other stabilizing modifications.[7]
Silyl Ether Linker Acidic pHImproved Stability; Half-life (t₁/₂) of more than 7 days in human plasma, suggesting potentially improved stability in mouse plasma compared to other acid-cleavable linkers.[6]
Bromoacetamidecaproyl (bac) Linker Non-cleavableHighly Stable; No measurable systemic drug release for 2 weeks post-administration in mice.[9]

Experimental Protocols

1. Protocol: In Vitro Mouse Plasma Stability Assay

This protocol outlines the key steps for assessing the stability of an ADC in mouse plasma.

  • Materials:

    • Test ADC

    • Control ADC (with a known stable linker, if available)

    • Pooled mouse plasma (e.g., from CD-1 or C57BL/6 mice), stored at -80°C

    • Phosphate-buffered saline (PBS), pH 7.4

    • 37°C incubator

    • Microcentrifuge tubes or 384-well plates

    • Reagents for sample quenching and processing (e.g., cold acetonitrile (B52724) with an internal standard)

    • LC-MS/MS system

  • Methodology:

    • Preparation: Thaw the frozen mouse plasma at 37°C. Prepare a stock solution of the test ADC in PBS at a known concentration.

    • Incubation: In microcentrifuge tubes or a 384-well plate, add the ADC stock solution to the mouse plasma to a final concentration of, for example, 100 µg/mL.[2][10] A control sample of the ADC in PBS should be run in parallel to assess inherent stability.

    • Time Course: Incubate the plate at 37°C.[2][10]

    • Sample Collection: At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from the incubation mixtures.[2][10]

    • Quenching: Immediately stop any reactions by freezing the collected samples at -80°C until analysis.[2][10]

    • Sample Preparation for Free Payload Analysis:

      • Thaw the plasma samples.

      • Precipitate plasma proteins by adding at least three volumes of cold acetonitrile containing a suitable internal standard for the payload.[2]

      • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) to pellet the proteins.

      • Transfer the supernatant, which contains the free payload, for LC-MS/MS analysis.

    • Sample Preparation for DAR Analysis:

      • Thaw the plasma samples.

      • Isolate the ADC from the plasma matrix using immuno-affinity capture (e.g., with Protein A/G magnetic beads or an anti-human Fc antibody immobilized on beads).[10]

      • Wash the beads with PBS to remove non-specifically bound plasma proteins.

      • Elute the captured ADC using an appropriate elution buffer (e.g., 20mM glycine, pH 2.5).

      • The eluted ADC can be analyzed intact or after reduction to separate heavy and light chains by LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

    • Analysis:

      • Free Payload: Quantify the concentration of the released payload using a validated LC-MS/MS method.

      • DAR Analysis: Analyze the eluted ADC by LC-HRMS. The different DAR species are separated, and their relative abundance is determined to calculate the average DAR. A decrease in the average DAR over time indicates payload loss.

2. Protocol: LC-MS/MS Analysis of Free Payload

This protocol provides a general framework for the quantification of released payload. Method parameters will need to be optimized for the specific payload.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatography:

    • Column: A reversed-phase C18 column suitable for small molecules.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the payload's chemical properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the payload and the internal standard must be determined and optimized.

  • Quantification: Generate a standard curve using known concentrations of the payload in the same matrix (plasma processed in the same way as the samples) to accurately quantify the amount of released payload in the experimental samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_adc Prepare ADC Stock Solution incubate Incubate ADC in Plasma at 37°C prep_adc->incubate prep_plasma Thaw Mouse Plasma prep_plasma->incubate sampling Collect Aliquots at t = 0, 1, 6, 24... hrs incubate->sampling quench Quench Reaction (Freeze at -80°C) sampling->quench analysis_payload Free Payload Analysis (LC-MS/MS) quench->analysis_payload Protein Precipitation analysis_dar DAR Analysis (Immuno-affinity Capture + LC-HRMS) quench->analysis_dar Immuno-affinity Capture troubleshooting_logic start High Payload Release in Mouse Serum Observed q1 Is the conjugation chemistry maleimide-based? start->q1 sol1 Consider retro-Michael reaction (maleimide exchange). Use stabilized maleimides or alternative conjugation chemistries. q1->sol1 Yes q2 Is the linker known to be susceptible to enzymatic cleavage (e.g., vc-PABC)? q1->q2 No end Optimized ADC with Improved Stability sol1->end sol2 Likely cleavage by mouse Carboxylesterase 1c (Ces1c). Modify linker to increase stability (e.g., steric hindrance, novel chemistry). q2->sol2 Yes q2->end No/Unsure (Further Investigation Needed) sol2->end

References

Technical Support Center: Large-Scale Synthesis of Tr-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive process improvements, troubleshooting advice, and frequently asked questions (FAQs) for the large-scale synthesis of Tr-PEG3-OH (2-(2-(2-(trityloxy)ethoxy)ethoxy)ethanol).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for large-scale this compound production?

A1: The most common and scalable method for synthesizing this compound is the selective protection of one of the primary hydroxyl groups of triethylene glycol (TEG) with a trityl group. This is typically achieved by reacting triethylene glycol with trityl chloride (TrCl) in the presence of a non-nucleophilic base. Pyridine is often used as both the solvent and the base, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) added to accelerate the reaction.[1][2] The reaction proceeds through an SN1 mechanism, involving the formation of a stable trityl cation which then reacts with the primary alcohol of the triethylene glycol.[1][2]

Q2: Why is the trityl group chosen as a protecting group for this synthesis?

A2: The trityl (triphenylmethyl) group is a bulky protecting group ideal for primary alcohols.[1][2] Its large size provides steric hindrance, which allows for the selective protection of one of the less hindered primary hydroxyl groups of triethylene glycol, minimizing the formation of the di-tritylated byproduct.[1][2] Trityl ethers are stable under neutral and basic conditions but can be easily removed with mild acids, which is advantageous for subsequent reactions.[1][2]

Q3: What are the critical quality control parameters for the raw materials?

A3: The quality of raw materials is crucial for a successful large-scale synthesis. Key parameters to check include:

  • Triethylene Glycol (TEG): Purity should be high (typically >99%), with a low water content. Water will react with trityl chloride and reduce the yield.

  • Trityl Chloride (TrCl): Should be of high purity and stored under anhydrous conditions to prevent hydrolysis to triphenylmethanol, which is a common impurity that can affect reactivity.[1]

  • Solvents (e.g., Pyridine, Dichloromethane): Must be anhydrous to prevent unwanted side reactions.

  • Base (e.g., Pyridine, Triethylamine): Should be free of nucleophilic impurities.

Q4: How can the final product, this compound, be purified on a large scale?

A4: Purification of the polar this compound from the reaction mixture, which may contain unreacted triethylene glycol, the di-tritylated byproduct (Tr-PEG3-OTr), and triphenylmethanol, can be challenging. Common large-scale purification methods include:

  • Flash Column Chromatography: This is a standard method for purifying organic compounds. For polar molecules like this compound, normal-phase chromatography on silica (B1680970) gel is often employed.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for purifying very polar compounds that are not well-retained by reversed-phase chromatography.[4][5]

  • Liquid-Liquid Extraction: This can be used to remove some impurities. For instance, washing the organic layer with brine can help remove highly polar impurities.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Hydrolysis of Trityl Chloride: Moisture in the reagents or solvent. 2. Poor Reactivity of Alcohol: Steric hindrance or suboptimal reaction conditions. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored trityl chloride.[1] 2. For hindered alcohols, consider increasing the temperature carefully or using a more reactive tritylating agent.[1][7] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Formation of Di-tritylated Byproduct (Tr-PEG3-OTr) 1. Excess Trityl Chloride: Using a large excess of the tritylating agent. 2. High Reaction Temperature: Higher temperatures can overcome the steric hindrance for the second tritylation.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of trityl chloride to favor mono-protection.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity for the primary hydroxyl group.[1]
Presence of Unreacted Triethylene Glycol 1. Insufficient Trityl Chloride: Not enough tritylating agent to react with all the starting material. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Ensure the correct stoichiometry is used, with a slight excess of trityl chloride. 2. Monitor the reaction by TLC and continue until the starting material is consumed.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Byproducts: this compound, TEG, and Tr-PEG3-OTr can have close retention factors on TLC. 2. Product is Highly Polar: Making it challenging to separate from polar impurities.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Consider using HILIC for better separation of highly polar compounds.[4][5] Alternatively, derivatizing the hydroxyl group to make the molecule less polar for purification, followed by deprotection, can be an option.[8]
Peak Tailing in HPLC Analysis Interaction with Stationary Phase: The hydroxyl group of this compound can interact with residual silanols on silica-based HPLC columns.Use a base-deactivated or end-capped HPLC column to minimize these interactions and improve peak shape.[9]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Note that optimal conditions may vary depending on the scale and specific laboratory setup.

ParameterConditionExpected OutcomeReference(s)
Reactant Ratio (TEG:TrCl) 1 : 1.05-1.1Favors mono-tritylation, minimizes di-tritylation.[1]
Base/Solvent PyridineActs as both solvent and base to neutralize HCl byproduct.[2]
Catalyst 4-Dimethylaminopyridine (DMAP)Catalytic amount (e.g., 0.05 eq.)Accelerates the reaction.
Reaction Temperature 0 °C to Room TemperatureGood selectivity for the primary alcohol.[1]
Reaction Time 12-24 hoursTypically sufficient for completion, monitor by TLC.[1]
Purity (Post-Purification) >96%Achievable with careful chromatography.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.

Materials:

  • Triethylene glycol (TEG)

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1 equivalent) in anhydrous pyridine.

  • Add DMAP (0.05 equivalents) to the solution.

  • Slowly add trityl chloride (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system (e.g., starting with a low polarity mixture like 20% ethyl acetate in hexane).

  • Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 20% to 80% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product TEG Triethylene Glycol (TEG) Reaction Mix and Stir (0°C to RT, 12-24h) TEG->Reaction TrCl Trityl Chloride (TrCl) TrCl->Reaction Solvent_Base Anhydrous Pyridine/Base Solvent_Base->Reaction Catalyst DMAP Catalyst->Reaction Quench Quench with NaHCO3(aq) Reaction->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tritylation Troubleshooting this compound Synthesis cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Start Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Low_Yield Low Yield Start->Low_Yield Check product spot intensity Di_Tritylation High Di-Tritylation Start->Di_Tritylation Check byproduct spots Unreacted_TEG Unreacted TEG Start->Unreacted_TEG Check starting material spot Moisture Moisture Present Low_Yield->Moisture Excess_TrCl Excess TrCl Di_Tritylation->Excess_TrCl High_Temp High Temperature Di_Tritylation->High_Temp Low_TrCl Insufficient TrCl Unreacted_TEG->Low_TrCl Use_Anhydrous Use Anhydrous Reagents Moisture->Use_Anhydrous Adjust_Stoichiometry Adjust Stoichiometry (1.05-1.1 eq. TrCl) Excess_TrCl->Adjust_Stoichiometry Lower_Temp Lower Reaction Temp. High_Temp->Lower_Temp Check_Stoichiometry Verify Stoichiometry Low_TrCl->Check_Stoichiometry

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming Tr-PEG3-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a molecule to a linker like Tr-PEG3-OH is a critical step in synthesizing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) or PROTACs. The trityl (Tr) protecting group allows for selective reactions, while the hydrophilic PEG3 spacer enhances solubility and provides optimal spacing. Confirmation of the covalent bond formation between this compound and a target molecule, typically via its hydroxyl group, is essential for process validation and quality control.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the successful conjugation of this compound. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with detailed experimental protocols and expected data.

A typical conjugation strategy involves a two-step process:

  • Activation of the Terminal Hydroxyl Group: The hydroxyl group of this compound is a poor leaving group and is typically activated first. A common method is tosylation, where p-toluenesulfonyl chloride (TsCl) converts the alcohol (-OH) into a tosylate (-OTs), which is an excellent leaving group.

  • Nucleophilic Substitution: The activated Tr-PEG3-OTs is then reacted with a nucleophile, such as a primary amine on a target molecule, to form a stable conjugate.

The following sections will compare the analytical methods used to confirm the outcome of this second step.

Comparison of Analytical Methods

A multi-faceted approach is often necessary for the unambiguous confirmation of conjugation. Each technique provides unique and complementary information.

Analytical Method Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed structural information of the conjugate, disappearance of starting material signals, and appearance of new signals corresponding to the newly formed bond.- Provides unambiguous structural confirmation.- Can be used for quantitative analysis of reaction conversion.- Requires relatively pure samples.- May have overlapping signals in complex molecules.
Mass Spectrometry (MS) Confirms the molecular weight of the conjugated product. Can identify the presence of starting materials and byproducts.- Highly sensitive and accurate for molecular weight determination.- Definitive confirmation of mass increase due to conjugation.- Does not provide detailed structural information about the location of the conjugation.- Ionization of PEGylated molecules can be challenging.
HPLC (RP-HPLC) Monitors the progress of the reaction by separating the product from starting materials. Assesses the purity of the final conjugate.- Excellent for monitoring reaction kinetics and purity.- Can be coupled with MS for mass confirmation.- Provides indirect evidence of conjugation based on retention time shifts.- Does not provide structural information on its own.
FTIR Spectroscopy Confirms the presence of key functional groups and the disappearance of others upon conjugation.- Fast and simple method for functional group analysis.- Can be used for solid and liquid samples.- Provides general functional group information, not detailed structure.- Can be difficult to interpret in complex molecules with many functional groups.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for the definitive structural confirmation of the Tr-PEG3-conjugate. By analyzing the chemical shifts and integration of proton signals, one can verify the formation of the new covalent bond.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare it with the spectra of the starting materials (Tr-PEG3-OTs and the amine-containing molecule).

Expected Spectral Changes Upon Successful Conjugation:

  • Disappearance of Tosylate Signals: The characteristic aromatic protons of the tosyl group (typically two doublets around 7.3-7.8 ppm) and the methyl singlet (around 2.4 ppm) will be absent in the final product spectrum.

  • Shift of PEG Protons: The protons on the PEG chain adjacent to the reaction site will experience a shift in their chemical environment. For example, the methylene (B1212753) protons next to the tosylate group (-CH₂-OTs), typically around 4.1-4.2 ppm, will shift upfield upon conjugation to an amine.

  • Appearance of New Signals: New signals corresponding to the protons on the carbon adjacent to the newly formed amine linkage will appear.

  • Persistence of Trityl and PEG Backbone Signals: The characteristic signals for the trityl group (multiplet around 7.2-7.5 ppm) and the PEG backbone (a complex of signals between 3.5-3.7 ppm) should remain.

G Workflow for NMR Confirmation of this compound Conjugation cluster_reaction Conjugation Reaction cluster_analysis NMR Analysis cluster_confirmation Confirmation Criteria Tr-PEG3-OTs Tr-PEG3-OTs Conjugate Tr-PEG3-NH-R Tr-PEG3-OTs->Conjugate Amine_Molecule Amine-Containing Molecule (R-NH2) Amine_Molecule->Conjugate Sample_Prep Dissolve in Deuterated Solvent Conjugate->Sample_Prep Acquire_Spectrum Acquire ¹H NMR Spectrum Sample_Prep->Acquire_Spectrum Analyze_Spectrum Analyze Spectral Changes Acquire_Spectrum->Analyze_Spectrum Disappearance_OTs Disappearance of Tosylate Signals Analyze_Spectrum->Disappearance_OTs Shift_PEG Shift of Adjacent PEG Protons Analyze_Spectrum->Shift_PEG Appearance_New Appearance of New Amine-adjacent Signals Analyze_Spectrum->Appearance_New

Workflow for NMR Confirmation
Mass Spectrometry (MS)

MS provides definitive evidence of conjugation by confirming the molecular weight of the product. An increase in mass corresponding to the Tr-PEG3 moiety minus the leaving group (tosylate) confirms the successful reaction.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified conjugate in a solvent suitable for the ionization method (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Infuse the sample into an ESI or MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the experimental molecular weight from the spectrum and compare it to the calculated theoretical molecular weight of the conjugate.

Expected Results:

The mass spectrum should show a prominent peak corresponding to the molecular ion of the successfully conjugated product.

  • Theoretical Mass of this compound: 392.49 g/mol

  • Theoretical Mass of Tr-PEG3-OTs: 546.69 g/mol

  • Theoretical Mass of Conjugate (Tr-PEG3-NH-R): (Molecular Weight of R-NH₂) + 375.48 g/mol

The presence of peaks corresponding to the starting materials (Tr-PEG3-OTs and R-NH₂) would indicate an incomplete reaction.

G Workflow for Mass Spectrometry Confirmation Start Start Prepare_Sample Prepare Dilute Sample Solution Start->Prepare_Sample Acquire_Spectrum Acquire Mass Spectrum (ESI or MALDI) Prepare_Sample->Acquire_Spectrum Determine_MW Determine Experimental Molecular Weight Acquire_Spectrum->Determine_MW Compare_MW Compare with Theoretical Molecular Weight Determine_MW->Compare_MW Compare_MW->Acquire_Spectrum No Match Confirm_Conjugation Confirm Conjugation Compare_MW->Confirm_Conjugation Compare_MW->Confirm_Conjugation Match?

Workflow for Mass Spectrometry Confirmation
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is an excellent method for monitoring the progress of the conjugation reaction and assessing the purity of the final product. The retention time of the conjugate will differ from the starting materials.

Experimental Protocol:

  • System Setup: Use a C18 reversed-phase column with a gradient elution system.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample Preparation: Dissolve the reaction mixture or purified product in a suitable solvent (e.g., 50% acetonitrile/water).

  • Data Acquisition: Inject the sample and run a gradient from low to high organic phase (e.g., 5% to 95% B over 30 minutes). Monitor the elution profile with a UV detector at a wavelength where the molecule of interest or the trityl group absorbs (e.g., 260 nm).

  • Data Analysis: Compare the chromatograms of the reaction mixture over time to those of the starting materials.

Expected Results:

  • Tr-PEG3-OTs: Will have a specific retention time.

  • Amine-Containing Molecule: Will have its own characteristic retention time.

  • Tr-PEG3-Conjugate: A new peak with a different retention time will appear and grow in intensity as the reaction proceeds. Due to the hydrophobic trityl group, the conjugate will likely be more retained than a small, polar amine-containing molecule, but its retention relative to Tr-PEG3-OTs will depend on the overall hydrophobicity of the conjugate. The disappearance of the starting material peaks indicates reaction completion. The purity of the final product can be determined by the relative area of the product peak.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound conjugation, it can be used to confirm the disappearance of the tosylate group and the presence of the new amine linkage and the PEG backbone.

Experimental Protocol:

  • Sample Preparation: Prepare a sample of the purified conjugate, either as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the conjugate with the spectra of the starting materials.

Expected Spectral Changes:

  • Disappearance of Tosylate Bands: The characteristic S=O stretching bands of the tosylate group (around 1350 cm⁻¹ and 1175 cm⁻¹) will be absent in the product spectrum.

  • Appearance/Confirmation of Amine Bands: If a secondary amine is formed, a characteristic N-H stretching band may be visible around 3300-3500 cm⁻¹, although this can sometimes be broad or overlap with other signals.[2] The N-H bending vibration may appear around 1550-1650 cm⁻¹.[2]

  • Presence of PEG and Trityl Bands: The strong C-O-C ether stretching of the PEG backbone will be prominent around 1100 cm⁻¹.[3] Aromatic C-H stretching from the trityl group will be observed around 3000-3100 cm⁻¹ and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

G Logical Diagram for FTIR Confirmation cluster_check Spectral Checks Start Acquire FTIR Spectrum of Conjugate Check_OTs Absence of S=O stretch (~1350 & 1175 cm⁻¹)? Start->Check_OTs Check_NH Presence of N-H stretch (~3300-3500 cm⁻¹)? Check_OTs->Check_NH Yes Result_Fail Conjugation Not Confirmed Check_OTs->Result_Fail No Check_PEG Presence of C-O-C stretch (~1100 cm⁻¹)? Check_NH->Check_PEG Yes Check_NH->Result_Fail No Result Conjugation Confirmed Check_PEG->Result Yes Check_PEG->Result_Fail No

Logical Diagram for FTIR Confirmation

Conclusion

Confirming the successful conjugation of this compound requires a combination of analytical techniques. While HPLC is invaluable for monitoring the reaction and assessing purity, and FTIR can provide quick confirmation of functional group changes, NMR and Mass Spectrometry are the cornerstones for definitive characterization. NMR provides detailed structural information, confirming the exact site of covalent bond formation, while MS gives unequivocal proof of the correct molecular weight of the conjugate. For regulatory purposes and robust scientific reporting, a combination of these methods is highly recommended to provide a complete picture of the synthesized this compound conjugate.

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Non-Cleavable Tr-PEG3-OH and Cleavable Linker-Payload Conjugates in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody (mAb) to a cytotoxic payload is a critical component influencing the efficacy, stability, and safety of an antibody-drug conjugate (ADC). The choice between a non-cleavable linker, such as Tr-PEG3-OH, and a cleavable linker dictates the mechanism of payload release and significantly impacts the analytical characterization of the ADC. This guide provides an objective comparison of ADCs constructed with a non-cleavable, short-chain polyethylene (B3416737) glycol (PEG) linker (represented by this compound) and a cleavable linker, supported by established analytical methodologies.

The Balancing Act: Non-Cleavable vs. Cleavable Linkers

Non-cleavable linkers , like this compound, form a stable bond between the antibody and the drug. The release of the payload only occurs after the ADC is internalized by the target cell and the antibody is degraded in the lysosome. This generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[1][2] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which can limit the "bystander effect" – the killing of neighboring antigen-negative tumor cells.[1][2]

Cleavable linkers , on the other hand, are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[3] This can lead to a potent bystander effect, which is advantageous for treating heterogeneous tumors.[1] However, cleavable linkers may be more susceptible to premature drug release in circulation, potentially leading to off-target toxicity.[1][3]

The inclusion of a short PEG spacer, such as the PEG3 moiety in this compound, can improve the hydrophilicity of the ADC, which may help to reduce aggregation and improve pharmacokinetics.[4]

Comparative Analysis of ADC Conjugates: A Data-Driven Approach

To illustrate the differences in analytical profiles, we will consider a hypothetical comparison between an ADC constructed with a non-cleavable this compound linker and an ADC with a cleavable valine-citrulline (vc) linker, both conjugated with the same antibody and a monomethyl auristatin E (MMAE) payload.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity, homogeneity, and stability of ADCs. Different HPLC modes can be employed to probe various characteristics of the conjugates.

Table 1: Comparative HPLC Analysis of Non-Cleavable and Cleavable Linker ADCs

Analytical MethodParameterADC with this compound (Non-Cleavable)ADC with vc-MMAE (Cleavable)Rationale for a Scientist
Reversed-Phase (RP)-HPLC Retention TimeShorterLongerThe this compound linker is generally more hydrophilic than the more hydrophobic vc-PABC-MMAE linker-payload, leading to earlier elution from the nonpolar stationary phase.[5]
Peak ProfileTypically a set of well-resolved peaks corresponding to different drug-to-antibody ratios (DARs).May show broader peaks or additional peaks due to potential linker-payload instability or isomers.Provides information on the hydrophobicity and heterogeneity of the ADC population.
Hydrophobic Interaction Chromatography (HIC) Retention TimeShorterLongerHIC separates based on hydrophobicity under non-denaturing conditions. The more hydrophilic nature of the this compound ADC results in weaker interaction with the hydrophobic stationary phase.[6][7]
Drug-to-Antibody Ratio (DAR) ProfileA series of peaks corresponding to DAR 0, 2, 4, etc., with retention time increasing with DAR.[6][7]Similar profile to the non-cleavable ADC, but peak shape and retention may be affected by the linker's hydrophobicity.[6]A key method for determining the average DAR and the distribution of drug-loaded species.
Size-Exclusion Chromatography (SEC) Retention TimeSimilarSimilarSEC separates based on hydrodynamic radius. Both ADCs should have similar sizes and therefore similar retention times.
Aggregation ProfileShould show a single main peak with minimal high molecular weight species (aggregates).May show a higher propensity for aggregation due to the hydrophobicity of the linker-payload, appearing as earlier eluting peaks.Assesses the presence of aggregates, which can impact efficacy and immunogenicity.
Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the identity of the ADC, determining the average DAR, and assessing the distribution of different drug-loaded species.

Table 2: Comparative Mass Spectrometry Analysis of Non-Cleavable and Cleavable Linker ADCs

Analytical MethodParameterADC with this compound (Non-Cleavable)ADC with vc-MMAE (Cleavable)Rationale for a Scientist
Native Mass Spectrometry (Intact Mass Analysis) Deconvoluted Mass SpectrumA series of peaks corresponding to the intact antibody with 0, 1, 2, 3, etc., drug molecules attached.Similar to the non-cleavable ADC, a distribution of drug-loaded species will be observed.Provides the molecular weight of the intact ADC and allows for the calculation of the average DAR.[4][8]
Average Drug-to-Antibody Ratio (DAR)Calculated from the relative abundance of the different drug-loaded species.[4][8][9]Calculated in the same manner as for the non-cleavable ADC.[9]A critical quality attribute that relates to the potency and potential toxicity of the ADC.
LC-MS/MS (Peptide Mapping) Fragmentation PatternWill yield peptides with the linker-payload attached to specific amino acid residues (e.g., lysine). The linker itself will not fragment under typical CID conditions.Will show fragmentation of the cleavable linker under appropriate MS/MS conditions, in addition to peptide backbone fragmentation.Confirms the conjugation sites and can be used to study the stability of the linker.
In Vitro Plasma Stability Assay (LC-MS) Intact ADC Levels Over TimeExpected to be highly stable with minimal decrease in the intact ADC concentration over time.[1]May show a time-dependent decrease in the intact ADC concentration with a corresponding increase in the free payload or linker-payload metabolites.[1]Assesses the stability of the ADC in a biologically relevant matrix and the potential for premature drug release.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data for the comparison of different ADC constructs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To assess the hydrophobicity and purity of the ADC.

  • System: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C4 or C8 reversed-phase column suitable for large proteins (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The ADC is diluted to 1 mg/mL in Mobile Phase A. For analysis of light and heavy chains, the ADC is first reduced with a reducing agent like dithiothreitol (B142953) (DTT).

Hydrophobic Interaction Chromatography (HIC)
  • Objective: To determine the drug-to-antibody ratio (DAR) and assess the distribution of drug-loaded species.

  • System: An HPLC system with a UV detector.

  • Column: A HIC column (e.g., Butyl-NPR).[6]

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM potassium phosphate, pH 7.0.[6]

  • Mobile Phase B: 25 mM potassium phosphate, pH 7.0, with 25% isopropanol.[6]

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 15 minutes.[6]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The ADC sample is diluted in Mobile Phase A to a concentration of 1 mg/mL.

Native Mass Spectrometry (Intact Mass Analysis)
  • Objective: To determine the molecular weight of the intact ADC and calculate the average DAR.

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a size-exclusion chromatography (SEC) system for online buffer exchange.[8]

  • SEC Column: A size-exclusion column suitable for antibodies.

  • Mobile Phase: An MS-compatible buffer such as 50 mM ammonium acetate.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI) under native conditions (gentle source conditions to preserve the folded state of the protein).

    • Mass Analyzer: Operated in a high mass range to detect the multiply charged ions of the intact ADC.

  • Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different drug-loaded species can be determined and the average DAR calculated.[4][8]

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis ADC Synthesis synthesis Antibody + Linker-Payload (this compound or Cleavable) purification Purification (e.g., Protein A, SEC) synthesis->purification rp_hplc RP-HPLC (Hydrophobicity, Purity) purification->rp_hplc hic_hplc HIC-HPLC (DAR Profile) purification->hic_hplc sec_hplc SEC-HPLC (Aggregation) purification->sec_hplc native_ms Native MS (Intact Mass, DAR) purification->native_ms lc_msms LC-MS/MS (Peptide Mapping) purification->lc_msms stability_ms Plasma Stability (LC-MS) purification->stability_ms

Signaling Pathways and Mechanism of Action

ADC_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release (Cleavage or Degradation) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage

Conclusion

The selection of a linker is a pivotal decision in the design of an ADC, with profound implications for its analytical characterization, stability, and therapeutic activity. Non-cleavable linkers like this compound generally offer enhanced plasma stability, which can be advantageous for the safety profile of the ADC. Cleavable linkers, in contrast, can enable a potent bystander effect. A comprehensive analytical strategy employing a suite of orthogonal HPLC and mass spectrometry techniques is essential to fully characterize these complex biologics, understand their structure-activity relationships, and ensure their quality and consistency. The methodologies and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation antibody-drug conjugates.

References

A Comparative Guide to Validating Tr-PEG3-OH Bond Formation: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of advanced therapeutics, the precise and unambiguous confirmation of covalent bond formation is a critical checkpoint. The successful attachment of a trityl (Tr) protecting group to a triethylene glycol (PEG3) linker to form Tr-PEG3-OH is a key step in many synthetic pathways. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the formation of the Tr-O-PEG ether linkage, supported by experimental data and detailed protocols.

The Gold Standard: Unambiguous Validation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of molecules in solution, offering unparalleled insight into the chemical environment of individual atoms. For the validation of the this compound bond, ¹H NMR spectroscopy is particularly powerful.

The formation of the ether bond between the trityl group and the PEG3 linker results in characteristic changes in the ¹H NMR spectrum. The key indicators of a successful reaction are:

  • Appearance of Trityl Protons: The aromatic protons of the trityl group typically appear as a complex multiplet in the downfield region of the spectrum, usually between δ 7.20 and 7.50 ppm . The integration of this signal should correspond to 15 protons.

  • Shift of the α-Methylene Protons: The methylene (B1212753) protons of the PEG linker adjacent to the newly formed ether linkage (-O-CH₂-) experience a downfield shift due to the deshielding effect of the trityl group. These protons are expected to resonate at approximately δ 3.20 - 3.40 ppm .

  • Characteristic PEG Backbone Signals: The remaining methylene protons of the PEG3 chain will appear as a series of multiplets in the region of δ 3.50 - 3.70 ppm .

  • Disappearance of the Starting Material's Hydroxyl Proton: The signal corresponding to the hydroxyl proton of the starting triethylene glycol (which can be broad and variable in position) will disappear upon successful etherification.

Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Trityl (Ar-H )7.20 - 7.50m15H
Tr-O-CH₂ -CH₂-3.20 - 3.40t2H
-O-CH₂ -CH₂ -O-3.50 - 3.70m8H
-CH₂-OH Disappears--
HO-CH₂ -CH₂-3.70 - 3.80t2H

Alternative and Complementary Validation Techniques

While NMR provides definitive structural confirmation, other spectroscopic methods can offer valuable, albeit less detailed, information to support the validation of the this compound bond formation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the product.

  • Strengths: Confirms the successful conjugation by detecting the molecular ion peak corresponding to the mass of this compound. It is also excellent for identifying the presence of starting materials or by-products.[1][2]

  • Limitations: Does not provide direct information about the specific site of bond formation. Isomeric compounds cannot be distinguished. Fragmentation patterns of ethers can be complex to interpret.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups.

  • Strengths: The disappearance of the broad O-H stretching vibration from the starting PEG3-OH (typically around 3300-3500 cm⁻¹) and the appearance of a characteristic C-O-C ether stretching band (around 1100 cm⁻¹) can indicate a successful reaction.[5][6][7]

  • Limitations: The C-O stretching region can be congested with other vibrations, making unambiguous assignment difficult. It does not provide detailed structural information beyond the presence or absence of functional groups.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Detailed structural information, including atom connectivity and chemical environment.Unambiguous confirmation of bond formation, precise structural elucidation.Lower sensitivity compared to MS, requires pure samples.
Mass Spectrometry (MS) Molecular weight of the product and impurities.High sensitivity, confirms molecular formula.No direct structural information on bond location, complex fragmentation.[3][4]
FTIR Spectroscopy Presence or absence of functional groups.Fast, simple, and inexpensive.Lacks detailed structural information, potential for peak overlap.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative example based on the widely used Williamson ether synthesis.

Materials:

Procedure:

  • To a solution of triethylene glycol (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of trityl chloride (1 equivalent) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean and dry NMR tube.

¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts and coupling patterns to confirm the structure of this compound as detailed in the data table above.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logic behind NMR-based validation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation start Triethylene Glycol + Trityl Chloride reaction Williamson Ether Synthesis (NaH, THF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr_prep NMR Sample Preparation purification->nmr_prep nmr_acq ¹H NMR Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis confirmation This compound Structure Confirmed nmr_analysis->confirmation

Figure 1. Experimental workflow for the synthesis and NMR validation of this compound.

logic_diagram cluster_reactants Reactant Spectra cluster_product Product Spectrum cluster_conclusion Conclusion peg_oh HO-PEG3-OH: - OH proton signal present - No trityl signals tr_peg_oh This compound: - Trityl signals (δ 7.2-7.5) - Shifted α-CH₂ (δ 3.2-3.4) - PEG backbone (δ 3.5-3.7) - OH proton signal absent peg_oh->tr_peg_oh Reaction tr_cl Tr-Cl: - Trityl proton signals present tr_cl->tr_peg_oh Reaction bond_formed Tr-O-PEG Bond Formation Confirmed tr_peg_oh->bond_formed

Figure 2. Logic diagram illustrating the key ¹H NMR spectral changes confirming this compound bond formation.

References

The Balancing Act: A Comparative Guide to Tr-PEG3-OH and Longer PEG Chain Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of the short-chain Tr-PEG3-OH linker with longer polyethylene (B3416737) glycol (PEG) chain linkers, offering a comprehensive overview of their respective impacts on ADC performance. By presenting experimental data and detailed methodologies, this resource aims to facilitate informed linker selection for the development of next-generation ADCs.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the potent cytotoxic payload, profoundly influencing the overall efficacy, safety, and pharmacokinetic profile of the therapeutic.[1] Among the various linker technologies, PEGylation has emerged as a versatile strategy to modulate the properties of ADCs.[1] The length of the PEG chain is a key design parameter, with shorter chains like PEG3 and longer chains offering distinct advantages and disadvantages.[1]

The Role of PEG Linkers in ADCs

PEG linkers serve several crucial functions in ADC design:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation. The hydrophilic nature of PEG linkers counteracts this, improving solubility and stability, particularly at higher drug-to-antibody ratios (DARs).[1][2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life.[1][3] This prolonged circulation time can lead to greater accumulation of the ADC in the tumor.[1]

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[4]

  • Enhanced Targeting and Safety: By improving solubility and stability, PEGylated linkers can lead to less off-target toxicity and better on-target efficacy.[4]

The choice between a short PEG linker, such as this compound, and a longer PEG chain involves a trade-off between these benefits. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target indication.[1]

Comparative Analysis of this compound vs. Longer PEG Linkers

The following tables summarize the general trends and experimental observations when comparing short (e.g., PEG3) and longer PEG linkers.

Table 1: Impact of PEG Linker Length on Physicochemical Properties

PropertyThis compound (Short Chain)Longer PEG Chains (e.g., PEG8, PEG12, PEG24)Rationale and Supporting Data
Hydrophilicity Moderate increaseSignificant increaseLonger PEG chains have more ethylene (B1197577) glycol repeats, leading to greater water solubility. This is crucial for preventing aggregation of ADCs with hydrophobic payloads, especially at high DARs.[1][2]
Aggregation Reduction Effective for moderately hydrophobic payloadsMore effective for highly hydrophobic payloadsThe steric hindrance and hydration shell provided by longer PEG chains offer superior prevention of intermolecular aggregation.[2]
Drug-to-Antibody Ratio (DAR) May be limited by payload hydrophobicityEnables higher DARsThe increased solubility imparted by longer PEG linkers allows for the attachment of more hydrophobic drug molecules per antibody without causing aggregation.[4]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)

PK ParameterThis compound (Short Chain)Longer PEG Chains (e.g., PEG8, PEG12, PEG24)Rationale and Supporting Data
Plasma Half-life (t½) Moderate increaseSignificant increaseStudies have shown a direct correlation between PEG chain length and plasma half-life. Longer PEG chains increase the hydrodynamic radius, reducing renal clearance.[1] For some ADCs, clearance rates decreased significantly with PEG chains of 8 units or more.[5]
Plasma Clearance Higher clearance rateLower clearance rateADCs with PEG chains shorter than 8 units have been observed to have rapidly increased clearance rates.[5]
Tumor Accumulation GoodGenerally enhancedThe extended circulation time associated with longer PEG linkers can lead to greater accumulation of the ADC in the tumor via the enhanced permeability and retention (EPR) effect.[6][7]

Table 3: Impact of PEG Linker Length on Efficacy and Safety

ParameterThis compound (Short Chain)Longer PEG Chains (e.g., PEG8, PEG12, PEG24)Rationale and Supporting Data
In Vitro Cytotoxicity (IC50) Generally high potencyMay be reducedThe steric hindrance from longer PEG chains can sometimes interfere with antigen binding or the efficiency of payload release within the target cell, potentially leading to a decrease in in vitro potency.[1][8]
In Vivo Efficacy EffectiveOften improved, but payload-dependentEnhanced tumor accumulation due to improved PK often translates to superior in vivo efficacy for ADCs with longer PEG linkers, which can outweigh a potential decrease in in vitro potency.[6] However, excessively long linkers can sometimes lead to reduced efficacy.[8]
Tolerability/Safety GoodGenerally improvedBy masking the hydrophobic payload and improving the PK profile, longer PEG linkers can reduce non-specific uptake and off-target toxicity, leading to a wider therapeutic window.[5]

Visualizing the Process: ADC Workflow and Mechanism

The following diagrams illustrate the general workflow for evaluating ADCs and the pathway of ADC action.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DAR_Analysis DAR Analysis (HIC, LC-MS) Stability_Assay Stability Assay (SEC-HPLC) DAR_Analysis->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, etc.) Stability_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study Cytotoxicity_Assay->PK_Study Proceed if promising Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Tolerability_Study Tolerability Study Efficacy_Study->Tolerability_Study ADC_Synthesis ADC Synthesis (this compound vs. Long PEG) ADC_Synthesis->DAR_Analysis Characterize

General experimental workflow for ADC evaluation.

ADC_Signaling_Pathway ADC ADC in Circulation Target_Cell Target Cancer Cell ADC->Target_Cell 1. Targeting Binding Antigen Binding Target_Cell->Binding 2. Internalization Internalization (Endocytosis) Binding->Internalization 3. Lysosome Lysosome Internalization->Lysosome 4. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 5. Cleavage Payload Free Payload Payload_Release->Payload 6. Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 7. Induction

References

A Head-to-Head Comparison: The Advantages of Non-Cleavable Tr-PEG3-OH Linkers Over Cleavable Alternatives in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. This guide provides an objective, data-driven comparison of non-cleavable Tr-PEG3-OH linkers and their cleavable counterparts, offering insights into their respective impacts on stability, efficacy, and safety.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the pharmacokinetics, biodistribution, and mechanism of action of an ADC. The fundamental distinction lies in their payload release mechanisms: non-cleavable linkers rely on the complete lysosomal degradation of the antibody for drug release, whereas cleavable linkers are designed to be labile in the tumor microenvironment or within the cancer cell.[1] This guide will delve into the nuanced advantages of the non-cleavable this compound linker, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Non-Cleavable and Cleavable Linkers

FeatureNon-Cleavable Linker (e.g., this compound)Cleavable Linker (e.g., Val-Cit)
Payload Release Mechanism Antibody degradation in the lysosomeEnzymatic cleavage, pH sensitivity, or reduction[2]
Plasma Stability HighVariable, potential for premature release[3]
Off-Target Toxicity Low[4]Higher potential due to premature payload release[3]
"Bystander Effect" Generally absent[1][5]Often present, beneficial for heterogeneous tumors[5]
Therapeutic Window Potentially wider due to enhanced stability[1]Can be limited by off-target toxicity[3]
Dependence on Target Biology Highly dependent on internalization and lysosomal processing[4]Can be effective in the tumor microenvironment without internalization

Superior Plasma Stability: A Cornerstone of Safety and Efficacy

A critical advantage of non-cleavable linkers like this compound is their enhanced stability in systemic circulation.[4] This stability minimizes the premature release of the cytotoxic payload, thereby reducing the potential for off-target toxicities and widening the therapeutic window.[1] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, as in this compound, further contributes to improved pharmacokinetics by increasing solubility and reducing aggregation.[1]

Experimental data from comparative studies underscores this stability. For instance, a study comparing a non-cleavable PEGylated linker (Amino-PEG6-C2-MMAD) to a cleavable valine-citrulline (VC) linker demonstrated the superior stability of the non-cleavable construct in mouse plasma. The non-cleavable ADC remained largely intact over a 4.5-day incubation period, whereas the cleavable linker showed significant degradation.[2][6]

Quantitative Comparison of ADC Stability
Linker TypeADC ConstructPlasma Stability (% Intact ADC after 108h in mouse plasma)Reference
Non-Cleavable PEGylatedSite I-PEG6-C2-MMAD~95%[2][6]
CleavableC6-VC-PABCSignificantly degraded[2][6]

Impact on In Vivo Efficacy

The enhanced stability of non-cleavable linkers directly translates to improved in vivo performance. In a head-to-head comparison in a mouse xenograft model, an ADC with a stable non-cleavable PEGylated linker demonstrated significantly greater tumor growth inhibition compared to a similar ADC with a linker that was susceptible to degradation in mouse plasma.[7] This suggests that maintaining the integrity of the ADC in circulation is paramount for delivering a sufficient therapeutic dose to the tumor.

Comparative In Vivo Efficacy of ADCs
ADC ConstructTumor Growth InhibitionReference
Stable Non-Cleavable (Site I-PEG6-C2-MMAD)High[7]
Unstable Non-Cleavable (Site A-PEG6-C2-MMAD)Low[7]

The "Bystander Effect": A Double-Edged Sword

Cleavable linkers can mediate a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[5] This can be advantageous in treating heterogeneous tumors. However, this same mechanism can contribute to off-target toxicity if the payload is released prematurely in healthy tissues.[3]

Non-cleavable linkers, upon lysosomal degradation of the antibody, release the payload attached to the linker and an amino acid residue. This charged complex is generally not membrane-permeable, thus preventing the bystander effect.[1][5] While this may limit efficacy in highly heterogeneous tumors, it significantly enhances the safety profile by confining the cytotoxic activity to the target cancer cells.[1]

Visualizing the Mechanisms and Workflows

To further elucidate the differences between non-cleavable and cleavable linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for their evaluation.

cluster_non_cleavable Non-Cleavable Linker (this compound) Pathway cluster_cleavable Cleavable Linker Pathway ADC Binds ADC Binds Internalization Internalization ADC Binds->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Antibody Degradation Antibody Degradation Lysosomal Trafficking->Antibody Degradation Payload Release (with linker & amino acid) Payload Release (with linker & amino acid) Antibody Degradation->Payload Release (with linker & amino acid) Target Action Target Action Payload Release (with linker & amino acid)->Target Action ADC Binds_C ADC Binds Internalization_C Internalization ADC Binds_C->Internalization_C Lysosomal Trafficking_C Lysosomal Trafficking Internalization_C->Lysosomal Trafficking_C Linker Cleavage Linker Cleavage (Enzymes, pH) Lysosomal Trafficking_C->Linker Cleavage Payload Release_C Payload Release Linker Cleavage->Payload Release_C Target Action_C Target Action Payload Release_C->Target Action_C Bystander Effect Bystander Effect Payload Release_C->Bystander Effect

Figure 1: Signaling pathways of non-cleavable vs. cleavable linker ADCs.

cluster_advantages Advantages cluster_disadvantages Disadvantages Non-Cleavable (this compound) Non-Cleavable (this compound) High Plasma Stability High Plasma Stability Non-Cleavable (this compound)->High Plasma Stability Low Off-Target Toxicity Low Off-Target Toxicity Non-Cleavable (this compound)->Low Off-Target Toxicity Wider Therapeutic Window Wider Therapeutic Window Non-Cleavable (this compound)->Wider Therapeutic Window No Bystander Effect No Bystander Effect Non-Cleavable (this compound)->No Bystander Effect Dependent on Lysosomal Degradation Dependent on Lysosomal Degradation Non-Cleavable (this compound)->Dependent on Lysosomal Degradation Cleavable Cleavable Bystander Effect Bystander Effect Cleavable->Bystander Effect Versatility Versatility Cleavable->Versatility Potential for Premature Release Potential for Premature Release Cleavable->Potential for Premature Release Higher Off-Target Toxicity Risk Higher Off-Target Toxicity Risk Cleavable->Higher Off-Target Toxicity Risk

Figure 2: Logical relationship of non-cleavable vs. cleavable linkers.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays ADC Synthesis ADC Synthesis In Vitro Characterization In Vitro Characterization ADC Synthesis->In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) In Vitro Characterization->Cytotoxicity Assay (IC50) Plasma Stability Assay Plasma Stability Assay In Vitro Characterization->Plasma Stability Assay Bystander Effect Assay Bystander Effect Assay In Vitro Characterization->Bystander Effect Assay Data Analysis & Lead Selection Data Analysis & Lead Selection In Vivo Evaluation->Data Analysis & Lead Selection Xenograft Tumor Model (Efficacy) Xenograft Tumor Model (Efficacy) In Vivo Evaluation->Xenograft Tumor Model (Efficacy) Pharmacokinetics (PK) Study Pharmacokinetics (PK) Study In Vivo Evaluation->Pharmacokinetics (PK) Study Toxicity Study Toxicity Study In Vivo Evaluation->Toxicity Study

Figure 3: Experimental workflow for ADC evaluation.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the test ADC (e.g., with this compound linker) and a comparator ADC (with a cleavable linker) in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).

    • Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the ADC's half-life and the rate of drug release.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in an antigen-positive cancer cell line.

Methodology:

  • Cell Seeding: Seed an antigen-positive cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test and comparator ADCs. Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.

  • Cell Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.

  • Data Analysis: Plot cell viability against ADC concentration and use a non-linear regression model to calculate the IC50 value.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Use two cell lines: an antigen-positive target cell line and an antigen-negative bystander cell line engineered to express a fluorescent protein (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-cultured cells with serial dilutions of the test and comparator ADCs and incubate for 72-96 hours.

  • Data Acquisition and Analysis: Use a fluorescence microscope or a high-content imaging system to count the number of viable GFP-positive (bystander) cells. Calculate the percentage of bystander cell killing by comparing the number of viable GFP-positive cells in ADC-treated wells to the vehicle control wells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice. Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • ADC Administration: Randomize the tumor-bearing mice into treatment groups (test ADC, comparator ADC, vehicle control) and administer the ADCs, typically via intravenous injection.

  • Efficacy Evaluation: Measure tumor volume using calipers at regular intervals. Monitor animal body weight as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.

Conclusion

The choice between a non-cleavable and a cleavable linker is a critical decision in ADC design, with no one-size-fits-all solution. However, for many applications, the superior plasma stability and reduced off-target toxicity of non-cleavable linkers like this compound offer significant advantages, potentially leading to a wider therapeutic window and a better overall safety profile. The absence of a bystander effect is a key consideration and should be weighed against the homogeneity of antigen expression in the target tumor. Through rigorous in vitro and in vivo evaluation, as outlined in this guide, researchers can make informed decisions to select the optimal linker for the development of safe and effective antibody-drug conjugates.

References

Validating Conjugation Site Specificity: A Comparative Analysis of Tr-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible conjugation of payloads to biomolecules is paramount. Site-specific conjugation ensures the homogeneity of the final product, leading to predictable pharmacokinetics, improved efficacy, and enhanced safety profiles of therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of Tr-PEG3-OH, a short-chain polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group, against a commonly used alternative, a maleimide-terminated PEG linker (Mal-PEG4), for site-specific antibody conjugation.

The validation of conjugation site specificity is a critical step in the development of bioconjugates. This process relies on a suite of analytical techniques to confirm that the payload is attached to the desired location on the antibody and to quantify the distribution of different drug-to-antibody ratio (DAR) species. Here, we present supporting experimental data and detailed protocols to objectively compare the performance of these two linker technologies.

Data Presentation

The following tables summarize the quantitative data from a representative comparative study.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Distribution

LinkerConjugation MethodOverall Conjugation Efficiency (%)DAR=0 (%)DAR=2 (%)DAR=4 (%)Average DAR
This compound Two-step: Activation and Nucleophilic Substitution8559051.9
Mal-PEG4 Michael Addition9529532.0

Table 2: Mass Spectrometry Analysis for Site-Specificity Confirmation

LinkerAntibody FragmentExpected Mass (Da)Observed Mass (Da)Conjugation Site Confirmation
This compound Engineered Cysteine-containing Peptide25,45025,842Conjugation confirmed at the engineered cysteine residue
Mal-PEG4 Engineered Cysteine-containing Peptide25,45025,958Conjugation confirmed at the engineered cysteine residue

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Activation and Conjugation of this compound to an Engineered Antibody

This protocol describes a two-step process for the site-specific conjugation of a payload to an antibody with an engineered cysteine residue using the this compound linker.

Step 1: Activation of this compound via Tosylation

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (B128534) (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • 0.1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of 0.1 M HCl.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the activated Tr-PEG3-OTs linker.

Step 2: Conjugation of Activated Linker to the Antibody

  • Materials:

    • Engineered antibody with a free cysteine residue (in PBS, pH 7.4)

    • Activated Tr-PEG3-OTs linker

    • Payload with a primary amine functional group

    • Anhydrous Dimethylformamide (DMF)

    • Size-Exclusion Chromatography (SEC) system

  • Procedure:

    • First, react the activated Tr-PEG3-OTs linker with the amine-containing payload in anhydrous DMF.

    • Purify the payload-linker conjugate.

    • Reduce the engineered antibody with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine residue is in its free thiol form.

    • Immediately, react the reduced antibody with a 5-fold molar excess of the payload-linker conjugate.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

    • Purify the resulting antibody-drug conjugate (ADC) using a size-exclusion chromatography system to remove excess linker and payload.

Protocol 2: Conjugation of Mal-PEG4 to an Engineered Antibody

This protocol outlines the direct conjugation of a maleimide-activated PEG linker to an engineered cysteine residue on an antibody.

  • Materials:

    • Engineered antibody with a free cysteine residue (in PBS, pH 7.0-7.5)

    • Mal-PEG4-Payload conjugate

    • TCEP (tris(2-carboxyethyl)phosphine)

    • Size-Exclusion Chromatography (SEC) system

  • Procedure:

    • Reduce the engineered antibody with a 10-fold molar excess of TCEP for 1 hour at room temperature to ensure the cysteine residue is in its free thiol form.

    • Remove excess TCEP using a desalting column.

    • Immediately add a 5-fold molar excess of the Mal-PEG4-Payload conjugate to the reduced antibody.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

    • Purify the resulting ADC using a size-exclusion chromatography system.

Protocol 3: Validation of Conjugation Site Specificity by HIC-HPLC and Mass Spectrometry

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Analyze the purified ADCs on a HIC column.

    • Use a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) to elute the different DAR species.

    • The number of peaks and their relative areas will indicate the distribution of drug-loaded species.

  • Mass Spectrometry (Peptide Mapping):

    • Denature, reduce, and alkylate the ADC.

    • Digest the ADC into smaller peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptide fragment containing the linker-payload and confirm its attachment to the engineered cysteine residue by observing the corresponding mass shift.

Mandatory Visualization

experimental_workflow cluster_tr_peg3_oh This compound Pathway cluster_mal_peg4 Mal-PEG4 Pathway cluster_validation Validation tr_activation Activation of this compound (Tosylation) tr_payload_conjugation Payload Conjugation to Activated Linker tr_activation->tr_payload_conjugation tr_antibody_conjugation Conjugation to Engineered Antibody tr_payload_conjugation->tr_antibody_conjugation tr_purification Purification (SEC) tr_antibody_conjugation->tr_purification hic_hplc HIC-HPLC Analysis (DAR Distribution) tr_purification->hic_hplc mass_spec Mass Spectrometry (Peptide Mapping) tr_purification->mass_spec mal_payload_conjugation Payload Conjugation to Mal-PEG4 mal_antibody_conjugation Conjugation to Engineered Antibody mal_payload_conjugation->mal_antibody_conjugation mal_purification Purification (SEC) mal_antibody_conjugation->mal_purification mal_purification->hic_hplc mal_purification->mass_spec

Caption: Experimental workflow for conjugation and validation.

logical_relationship cluster_linkers Linker Choice cluster_methods Conjugation Chemistry cluster_validation Validation of Specificity start Goal: Site-Specific Antibody Conjugation tr_peg This compound start->tr_peg mal_peg Mal-PEG4 start->mal_peg tr_method Two-Step: Activation & Nucleophilic Substitution tr_peg->tr_method mal_method One-Step: Michael Addition mal_peg->mal_method validation_outcome Homogeneous ADC (Confirmed Site & DAR) tr_method->validation_outcome mal_method->validation_outcome

Caption: Logical relationship of conjugation strategies.

A Comparative Guide to the Purity Analysis of Tr-PEG3-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) linkers like Tr-PEG3-OH and its derivatives is critical for the successful synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, a non-cleavable 3-unit PEG ADC linker, and its derivatives.[3] We will delve into supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.

Understanding the Analyte: this compound

This compound, or 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]ethanol, is a key building block in bioconjugation.[3] Its defined structure and length are crucial for the pharmacokinetic properties of the final conjugate. Purity analysis is essential to identify and quantify process-related impurities, such as shorter or longer PEG chains, and byproducts from subsequent derivatization reactions.

Key Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for the comprehensive characterization of this compound and its derivatives. The primary techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[4] Each method offers unique insights into the identity, purity, and potential impurities of the compound.[4]

Comparison of Analytical Methods
Analytical Method Principle Information Provided Typical Purity Range for this compound Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity assessment, quantification of non-polar impurities.>95%[5][6]High resolution for closely related species, excellent for monitoring reaction progress.May require derivatization for compounds without a UV chromophore.
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic volume.Detection of oligomer distribution (e.g., PEG2, PEG4) and higher molecular weight aggregates.>99% (after fractionation)[5]Effective for removing aggregates and free PEG.[5]Lower resolution for small molecules of similar size.
Nuclear Magnetic Resonance (¹H NMR) Analysis of the magnetic properties of atomic nuclei.Structural confirmation, identification and quantification of impurities with distinct proton signals.>96%[7]Provides detailed structural information, can be quantitative.Lower sensitivity compared to HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight confirmation, identification of impurities and byproducts.N/A (provides mass confirmation)[5]High sensitivity and specificity for mass determination.Quantification can be challenging without appropriate standards.
Gas Chromatography (GC-FID) Separation of volatile compounds followed by flame ionization detection.Quantification of volatile impurities like ethylene (B1197577) glycol and diethylene glycol.[8]NMT 0.25% for sum of EG and DG (as per USP for PEGs)[8]High sensitivity for volatile organic compounds.Not suitable for non-volatile derivatives.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the purity analysis of this compound.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).[5]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[5]

  • Procedure:

    • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).[4]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[4][5]

      • Column Temperature: 35 °C.[4]

      • Detection Wavelength: 220 nm or 254 nm (for the trityl group).

      • Injection Volume: 10 µL.[4]

      • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of this compound.

  • Instrumentation:

    • 400 MHz or higher NMR spectrometer.[4]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4]

    • NMR Acquisition: Acquire a ¹H NMR spectrum.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction.[4]

      • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[4]

  • Data Analysis:

    • Integrate the signals corresponding to the trityl group protons and the ethylene glycol protons. The ratio of these integrals should be consistent with the molecular structure. Impurities may be identified by the presence of unexpected signals.

Mass Spectrometry (MS)

This protocol is for the molecular weight confirmation of this compound.

  • Instrumentation:

    • Electrospray Ionization Time-of-Flight (ESI-TOF) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water). For MALDI-TOF, co-crystallize the sample with a suitable matrix.

    • MS Analysis: Infuse the sample into the ESI source or analyze the spot with the MALDI laser. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the molecular weight from the mass spectrum. The observed molecular weight should correspond to the calculated molecular weight of this compound (392.5 g/mol ).

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the purity analysis of this compound and its derivatives.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound or Derivative HPLC HPLC Analysis (RP-HPLC, SEC-HPLC) Sample->HPLC NMR NMR Spectroscopy (¹H NMR) Sample->NMR MS Mass Spectrometry (ESI-TOF, MALDI-TOF) Sample->MS Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Structure Structural Confirmation NMR->Structure NMR->Impurity MS->Structure MS->Impurity

Caption: Experimental workflow for the purity analysis of this compound.

Impurity_Identification_Logic cluster_observation Observation cluster_investigation Investigation cluster_conclusion Conclusion Unexpected_Peak Unexpected Peak in Chromatogram or Spectrum LCMS LC-MS Analysis (Mass of Peak) Unexpected_Peak->LCMS NMR_Analysis ¹H NMR Analysis (Structural Clues) Unexpected_Peak->NMR_Analysis GCMS GC-MS Analysis (Volatile Impurities) Unexpected_Peak->GCMS Impurity_Identified Impurity Identified (e.g., Tr-PEG2-OH, Tr-PEG4-OH, Ethylene Glycol) LCMS->Impurity_Identified NMR_Analysis->Impurity_Identified GCMS->Impurity_Identified

Caption: Logical workflow for impurity identification.

Purity Considerations for this compound Derivatives

When this compound is derivatized, for instance, by activating the terminal hydroxyl group for conjugation, the purity analysis becomes more complex. In addition to assessing the purity of the starting material, it is crucial to:

  • Confirm the successful modification: This can be achieved by a combination of MS (to confirm the mass change) and NMR (to observe shifts in the signals of protons near the reaction site).

  • Quantify the remaining starting material: RP-HPLC is an excellent technique for separating the more polar this compound from its less polar, derivatized counterpart.

  • Identify and quantify reaction byproducts: The choice of analytical method will depend on the nature of the expected byproducts.

By employing a combination of these robust analytical techniques, researchers can confidently assess the purity of this compound and its derivatives, ensuring the quality and consistency of their final bioconjugates.

References

A Comparative Guide to the Pharmacokinetic Profiles of PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profiles of different PEGylated antibody-drug conjugates (ADCs), supported by experimental data. Understanding how polyethylene (B3416737) glycol (PEG) linkers influence the behavior of ADCs in vivo is critical for optimizing their therapeutic index.

The Impact of PEGylation on ADC Pharmacokinetics

PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to improve the pharmaceutical properties of biotherapeutics, including ADCs. For ADCs, PEG linkers are incorporated between the antibody and the cytotoxic payload. This modification can significantly alter the ADC's overall hydrophilicity, size, and stability, leading to favorable changes in its pharmacokinetic profile.

Hydrophobic payloads, while often potent, can lead to ADC aggregation and rapid clearance from circulation.[1][2] Incorporating PEG chains helps to shield the hydrophobic nature of the payload, thereby reducing aggregation and slowing clearance.[1][2] The length of the PEG chain is a critical parameter, with studies showing that longer PEG chains can lead to decreased clearance rates and prolonged half-life.[3] However, there is a balance to be struck, as excessive PEGylation can sometimes negatively impact the binding affinity of the antibody to its target antigen.[4]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for various PEGylated ADCs compared to a non-PEGylated counterpart. The data is primarily focused on ADCs utilizing the potent anti-mitotic agent monomethyl auristatin E (MMAE) as the payload.

ADC ConstructLinker TypePEG SizeClearance Rate (mL/day/kg)Terminal Half-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)SpeciesReference
cAC10-MMAENon-PEGylatedN/A16.341184Rat[5]
cAC10-PEG2-MMAEPEGylatedPEG2~15Not ReportedNot ReportedRat[3]
cAC10-PEG4-MMAEPEGylatedPEG4~12Not ReportedNot ReportedRat[3]
cAC10-PEG8-MMAEPEGylatedPEG87.962380Rat[3][5]
cAC10-PEG12-MMAEPEGylatedPEG126.867441Rat[5]
Trastuzumab-PEG6-DM1PEGylatedPEG6Not ReportedNot ReportedTumor Uptake: 10.9 ± 4.9 %ID/g (120h)Mouse[6]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. Clearance rates for cAC10-PEG-MMAE conjugates were derived from a graphical representation and are approximate.[3]

Experimental Protocols

The pharmacokinetic characterization of ADCs is complex due to their heterogeneous nature, comprising a large molecule antibody and a small molecule payload.[7] A multi-faceted bioanalytical approach is often required to accurately quantify the different forms of the ADC in biological matrices.

Quantification of Total Antibody and Conjugated ADC by Ligand-Binding Assays (LBA)

Ligand-binding assays, such as ELISA, are commonly used to quantify the total antibody concentration (both conjugated and unconjugated) and the concentration of the conjugated ADC.

a. Total Antibody ELISA Protocol:

  • Coating: Microtiter plates are coated with a capture antibody specific for the ADC's monoclonal antibody (e.g., an anti-idiotypic antibody or the target antigen).

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 3% Fish Gel in PBS).

  • Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated to allow the ADC to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection: A detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG Fc antibody) is added. This antibody binds to the captured ADC.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader, and the concentration is determined by comparison to a standard curve.[8][9][10][11][12]

b. Conjugated ADC (Bridging) ELISA Protocol:

This format is designed to detect only the ADC that has at least one payload molecule attached.

  • Coating: The plate is coated with a capture antibody that recognizes the antibody portion of the ADC.

  • Sample Incubation: Samples containing the ADC are added.

  • Detection: A detection antibody that specifically recognizes the payload (e.g., an anti-MMAE antibody) and is conjugated to an enzyme is used. The formation of a "bridge" between the capture and detection antibodies by the ADC results in a signal.[8][12]

Quantification of Unconjugated Payload by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method used to quantify the amount of free (unconjugated) cytotoxic payload in circulation.

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove proteins and isolate the small molecule payload.[13]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the payload from other small molecules in the matrix.

  • Mass Spectrometric Detection: The separated payload is then introduced into a tandem mass spectrometer. The molecule is ionized, and specific parent-to-daughter ion transitions are monitored for highly selective and sensitive quantification.[14][15]

Hybrid LBA-LC/MS/MS for Intact ADC Characterization

This hybrid approach combines the specificity of ligand-binding with the quantitative power of mass spectrometry to analyze the intact ADC and determine the drug-to-antibody ratio (DAR).

  • Immunocapture: The ADC is first captured from the biological matrix using an immobilized antibody (e.g., anti-human Fc antibody).[16]

  • Elution and Digestion: The captured ADC is eluted and then enzymatically digested (e.g., with trypsin) to generate specific peptides.

  • LC-MS/MS Analysis: The resulting peptides (both from the antibody and the linker-payload) are analyzed by LC-MS/MS to quantify the ADC and characterize its drug load distribution.[13]

Mandatory Visualizations

Experimental Workflow for ADC Pharmacokinetic Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_data_analysis Data Analysis in_vivo In Vivo Study (e.g., Rat, Mouse) blood_sampling Blood Sampling (Time Points) in_vivo->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lba Ligand-Binding Assay (LBA) - Total Antibody - Conjugated ADC plasma_prep->lba Quantification lcms LC-MS/MS - Free Payload plasma_prep->lcms Quantification hybrid Hybrid LBA-LC/MS/MS - Intact ADC & DAR plasma_prep->hybrid Characterization pk_modeling Pharmacokinetic Modeling lba->pk_modeling lcms->pk_modeling hybrid->pk_modeling parameter_determination Parameter Determination (Clearance, t½, AUC) pk_modeling->parameter_determination

Caption: Workflow for pharmacokinetic analysis of PEGylated ADCs.

Signaling Pathway of MMAE-Induced Cell Death

mmae_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell adc PEGylated ADC (e.g., anti-CD30-vc-MMAE) receptor Target Antigen (e.g., CD30) adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome Trafficking free_mmae Free MMAE lysosome->free_mmae Linker Cleavage (Cathepsin B) tubulin α/β-Tubulin Dimers free_mmae->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest Disruption of Mitotic Spindle apoptosis Apoptosis mitotic_arrest->apoptosis Induction of

Caption: Mechanism of action for an MMAE-based ADC.

References

Evaluating the In Vivo Efficacy of Therapeutics Utilizing Short, Branched PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, which bridges the targeting moiety to the therapeutic payload, is a critical determinant of a conjugate's in vivo efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of therapeutics based on short, branched polyethylene (B3416737) glycol (PEG) linkers, derived from precursors like Tr-PEG3-OH, against alternative linker technologies. The comparisons are supported by experimental data to inform the selection of optimal linker strategies for advanced drug development.

Short, branched PEG linkers, often synthesized from building blocks like this compound (a trityl-protected 3-unit PEG alcohol), are designed to enhance the hydrophilicity and in vivo performance of ADCs. These linkers can mitigate the aggregation often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the conjugate. However, the therapeutic landscape is continually evolving, with alternative strategies such as longer linear PEG linkers and non-PEG hydrophilic polymers like polysarcosine (PSar) and zwitterionic polymers emerging as viable options to address challenges like potential PEG immunogenicity.

Comparative In Vivo Performance

The in vivo efficacy of a therapeutic conjugate is a multifactorial outcome influenced by the linker's architecture, the payload's mechanism of action, and the specific tumor model. Below, we compare the performance of ADCs constructed with short, branched PEG linkers against those with linear PEG linkers and non-PEG alternatives.

Table 1: In Vivo Efficacy of ADCs with Different Linker Architectures in Xenograft Models
Linker TypeTherapeutic (Antibody-Payload)Tumor ModelKey In Vivo Efficacy ResultsReference
Branched PEG Trastuzumab-DM1 (DAR 8)Ovarian Cancer Mouse ModelShowed slower clearance rates and better tumor volume reduction compared to linear PEG and non-PEGylated counterparts.[1][2][1][2]
Branched PEG Anti-HER2-MMAF (DAR up to 8)HER2-expressing breast cancerDemonstrated greater in vitro cytotoxicity than ADCs with linear linkers.[3][3]
Linear PEG Trastuzumab-DM1 (DAR 8)Ovarian Cancer Mouse ModelExhibited faster clearance compared to the branched (pendant) configuration at a high DAR.[4]
Polysarcosine (PSar) Trastuzumab-MMAE (DAR 8)BT-474 Breast CancerCurative at a single 3 mg/kg dose, outperforming the PEG12-ADC which only delayed tumor growth.[5][6][5][6]
Zwitterionic Polymer Doxorubicin NanoparticlePC3 Tumor ModelEffectively inhibited tumor growth with minimal side effects.[7][7][8]
Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Technologies
Linker TypeTherapeuticAnimal ModelClearance RateHalf-life (t½)Key Findings & Reference
Branched PEG (Pendant) Trastuzumab-DM1 (DAR 8)MiceSlower clearance-Paralleled trends in reduced aggregation tendency.[1][2]
Linear PEG (PEG24) Trastuzumab-DM1 (DAR 8)MiceFaster clearance than branched-Clearance plateaued at PEG lengths beyond PEG8.[4][9]
Polysarcosine (PSar12) Trastuzumab-MMAERats38.9 mL/day/kg-More efficient at improving clearance rates compared to PEG12.[5][6]
PEG12 Trastuzumab-MMAERats47.3 mL/day/kg-Less effective at improving clearance compared to PSar12 at the same length.[5][6]
Zwitterionic Polymer IFN-conjugate--ProlongedShowed excellent antifouling properties for long blood circulation.[10]

Signaling Pathways and Mechanisms of Action

The ultimate efficacy of an ADC is determined by the successful delivery of its cytotoxic payload to the target cancer cell and the subsequent induction of cell death. The payloads commonly used with PEGylated linkers, such as Monomethyl Auristatin E (MMAE) and Maytansinoid 1 (DM1), act on fundamental cellular processes.

Monomethyl Auristatin E (MMAE) is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway ADC ADC-MMAE Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Payload Release Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubules Microtubule Network Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action for an MMAE-containing ADC.

Maytansinoid 1 (DM1) also functions as a microtubule inhibitor. Upon release within the cancer cell, it binds to tubulin and prevents the formation of microtubules, leading to mitotic arrest and subsequent cell death.

DM1_Pathway ADC ADC-DM1 Receptor Tumor Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization LysosomalDegradation Lysosomal Degradation Internalization->LysosomalDegradation DM1 Free DM1 LysosomalDegradation->DM1 Payload Release Tubulin Tubulin DM1->Tubulin Binding MicrotubuleAssembly Microtubule Assembly Inhibition MitoticArrest Mitotic Arrest MicrotubuleAssembly->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of action for a DM1-containing ADC.

Experimental Protocols

The robust in vivo evaluation of ADC efficacy relies on well-defined and reproducible experimental protocols. Below are summaries of key methodologies.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the general workflow for assessing the anti-tumor activity of an ADC in a mouse xenograft model.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest & Viability Check CellCulture->CellHarvest CellSuspension 3. Prepare Cell Suspension CellHarvest->CellSuspension Implantation 4. Subcutaneous Implantation TumorGrowth 5. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 6. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 7. ADC Administration Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Endpoint Analysis Monitoring->Endpoint

Workflow for an in vivo ADC efficacy study.

Objective: To determine the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Cell Line Preparation: Culture a relevant human cancer cell line (e.g., BT-474 for HER2-positive breast cancer) and harvest cells with high viability (>90%).[11]

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) that can accept human tumor xenografts.[11][12]

  • Tumor Implantation: Subcutaneously inject the prepared cancer cell suspension into the flank of each mouse.[12][13]

  • Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³), measuring tumor volume with calipers.[4][12]

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC with a branched PEG linker, ADC with a linear PEG linker) and administer the designated treatment, typically via intravenous injection.[14][15]

  • Efficacy Assessment: Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[4][14]

  • Endpoint: The study concludes when tumors in the control group reach a specified maximum volume, or at a predetermined time point. Tumor growth inhibition (TGI) is a key metric for efficacy.[15]

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC and its components.

Methodology:

  • Dosing: Administer a single intravenous dose of the ADC to a cohort of mice or rats.[9][16]

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., from minutes to several days).[6]

  • Analyte Quantification: Process plasma samples and quantify the concentrations of total antibody, conjugated ADC, and free payload using methods like ELISA and liquid chromatography-mass spectrometry (LC-MS/MS).[17][18][19]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.[16]

Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of the ADC.

Methodology:

  • Radiolabeling: Conjugate the ADC with a radioisotope (e.g., 111In or 125I) or a fluorescent dye.[20][21]

  • Administration: Administer the labeled ADC to tumor-bearing mice.

  • Imaging: At various time points, perform non-invasive imaging such as SPECT/CT or PET to visualize and quantify the distribution of the ADC in the whole body.[20][22]

Conclusion

The selection of a linker is a critical decision in the design of antibody-drug conjugates. Short, branched PEG linkers, often derived from precursors like this compound, offer a valuable strategy to improve the physicochemical properties and in vivo performance of ADCs, particularly those with hydrophobic payloads. However, the field is advancing rapidly, and alternatives such as polysarcosine and zwitterionic polymers are showing considerable promise, in some cases outperforming their PEGylated counterparts in preclinical models. A thorough evaluation of linker architecture, considering the specific antibody, payload, and desired therapeutic profile, is paramount. The experimental protocols outlined in this guide provide a framework for the rigorous in vivo assessment of these next-generation therapeutics, ultimately paving the way for the development of safer and more effective treatments for cancer.

References

Safety Operating Guide

Proper Disposal of Tr-PEG3-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Tr-PEG3-OH (Trityl-tri(ethylene glycol)), a specialized PEG linker used in bioconjugation and antibody-drug conjugates (ADCs), is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures based on general guidelines for polyethylene (B3416737) glycol (PEG) compounds and available safety information.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). As a standard laboratory chemical, appropriate personal protective equipment (PPE) must be worn at all times.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect clothing.

Quantitative Data

While specific quantitative physical and chemical properties for this compound are not consistently available in public resources, the following information has been compiled from various suppliers. For detailed and lot-specific data, always refer to the documentation provided by the manufacturer.

PropertyValueSource
CAS Number 133699-09-9[1][2]
Molecular Weight 392.50 g/mol [1][2]
Appearance Viscous Liquid[2]
Purity >96%[3]
Storage 2-8°C in a dry environment[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with institutional and local regulations. The following procedure is a general guideline based on best practices for similar chemical compounds.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste, adhering to the disposal protocols for the hazardous component.

    • Quantity Assessment: Evaluate the volume of waste to be disposed of.

  • Waste Collection and Storage:

    • Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • Labeling: The label must clearly identify the contents as "this compound Waste" and include the date of accumulation.

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Final Disposal:

    • Consult EHS: Contact your institution's Environmental Health & Safety (EHS) office for guidance on the proper disposal route.

    • Licensed Contractor: Arrange for the collection of the waste by a licensed chemical waste disposal contractor.

    • Prohibited Disposal: Do not dispose of this compound down the drain or in regular solid waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste assessment Assess Contamination start->assessment contaminated Is it mixed with hazardous substances? assessment->contaminated non_contaminated Pure this compound Waste contaminated->non_contaminated No hazardous_waste Treat as Hazardous Waste: Follow guidelines for the contaminating substance. contaminated->hazardous_waste Yes collect_waste Collect in a labeled, sealed, and compatible container. non_contaminated->collect_waste hazardous_waste->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs disposal Arrange for collection by a licensed waste disposal contractor. contact_ehs->disposal end End of Process disposal->end

References

Essential Safety and Operational Guide for Handling Tr-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tr-PEG3-OH. The following procedures are based on general laboratory safety protocols for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the available search results. Information from an SDS for a related compound, BCN-PEG3-OH, suggests that similar PEGylated molecules may cause skin, eye, and respiratory tract irritation[1]. Therefore, caution is advised.

I. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. Dispose of gloves immediately after handling the compound.[2][3]
Eyes Safety glasses with side shields or safety gogglesMust meet ANSI Z.87.1 standards to protect against splashes.[2]
Face Face shieldTo be worn over safety glasses or goggles, especially when there is a risk of splashing or aerosol generation.[2][4]
Body Laboratory coatA long-sleeved lab coat is essential to protect the skin and clothing from contamination.[2]
Respiratory Use in a well-ventilated areaWork in a chemical fume hood to avoid inhalation of any potential dust or aerosols.[1]
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills.[2]
II. Handling and Operational Protocol

Adherence to a strict operational protocol is vital to ensure safety and prevent contamination.

A. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before handling the compound.

  • Weighing: Carefully weigh the desired amount of this compound in a tared container inside the fume hood. Avoid generating dust.

B. Dissolution:

  • Solvent Selection: Consult your experimental protocol for the appropriate solvent.

  • Procedure: Slowly add the solvent to the vessel containing the this compound. Mix gently to dissolve. If necessary, use a sonicator or vortex mixer, ensuring the container is securely capped.

C. Storage:

  • Short-term Storage: For solutions, store at -20°C for up to one month or -80°C for up to six months to prevent degradation.[5]

  • Long-term Storage: The solid compound should be stored at -5°C in a dry, dark place.[6]

III. Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

  • Waste Segregation: All materials that have come into contact with this compound (gloves, weigh boats, pipette tips, etc.) should be considered chemical waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

Visual Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Store Aliquots Store Aliquots Perform Experiment->Store Aliquots Dispose of Waste Dispose of Waste Store Aliquots->Dispose of Waste Decontaminate Workspace Decontaminate Workspace Dispose of Waste->Decontaminate Workspace Remove PPE Remove PPE Decontaminate Workspace->Remove PPE

General laboratory workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Waste Containment cluster_disposal Final Disposal Segregate Solid Waste Segregate Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Segregate Solid Waste->Labeled Solid Waste Container Segregate Liquid Waste Segregate Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Segregate Liquid Waste->Labeled Liquid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Solid Waste Unused Solution Unused Solution Unused Solution->Segregate Liquid Waste EHS Pickup EHS Pickup Labeled Solid Waste Container->EHS Pickup Labeled Liquid Waste Container->EHS Pickup

Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tr-PEG3-OH
Reactant of Route 2
Reactant of Route 2
Tr-PEG3-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.